molecular formula C22H13D5ClN2O2 B602497 Loratadine CAS No. 1398065-63-8

Loratadine

Katalognummer: B602497
CAS-Nummer: 1398065-63-8
Molekulargewicht: 387.92
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Loratadine-d5 is an isotope labelled of this compound. This compound is a medication that can be used to treat allergies.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
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InChI

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
Source PubChem
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InChI Key

JCCNYMKQOSZNPW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
Source PubChem
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Molecular Formula

C22H23ClN2O2
Record name loratadine
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DSSTOX Substance ID

DTXSID2023224
Record name Loratadine
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Molecular Weight

382.9 g/mol
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Physical Description

Solid
Record name Loratadine
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Solubility

<1 mg/ml at 25°C
Record name Loratadine
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Color/Form

Crystals from acetonitrile

CAS No.

79794-75-5
Record name Loratadine
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Record name ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
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Melting Point

134-136 °C, 134 - 136 °C
Record name Loratadine
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Foundational & Exploratory

The Molecular Siege: A Technical Guide to Loratadine's Mechanism of Action on Peripheral H1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of loratadine, a widely used second-generation antihistamine, with a specific focus on its interaction with peripheral histamine H1 receptors. This document provides a comprehensive overview of its binding kinetics, downstream signaling effects, and the experimental methodologies used to characterize its activity.

Introduction: The Rise of a Selective Antihistamine

This compound is a second-generation antihistamine designed to alleviate the symptoms of allergic conditions such as allergic rhinitis and urticaria.[1][2] Unlike its first-generation predecessors, this compound exhibits high selectivity for peripheral H1 receptors, with a significantly reduced ability to cross the blood-brain barrier.[1][3][4][5] This selectivity is a key factor in its favorable safety profile, most notably the lack of sedative effects at standard therapeutic doses.[6][7] this compound is a long-acting antihistamine that is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism to its major active metabolite, desthis compound (descarboethoxythis compound).[1][8][9][10] Both this compound and desthis compound are potent H1 receptor antagonists, with desthis compound exhibiting even greater binding affinity.[11][12]

Core Mechanism of Action at the Peripheral H1 Receptor

This compound and its active metabolite, desthis compound, function as inverse agonists at the histamine H1 receptor.[8][13][14][15] This means that in addition to blocking the binding of histamine, they also inhibit the constitutive, or baseline, activity of the receptor.[13][14][16][17] The H1 receptor, a G-protein coupled receptor (GPCR), is linked to an intracellular Gq protein.[18] Upon activation by histamine, Gq activates phospholipase C (PLC), initiating a signaling cascade that leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[3][18] This cascade ultimately results in the release of intracellular calcium and the activation of protein kinase C (PKC), leading to the physiological effects of histamine, such as vasodilation, increased vascular permeability, and bronchoconstriction.[19]

By binding to the H1 receptor, this compound and desthis compound stabilize the inactive conformation of the receptor, thereby preventing this signaling cascade.[7][15] This inverse agonism is a key component of their anti-allergic mechanism of action.[13][14]

Quantitative Binding Affinity and Pharmacokinetics

The binding affinity of this compound and its metabolite for the H1 receptor has been determined in various studies. It is important to note that reported Ki values can vary depending on the experimental conditions and tissues used.[12]

CompoundParameterValueSpecies/System
This compound Ki16 nM - 138 nMCloned human H1 receptors[12]
Ki37 nMCHO cells expressing H1 receptor[20]
Ki20 nMCentral H1 receptors ([3H]Pyrilamine binding)[20]
IC50290 nMInhibitory concentration against H1 receptor[20]
Cmax2.56 ng/mlHumans[21]
Tmax1.14 hrsHumans[21]
AUC6.14 ng x hr/mlHumans[21]
Plasma Protein Binding97 - 99%Humans[21]
Desthis compound Ki0.4 nM - 0.87 nMCloned human H1 receptors[12]
Cmax3.72 ng/mlHumans[21]
Tmax1.97 hrHumans[21]
AUC49.1 ng x hr/mlHumans[21]
Plasma Protein Binding83 - 87%Humans[8]

Downstream Signaling and Anti-Inflammatory Effects

Beyond its primary role as an H1 receptor inverse agonist, this compound has been shown to exert anti-inflammatory effects through the modulation of key signaling pathways. These effects are, in some cases, independent of H1 receptor antagonism.[22]

This compound has been demonstrated to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[23][24] This pathway is a central regulator of the inflammatory response, and its inhibition by this compound leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide, iNOS, IL-1β, TNF-α, IL-6, and COX-2.[23][24] this compound achieves this by targeting the upstream kinases Syk and Src.[23][24]

Furthermore, this compound can inhibit the AP-1 (Activator Protein-1) signaling pathway by suppressing the activation of TAK1 (Transforming growth factor-β-activated kinase 1).[22][25] The AP-1 pathway is involved in the transcription of inflammation-related enzymes like matrix metallopeptidases (MMPs).[22]

The following diagram illustrates the signaling pathways affected by this compound.

Loratadine_Signaling_Pathways cluster_receptor H1 Receptor Signaling cluster_inflammatory Anti-Inflammatory Pathways Histamine Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R Activates PLC Phospholipase C (PLC) H1R->PLC Activates Loratadine_Des This compound / Desthis compound Loratadine_Des->H1R Inverse Agonist (Inhibits) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Allergic_Response Allergic Response (Vasodilation, etc.) Ca_release->Allergic_Response PKC->Allergic_Response Loratadine_Anti This compound Syk_Src Syk / Src Loratadine_Anti->Syk_Src Inhibits TAK1 TAK1 Loratadine_Anti->TAK1 Inhibits NFkB NF-κB Pathway Syk_Src->NFkB AP1 AP-1 Pathway TAK1->AP1 Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, etc.) NFkB->Inflammatory_Mediators AP1->Inflammatory_Mediators H1_Binding_Assay_Workflow start Start prepare_plate Prepare Assay Plate (Membranes, Radioligand) start->prepare_plate add_competitor Add Test Compound / This compound prepare_plate->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate filter_wash Filter and Wash to Separate Bound/Free Ligand incubate->filter_wash scintillation Scintillation Counting filter_wash->scintillation analyze Analyze Data (Calculate IC50 and Ki) scintillation->analyze end End analyze->end Anti_Inflammatory_Assay_Workflow start Start seed_cells Seed RAW264.7 Macrophage Cells start->seed_cells pretreat Pre-treat with Test Compound / this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate measure_markers Measure Inflammatory Markers (NO, Cytokines, etc.) stimulate->measure_markers analyze Analyze Data and Determine Inhibition measure_markers->analyze end End analyze->end

References

In Vitro Pharmacokinetics and Metabolism of Loratadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and metabolism of loratadine, a widely used second-generation antihistamine. The document details the metabolic pathways, involved enzymes, and quantitative kinetic parameters. Furthermore, it outlines detailed experimental protocols for key in vitro assays and presents data in a clear, comparative format to support drug development and research activities.

Introduction

This compound is a potent and selective peripheral histamine H1-receptor antagonist. It undergoes extensive first-pass metabolism in the liver, primarily to its active metabolite, desthis compound (descarboethoxythis compound), which is responsible for a significant portion of its antihistaminic effect. Understanding the in vitro metabolism of this compound is crucial for predicting its in vivo pharmacokinetic behavior, potential drug-drug interactions, and inter-individual variability in clinical response.

Metabolic Pathways of this compound

The primary metabolic pathway for this compound in vitro is the formation of desthis compound (DL). This reaction is followed by the hydroxylation of both this compound and desthis compound.[1][2][3]

Loratadine_Metabolism This compound This compound Desthis compound Desthis compound (DL) This compound->Desthis compound CYP3A4, CYP2D6 (major) CYP1A1, CYP2C19 (minor) Hydroxylated_this compound Hydroxylated this compound This compound->Hydroxylated_this compound Various CYPs Hydroxylated_Desthis compound Hydroxylated Desthis compound Desthis compound->Hydroxylated_Desthis compound Various CYPs

Figure 1: Metabolic Pathways of this compound.

Key Metabolizing Enzymes

In vitro studies using human liver microsomes (HLMs) and cDNA-expressed cytochrome P450 (CYP) enzymes have identified several isoforms involved in this compound metabolism.

Primary Enzymes:

  • CYP3A4: Considered the major enzyme responsible for the formation of desthis compound.[3][4] The relative abundance of CYP3A4 in the human liver suggests its contribution to this compound metabolism is approximately 70%.[3]

  • CYP2D6: Also plays a significant role in the formation of desthis compound.[3][4]

Minor Contributing Enzymes:

  • CYP1A1 and CYP2C19 have been shown to catalyze the formation of desthis compound to a lesser extent.[1][3]

  • Other CYPs, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5, are involved in the overall metabolism of this compound, including hydroxylation reactions.[1][3]

Quantitative In Vitro Metabolic Data

The following tables summarize key kinetic parameters for the metabolism of this compound in various in vitro systems.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism in Human Liver Microsomes

ParameterThis compound DisappearanceDesthis compound Formation
Km (µM) 18.2025.20
Vmax (pmol/min/mg protein) 2169486.98

Data sourced from a study using pooled human liver microsomes with this compound concentrations ranging from 0-50 µM.

Table 2: Kinetic Parameters for this compound Metabolism by Recombinant Human CYP Isoforms

CYP IsoformParameterThis compound DisappearanceDesthis compound Formation
CYP3A4 Clearance (Vmax/Km) (µl/min/mg protein) 135.712.25
CYP2D6 Clearance (Vmax/Km) (µl/min/mg protein) 15.455

Data from studies with cDNA-expressed CYP enzymes.

Table 3: Inhibition of CYP Isoforms by this compound

CYP IsoformIC50 (µM)Ki (µM)
CYP2C19 ~0.76~0.61
CYP2D6 ~8.1~2.7

IC50 and Ki values were determined using pooled human liver microsomes.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to study the metabolism and pharmacokinetics of this compound.

In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol is designed to determine the rate of this compound metabolism and the formation of its major metabolite, desthis compound.

Experimental_Workflow_Metabolism cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Prepare HLM suspension Preincubation Pre-incubate HLM and this compound Prep_HLM->Preincubation Prep_this compound Prepare this compound stock solution Prep_this compound->Preincubation Prep_NADPH Prepare NADPH-generating system Start_Reaction Initiate reaction with NADPH Prep_NADPH->Start_Reaction Preincubation->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Quench reaction Incubate->Stop_Reaction Centrifuge Centrifuge to pellet protein Stop_Reaction->Centrifuge Extract Extract supernatant Centrifuge->Extract Analyze Analyze by LC-MS/MS Extract->Analyze

Figure 2: Experimental workflow for in vitro metabolism assay.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound

  • Desthis compound (analytical standard)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (IS) for analytical quantification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare the NADPH-regenerating system in potassium phosphate buffer.

    • Prepare the HLM suspension in potassium phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL).

  • Incubation:

    • In a microcentrifuge tube, combine the HLM suspension, potassium phosphate buffer, and this compound solution to achieve the desired final concentrations.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

    • Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Analyze the samples for the concentrations of this compound and desthis compound using a validated analytical method, such as LC-MS/MS.

CYP Reaction Phenotyping using Chemical Inhibitors

This protocol helps to identify the specific CYP enzymes responsible for this compound metabolism.

Materials:

  • Same as in section 5.1.

  • Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

Procedure:

  • Follow the procedure outlined in section 5.1.

  • Prior to the pre-incubation step, add a specific CYP inhibitor at a known concentration to the incubation mixture.

  • Compare the rate of desthis compound formation in the presence and absence of the inhibitor to determine the contribution of the specific CYP enzyme.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common method for the simultaneous determination of this compound and desthis compound.

Table 4: Example HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and phosphate buffer (pH adjusted)
Flow Rate 1.0 mL/min
Detection UV at 247 nm or 280 nm
Injection Volume 10-20 µL
Temperature Ambient or controlled (e.g., 25°C)

Note: The mobile phase composition and gradient may need to be optimized for specific applications.

In Vitro Protein Binding

This compound is highly bound to plasma proteins. In vitro protein binding studies are essential to understand the fraction of unbound drug available for pharmacological activity and metabolism.

Methodology Overview:

  • Equilibrium Dialysis: A common method where a semi-permeable membrane separates a protein-containing compartment (e.g., plasma or a solution of human serum albumin) from a protein-free compartment. The drug is added to the protein-containing side, and the system is allowed to reach equilibrium. The concentration of the drug in both compartments is then measured to determine the unbound fraction.

  • Ultracentrifugation/Ultrafiltration: These methods involve separating the protein-bound drug from the unbound drug by centrifugation through a size-exclusion filter.

Quantitative Data:

  • Studies have shown that this compound binds to human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). The binding constant (Kb) for the interaction of this compound with AAG has been reported to be in the order of 10^4 M^-1 at 298 K, indicating a spontaneous binding process.

Conclusion

This technical guide has summarized the key aspects of the in vitro pharmacokinetics and metabolism of this compound. The primary metabolic pathway involves the CYP3A4 and CYP2D6-mediated formation of the active metabolite, desthis compound. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals working with this compound and related compounds. A thorough understanding of these in vitro characteristics is fundamental for the successful development and clinical application of pharmaceuticals.

References

The Biotransformation of Loratadine: A Technical Guide to the Formation of Desloratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic conversion of the second-generation antihistamine, loratadine, to its pharmacologically active metabolite, desthis compound. A comprehensive overview of the enzymatic pathways, primarily mediated by the cytochrome P450 (CYP) superfamily, is presented. This document details the experimental methodologies employed to elucidate this biotransformation, including in vitro assays with human liver microsomes and recombinant CYP enzymes. Quantitative data on enzyme kinetics and pharmacokinetic parameters are summarized in tabular format to facilitate comparative analysis. Furthermore, this guide includes mandatory visualizations of the metabolic pathway and a typical experimental workflow, rendered using the Graphviz DOT language, to provide a clear and concise understanding of the processes involved.

Introduction

This compound is a widely used, non-sedating antihistamine that exerts its therapeutic effect through the selective inhibition of peripheral H1 receptors.[1] Following oral administration, this compound undergoes extensive first-pass metabolism in the liver, leading to the formation of its major active metabolite, desthis compound (descarboethoxythis compound).[1][2] Desthis compound itself is a potent antihistamine and is principally responsible for the clinical efficacy of this compound.[1] Understanding the intricacies of this metabolic conversion is paramount for drug development, enabling the prediction of drug-drug interactions, patient variability in drug response, and the optimization of therapeutic regimens. This guide serves as a technical resource for professionals in the field, offering a detailed examination of the formation of desthis compound from this compound.

The Metabolic Pathway of this compound to Desthis compound

The biotransformation of this compound to desthis compound is an oxidative process predominantly catalyzed by the cytochrome P450 (CYP) enzyme system located in the liver.[1]

Key Enzymes Involved

Multiple CYP isoforms have been identified to participate in the metabolism of this compound. The primary enzymes responsible for the formation of desthis compound are:

  • CYP3A4: This is a major enzyme involved in the metabolism of a vast array of xenobiotics and is considered a principal contributor to desthis compound formation.[3][4]

  • CYP2D6: This enzyme also plays a significant role in the conversion of this compound to its active metabolite.[3][4]

Other CYP isoforms have been shown to have a minor role in this compound metabolism, including:

  • CYP1A1[5][6]

  • CYP2C19[5][6]

  • CYP1A2[5][6]

  • CYP2B6[5][6]

  • CYP2C8[5][6]

  • CYP2C9[5][6]

  • CYP3A5[5][6]

The involvement of multiple enzymes suggests a robust metabolic pathway for this compound, which may mitigate the impact of polymorphism in a single CYP gene on its clearance.

Further Metabolism of Desthis compound

Following its formation, desthis compound is further metabolized, primarily through hydroxylation to 3-hydroxydesthis compound, which is also an active metabolite.[7] This subsequent metabolic step is a more complex process that can involve initial glucuronidation.[8]

Visualization of the Metabolic Pathway

The metabolic conversion of this compound can be represented by the following signaling pathway:

Loratadine_Metabolism cluster_CYP Cytochrome P450 Enzymes This compound This compound Desthis compound Desthis compound (Active Metabolite) This compound->Desthis compound Oxidation Hydroxylated_Metabolites Further Hydroxylated Metabolites Desthis compound->Hydroxylated_Metabolites Hydroxylation CYP3A4 CYP3A4 (Major) CYP3A4->this compound CYP2D6 CYP2D6 (Major) CYP2D6->this compound Other_CYPs Other CYPs (Minor) Other_CYPs->this compound

Caption: Metabolic pathway of this compound to desthis compound.

Quantitative Data on Desthis compound Formation

The kinetics of this compound metabolism have been investigated in vitro to quantify the rate of desthis compound formation and the contributions of the primary CYP enzymes.

Enzyme Kinetics in Human Liver Microsomes

Studies using pooled human liver microsomes (HLMs) provide an in vitro model that represents the average metabolic capacity of the human liver.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism in Human Liver Microsomes

ParameterThis compound DisappearanceDesthis compound Formation
Km (µM) 18.2025.20
Vmax (pmol/min/mg protein) 2169486.98
Data sourced from a study on the kinetics of this compound metabolism.[3][9]
Kinetic Parameters of Recombinant Human CYP Isoforms

Experiments with cDNA-expressed human CYP isoforms allow for the characterization of the kinetic parameters of individual enzymes in this compound metabolism.

Table 2: Clearance Values for this compound Metabolism by Recombinant CYP3A4 and CYP2D6

CYP IsoformThis compound Disappearance (Vmax/Km, µl/min/mg protein)Desthis compound Formation (Vmax/Km, µl/min/mg protein)
CYP3A4 135.712.25
CYP2D6 15.455
Data from a kinetic analysis of P450 isoforms involved in this compound metabolism.[3][9]

Table 3: Formation Rates of Desthis compound by cDNA-Expressed CYP3A4 and CYP2D6

CYP IsoformDesthis compound Formation Rate (pmol/min/nmol P450)
CYP3A4 135
CYP2D6 633
Results from an incubation study with cDNA-expressed CYP enzymes.[5][10]
In Vivo Pharmacokinetic Parameters

Clinical studies provide essential data on the plasma concentrations of this compound and desthis compound following oral administration.

Table 4: Steady-State Pharmacokinetic Parameters of this compound after a 10 mg Daily Dose

ParameterMean Value% Coefficient of Variation (%CV)
Cmax (ng/ml) 4.73119
AUC(24hr) (ng.hr/ml) 24.1157
Reported clinical results for this compound pharmacokinetics.[6][11]

Experimental Protocols

The following sections outline the generalized methodologies for key in vitro experiments used to study the formation of desthis compound from this compound.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol describes a typical incubation of this compound with HLMs to assess its metabolic stability and identify metabolites.

Materials:

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • This compound stock solution (e.g., in DMSO or acetonitrile)

  • 100 mM Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH solution

  • 3.3 mM MgCl2 solution

  • Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)

  • Internal standard for analytical quantification

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare working solutions of this compound and the NADPH regenerating system or NADPH in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, MgCl2, and the desired concentration of this compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH solution to the incubation mixture.

  • Incubation: Incubate the reaction at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Terminate the reaction at each time point by adding a volume of ice-cold organic solvent containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for approximately 10 minutes to pellet the precipitated microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated analytical method, such as LC-MS/MS.[12]

Controls:

  • No NADPH: A control incubation without the addition of NADPH to assess for non-enzymatic degradation.

  • Time Zero: A control where the reaction is terminated immediately after the addition of the enzyme to account for any background.

  • Heat-inactivated microsomes: A control with microsomes that have been heat-inactivated to confirm that the observed metabolism is enzyme-mediated.[13]

Metabolism using cDNA-Expressed Human CYP Isoforms

This protocol is used to determine the specific CYP enzymes responsible for this compound metabolism.

Materials:

  • Microsomes from insect or mammalian cells expressing a specific human CYP isoform (e.g., CYP3A4, CYP2D6)

  • This compound stock solution

  • 100 mM Phosphate buffer (pH 7.4)

  • NADPH regenerating system or NADPH solution

  • Organic solvent for reaction termination

  • Internal standard

Procedure:

  • Incubation Setup: The procedure is similar to the HLM assay, but instead of pooled HLMs, microsomes containing a single, specific CYP isoform are used.

  • Incubation: Incubate this compound with each CYP isoform separately under the same conditions as the HLM experiment.

  • Analysis: Analyze the formation of desthis compound for each CYP isoform to determine their relative contributions to this compound metabolism.

CYP Inhibition Assay

This assay is performed to identify potential drug-drug interactions by assessing the inhibitory effect of other compounds on the metabolism of this compound.

Procedure:

  • Incubation with Inhibitor: Follow the HLM or recombinant CYP protocol, but include a known inhibitor of a specific CYP enzyme (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) in the pre-incubation step.[3]

  • Comparison: Compare the rate of desthis compound formation in the presence and absence of the inhibitor to determine the extent of inhibition.[3]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the standard analytical technique for the sensitive and selective quantification of this compound and desthis compound in biological matrices.

General Parameters:

  • Chromatography: Reversed-phase HPLC with a C18 column is commonly used for separation.[14]

  • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water) is typically employed.[15][16]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound, desthis compound, and the internal standard are monitored for quantification.[15]

Experimental Workflow Visualization

The general workflow for an in vitro drug metabolism study can be visualized as follows:

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Reagents Prepare Reagents (Buffer, NADPH, Drug) Preincubation Pre-incubate at 37°C Reagents->Preincubation Enzyme Prepare Enzyme Source (HLM or Recombinant CYP) Enzyme->Preincubation Initiation Initiate Reaction with NADPH Preincubation->Initiation Incubate Incubate for Time Course Initiation->Incubate Termination Terminate Reaction Incubate->Termination Protein_Removal Protein Precipitation & Centrifugation Termination->Protein_Removal LCMS_Analysis LC-MS/MS Analysis Protein_Removal->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Caption: General workflow for an in vitro drug metabolism study.

Conclusion

The conversion of this compound to its active metabolite, desthis compound, is a critical step in its mechanism of action. This biotransformation is primarily mediated by CYP3A4 and CYP2D6, with minor contributions from other CYP isoforms. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals in drug development. A thorough understanding of this metabolic pathway is essential for predicting clinical outcomes, managing potential drug interactions, and ensuring the safe and effective use of this important antihistamine. The use of in vitro models, such as human liver microsomes and recombinant CYP enzymes, coupled with sensitive analytical techniques like LC-MS/MS, remains the cornerstone for elucidating the metabolic fate of drugs like this compound.

References

Loratadine's Anti-Inflammatory Properties: A Technical Guide to Mechanisms Independent of H1 Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine, a widely used second-generation antihistamine, is primarily recognized for its selective antagonism of the histamine H1 receptor, which alleviates allergic symptoms. However, a growing body of evidence reveals that this compound possesses significant anti-inflammatory properties that are independent of its H1-receptor blockade. These non-canonical effects contribute to its therapeutic efficacy in allergic and inflammatory conditions. This technical guide provides an in-depth exploration of the molecular mechanisms underlying these H1-independent anti-inflammatory actions. We will delve into the modulation of key signaling pathways, such as NF-κB and AP-1, the inhibition of pro-inflammatory cytokine and mediator release, its effects on eosinophil function, and the downregulation of cellular adhesion molecules. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for seminal assays, and visualizes complex signaling pathways and experimental workflows using Graphviz (DOT language) to offer a comprehensive resource for researchers and drug development professionals.

Introduction

While the therapeutic utility of this compound in allergic rhinitis and urticaria is well-established and attributed to its potent H1-receptor antagonism, emerging research has uncovered a broader spectrum of anti-inflammatory activities.[1][2] These actions are observed at clinically relevant concentrations and are mediated through mechanisms distinct from its antihistaminic effects. Understanding these H1-independent properties is crucial for repositioning this compound in other inflammatory disorders and for the development of novel anti-inflammatory drugs. This guide will systematically dissect the key molecular pathways targeted by this compound in its capacity as an anti-inflammatory agent.

Inhibition of Pro-Inflammatory Signaling Pathways

This compound has been shown to exert profound inhibitory effects on major inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways. These pathways are central to the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Suppression of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[3] Studies have demonstrated that this compound can significantly inhibit this pathway.[3][4] This inhibition leads to a downstream reduction in the production of several pro-inflammatory mediators. This compound has been found to reduce the levels of nitric oxide, iNOS, IL-1β, TNF-α, IL-6, and COX-2 in lipopolysaccharide-treated RAW264.7 macrophage cells.[3][4] The mechanism of this inhibition involves the targeting of spleen tyrosine kinase (Syk) and Src kinase.[3][4] this compound has been shown to bind to Src in the bridge between the SH2 and SH3 domains and to Syk in the protein tyrosine kinase domain.[4]

NF_kB_Pathway cluster_stimulus cluster_receptor cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Syk Syk TLR4->Syk Src Src Syk->Src IKK IKK Complex Src->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation DNA DNA (κB sites) NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (IL-6, TNF-α, COX-2, etc.) DNA->Genes This compound This compound This compound->Syk This compound->Src

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.
Suppression of the AP-1 Signaling Pathway

In addition to its effects on NF-κB, this compound has been demonstrated to inhibit the Activator Protein-1 (AP-1) signaling pathway.[5][6] This is significant as AP-1 regulates the transcription of various inflammation-related enzymes, such as matrix metallopeptidases (MMPs).[5] this compound's inhibitory action on this pathway is achieved by targeting and suppressing the activation of Transforming growth factor-β-activated kinase 1 (TAK1).[5][6][7] This leads to a reduction in the phosphorylation of downstream kinases like JNK and MKK7, and ultimately represses the expression of the AP-1 subunits c-Jun and c-Fos.[6][8] Consequently, the expression of pro-inflammatory genes, including MMP1, MMP3, and MMP9, is dramatically reduced.[6][7]

AP1_Pathway cluster_stimulus cluster_cytoplasm cluster_nucleus Stimulus Stimulus TAK1 TAK1 Stimulus->TAK1 MKK7 p-MKK7 TAK1->MKK7 Phosphorylation JNK p-JNK MKK7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 (c-Jun/c-Fos) cJun->AP1 Dimerization & Translocation cFos c-Fos cFos->AP1 Dimerization & Translocation DNA_AP1 DNA (TRE sites) AP1->DNA_AP1 MMPs Pro-inflammatory Gene Expression (MMP1, MMP3, MMP9) DNA_AP1->MMPs Loratadine_AP1 This compound Loratadine_AP1->TAK1

Figure 2: this compound's Inhibition of the AP-1 Signaling Pathway.

Modulation of Inflammatory Cells and Mediators

This compound's anti-inflammatory effects extend to its interaction with various immune cells and the mediators they release. These actions contribute to the overall reduction of the inflammatory milieu.

Effects on Eosinophil Function

Eosinophils are key effector cells in allergic inflammation. This compound has been shown to directly inhibit eosinophil function.[9][10] In vitro studies have demonstrated that this compound significantly attenuates platelet-activating factor (PAF)-induced eosinophil chemotaxis and superoxide anion generation at therapeutic concentrations.[9][10] However, it did not affect PAF-induced eosinophil cationic protein (ECP) release.[9][10] These findings suggest a direct inhibitory effect of this compound on eosinophil activation.[9]

Inhibition of Cytokine and Mediator Release

This compound and its active metabolite, desthis compound, have been shown to inhibit the release of pro-inflammatory cytokines and other mediators from mast cells and basophils.[11][12] Desthis compound was found to be more potent than this compound in some of these actions. For instance, desthis compound potently inhibits the secretion of IL-4 and IL-13 from human basophils.[11] this compound has also been shown to cause a dose-dependent inhibition of TNF-α release from human leukemic mast cells (HMC-1), with maximal effects observed at a concentration of 10-9 M.[12] The inhibitory potency on cytokines from HMC-1 cells was found to be TNF-α > IL-8 ≥ IL-6 ≥ IL-3, with no significant effect on GM-CSF.[12]

Downregulation of Intercellular Adhesion Molecule-1 (ICAM-1)

Intercellular Adhesion Molecule-1 (ICAM-1) plays a crucial role in the recruitment of inflammatory cells to sites of inflammation.[13][14] this compound has been demonstrated to reduce the expression of ICAM-1 on nasal epithelial cells in patients with allergic rhinitis.[13] Furthermore, both this compound and its metabolite desthis compound can inhibit rhinovirus-induced ICAM-1 upregulation and promoter activation in respiratory epithelial cells.[15] This effect is unlikely to be mediated by H1-receptor antagonism and suggests a novel mechanism of action.[15] Studies have also shown that this compound treatment can lead to a significant reduction in soluble ICAM-1 levels in nasal secretions.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the H1-independent anti-inflammatory effects of this compound.

Table 1: Effects of this compound on Pro-Inflammatory Cytokine and Mediator Production

Cell TypeStimulusThis compound ConcentrationMediator% Inhibition / EffectReference
RAW264.7 macrophagesLPSNot specifiedNitric Oxide, iNOS, IL-1β, TNF-α, IL-6, COX-2Reduction[3][4]
Human Leukemic Mast Cells (HMC-1)PMA + A2318710-9 M (maximal effect)TNF-αDose-dependent inhibition[12]
Human BasophilsAnti-IgENot specified (Desthis compound)IL-4, IL-13Potent inhibition[11]
Peripheral Blood T-cellsIL-12Not specifiedIFN-γ mRNAPartial suppression[16]
Peripheral Blood T-cellsIL-4Not specifiedIL-5 mRNAInhibition[16]

Table 2: Effects of this compound on Eosinophil Function

Eosinophil SourceStimulusThis compound ConcentrationFunction% Inhibition / EffectReference
Allergic PatientsPAFTherapeutic concentrationsChemotaxisSignificant attenuation[9][10]
Allergic PatientsPAFTherapeutic concentrationsSuperoxide Anion GenerationSignificant attenuation[9][10]
Allergic PatientsPAFTherapeutic concentrationsECP ReleaseNo effect[9][10]

Table 3: Effects of this compound on ICAM-1 Expression

Experimental ModelThis compound TreatmentParameterEffectReference
Allergic Rhinitis Patients10 mg/dayICAM-1 on nasal epithelial cellsSignificant reduction (P < 0.02)[13]
Allergic Rhinitis Patients10 mg/daySoluble ICAM-1 in nasal secretionsSignificant reduction (P < 0.015)[14]
Respiratory Epithelial Cells0.1-10 µmol/LRhinovirus-induced ICAM-1 upregulationDose-dependent inhibition (IC50 ~1 µmol/L)[15]
Allergic Rhinitis Patients10 mg/day for 1 monthSerum sVCAM-1Significant decrease (724.8 to 625 ng/ml)[17]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's H1-independent anti-inflammatory properties.

NF-κB and AP-1 Luciferase Reporter Assays

These assays are fundamental for quantifying the transcriptional activity of NF-κB and AP-1.

Luciferase_Assay_Workflow start Start step1 Seed HEK293 cells in a 96-well plate start->step1 step2 Transfect cells with NF-κB or AP-1 luciferase reporter plasmid step1->step2 step3 Incubate for 24 hours step2->step3 step4 Pre-treat cells with This compound at various concentrations step3->step4 step5 Stimulate cells with an inducer (e.g., LPS, PMA) step4->step5 step6 Incubate for 6-16 hours step5->step6 step7 Lyse cells step6->step7 step8 Add luciferase substrate step7->step8 step9 Measure luminescence using a luminometer step8->step9 end End step9->end ELISA_Workflow start Start step1 Coat 96-well plate with capture antibody start->step1 step2 Block non-specific binding sites step1->step2 step3 Add standards and samples (e.g., cell culture supernatants) step2->step3 step4 Incubate and wash step3->step4 step5 Add detection antibody (biotinylated) step4->step5 step6 Incubate and wash step5->step6 step7 Add enzyme conjugate (e.g., Streptavidin-HRP) step6->step7 step8 Incubate and wash step7->step8 step9 Add substrate (e.g., TMB) step8->step9 step10 Incubate for color development step9->step10 step11 Add stop solution step10->step11 step12 Read absorbance at 450 nm step11->step12 end End step12->end Chemotaxis_Assay_Workflow start Start step1 Isolate eosinophils from peripheral blood start->step1 step2 Pre-incubate eosinophils with this compound or vehicle step1->step2 step3 Place chemoattractant (e.g., PAF) in the lower chamber of a Transwell plate step2->step3 step4 Add eosinophil suspension to the upper chamber (insert) step3->step4 step5 Incubate for 2-3 hours at 37°C step4->step5 step6 Count migrated cells in the lower chamber using a hemocytometer or flow cytometry step5->step6 end End step6->end

References

Loratadine's Attenuation of Histamine-Induced Calcium Influx: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which loratadine, a second-generation antihistamine, modulates histamine-induced intracellular calcium influx. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Histamine, a key mediator in allergic and inflammatory responses, exerts its effects through binding to specific receptors. The histamine H1 receptor, a Gq-protein coupled receptor, plays a pivotal role in eliciting allergic symptoms. Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i). This elevation in [Ca²⁺]i is a critical event that triggers a plethora of cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.

This compound is a potent and selective inverse agonist of the peripheral histamine H1 receptor.[1] Its primary therapeutic action lies in its ability to competitively block the binding of histamine to this receptor, thereby mitigating allergic symptoms.[1][2] Beyond its well-established role as an H1 antagonist, research has revealed that this compound also modulates intracellular calcium signaling through mechanisms that may extend beyond simple receptor blockade. This guide delves into the specifics of this compound's effect on histamine-induced calcium influx, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Histamine-Induced Calcium Signaling Pathway

The binding of histamine to the H1 receptor initiates a well-defined signaling cascade:

  • Gq Protein Activation: The histamine-bound H1 receptor activates the heterotrimeric G protein, Gq.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme, phospholipase C (PLC).

  • IP₃ and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to the IP₃ receptor (IP₃R), a ligand-gated Ca²⁺ channel on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored Ca²⁺ from the ER into the cytosol, leading to a rapid, transient increase in [Ca²⁺]i.

  • Store-Operated Calcium Entry (SOCE): The depletion of Ca²⁺ from the ER is sensed by stromal interaction molecule 1 (STIM1), a transmembrane protein in the ER membrane. Upon Ca²⁺ dissociation, STIM1 undergoes a conformational change and translocates to ER-plasma membrane junctions, where it interacts with and activates Orai1, a highly selective Ca²⁺ channel in the plasma membrane. The influx of extracellular Ca²⁺ through Orai1 channels is termed store-operated calcium entry (SOCE) and is responsible for the sustained phase of the calcium signal.

Histamine_Signaling cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Orai1 Orai1 (Ca²⁺ Channel) Ca_influx Ca²⁺ Influx Orai1->Ca_influx Loratadine_PM This compound Loratadine_PM->H1R Blocks Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Downstream Downstream Cellular Responses Ca_influx->Downstream Ca_release Ca²⁺ Release Ca_release->Downstream IP3R->Ca_release STIM1 STIM1 STIM1->Orai1 Activates Ca_store Ca²⁺ Store Ca_store->Ca_release Ca_store->STIM1 Depletion Sensed by

Caption: Histamine H1 Receptor Signaling Pathway.

This compound's Mechanism of Inhibition

This compound attenuates the histamine-induced rise in [Ca²⁺]i primarily through its inverse agonist activity at the H1 receptor, preventing the initiation of the signaling cascade. However, studies suggest that this compound and its active metabolite, descarboxyethoxythis compound, also impair the increase in [Ca²⁺]i by affecting both the influx of extracellular Ca²⁺ and the release of Ca²⁺ from intracellular stores.[3]

Furthermore, independent of its H1 receptor antagonism, this compound has been shown to block TRPV2-mediated Ca²⁺ influx.[4] TRPV2 is a non-selective cation channel that can contribute to calcium entry into cells. This suggests a multifaceted mechanism of action for this compound in modulating intracellular calcium levels.

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on processes related to histamine-induced calcium signaling.

Table 1: Inhibition of Intracellular Calcium Increase by this compound

Cell TypeStimulusThis compound Concentration (µM)EffectReference
RBL-2H3 cellsDNP-BSA2.5 - 25Dose-dependent inhibition of the rise in [Ca²⁺]i[3]

Table 2: IC₅₀ Values for this compound's Inhibition of Histamine Release

Cell TypeStimulusIC₅₀ (µM)Reference
Human Basophilsanti-IgE30[5]
Human BasophilsFMLP29[5]
Human BasophilsCa²⁺ Ionophore A2318724[5]

Note: Histamine release is a downstream event dependent on the increase in intracellular calcium.

Experimental Protocols

This section provides a detailed methodology for measuring histamine-induced intracellular calcium influx and its inhibition by this compound using the fluorescent calcium indicator Fura-2 AM.

Materials and Reagents
  • Rat Basophilic Leukemia (RBL-2H3) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Histamine dihydrochloride

  • This compound

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • HEPES buffer

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging

Experimental Workflow

Experimental_Workflow A 1. Cell Culture and Seeding - Culture RBL-2H3 cells in DMEM with 10% FBS. - Seed cells in 96-well plates and grow to confluence. B 2. Fura-2 AM Loading - Wash cells with HBSS. - Incubate with Fura-2 AM and Pluronic F-127 in HBSS for 60 min at 37°C. A->B C 3. Cell Washing and De-esterification - Wash cells twice with HBSS to remove extracellular dye. - Incubate in HBSS for 30 min at room temperature to allow for complete de-esterification of Fura-2 AM. B->C D 4. Pre-incubation with this compound - Incubate cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 min). C->D E 5. Histamine Stimulation and Data Acquisition - Place the plate in a fluorescence reader. - Establish a baseline fluorescence reading. - Add histamine to stimulate the cells. - Record fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. D->E F 6. Data Analysis - Calculate the 340/380 nm fluorescence ratio. - Determine the peak and sustained calcium response. - Calculate the percentage of inhibition by this compound. - Determine the IC₅₀ value. E->F

Caption: Workflow for Calcium Influx Assay.
Detailed Procedure

  • Cell Culture: Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Reagents:

    • Loading Buffer: Prepare a solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS (with Ca²⁺ and Mg²⁺).

    • Histamine Stock Solution: Prepare a concentrated stock solution of histamine in deionized water and dilute to the desired final concentration in HBSS.

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO and dilute to the desired final concentrations in HBSS. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.

  • Fura-2 AM Loading:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • Aspirate the loading buffer.

    • Wash the cells twice with 100 µL of HBSS.

    • Add 100 µL of HBSS to each well and incubate for 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Inhibition with this compound:

    • Aspirate the HBSS.

    • Add 90 µL of HBSS containing the desired concentrations of this compound (or vehicle control) to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Influx:

    • Place the microplate in a fluorescence plate reader capable of ratiometric measurements.

    • Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.

    • Record a stable baseline fluorescence for 1-2 minutes.

    • Using the instrument's injection system, add 10 µL of the histamine solution to each well to achieve the final desired concentration.

    • Continue recording the fluorescence for at least 5-10 minutes to capture both the transient and sustained phases of the calcium response.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀) for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Determine the peak amplitude of the calcium response and the level of the sustained plateau.

    • Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound effectively attenuates histamine-induced increases in intracellular calcium concentration. This is primarily achieved through its well-documented inverse agonist activity at the histamine H1 receptor. Additionally, evidence suggests that this compound may exert further inhibitory effects on both intracellular calcium release and extracellular calcium influx, including the potential modulation of TRPV2 channels. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers investigating the intricate effects of this compound on calcium signaling pathways. A thorough understanding of these mechanisms is crucial for the development of more effective and targeted therapies for allergic and inflammatory diseases.

References

The Genesis of a Non-Sedating Antihistamine: A Technical History of Loratadine's Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Kenilworth, NJ - In the landscape of allergy treatment, the development of loratadine marks a pivotal shift from sedating first-generation antihistamines to a new era of effective and non-drowsy relief. This technical guide delves into the comprehensive discovery and development history of this compound, detailing the medicinal chemistry, preclinical and clinical milestones, and the experimental rigor that underpinned its journey from laboratory synthesis to a globally recognized over-the-counter medication. Developed by Schering-Plough in the 1980s, this compound was the culmination of a strategic effort to create a potent H1 receptor antagonist devoid of the central nervous system side effects that plagued its predecessors.

Medicinal Chemistry: Rational Design and Synthesis

The quest for a non-sedating antihistamine at Schering-Plough led to the synthesis of this compound, a tricyclic antihistamine structurally related to earlier compounds but with key modifications to limit blood-brain barrier penetration. The IUPAC name for this compound is ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate.[3][4]

Two primary synthetic routes have been established for the industrial production of this compound: one proceeding through a tricyclic ketone intermediate and the other utilizing a McMurry coupling reaction.[3]

Synthesis via Tricyclic Ketone Intermediate

This classical route begins with 2-cyano-3-methylpyridine and involves the construction of the tricyclic core followed by the attachment of the piperidine ring.[3] Key reaction steps include a Ritter reaction to introduce an amide group, alkylation, hydrolysis, and a Friedel-Crafts acylation to form the key tricyclic ketone intermediate, 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one.[3][5] This intermediate then undergoes a Grignard reaction with N-methyl-4-piperidylmagnesium chloride, followed by dehydration to create the exocyclic double bond.[3][6] The final step involves the reaction with ethyl chloroformate to yield this compound.[3]

Experimental Protocol: Grignard Reaction for N-Methyl this compound Intermediate Synthesis [6]

  • Reagents: 8-chloro-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]-11-one, N-methyl-4-chloropiperidine, magnesium metal, dibromoethane, dry tetrahydrofuran (THF), 10% ammonium chloride (NH4Cl) solution, ethyl acetate.

  • Procedure:

    • N-methyl-piperidyl magnesium chloride is prepared by adding N-methyl-4-chloropiperidine to a stirred solution of magnesium metal and dibromoethane in dry THF at a temperature between 20°C and 48°C.

    • The solution of the tricyclic aromatic ketone in dry THF is cooled to a glacial temperature (-85°C to -95°C).

    • The prepared Grignard reagent is slowly added to the cooled ketone solution, and the reaction mixture is stirred for 2-3 hours at the same temperature.

    • The reaction is quenched with a 10% NH4Cl solution.

    • The product is extracted twice with ethyl acetate.

Synthesis via McMurry Coupling

An alternative, more convergent approach involves the McMurry coupling of the pre-formed tricyclic ketone with N-carbethoxy-4-piperidone.[3] This reaction utilizes low-valent titanium species, typically generated in situ from titanium tetrachloride (TiCl4) and a reducing agent like zinc dust, to directly form the exocyclic double bond and yield this compound.[3][7]

Experimental Protocol: McMurry Coupling for this compound Synthesis [3][7]

  • Reagents: 8-chloro-5,6-dihydrobenzo[5][3]cyclohepta[1,2-b]pyridin-11-one, N-carbethoxy-4-piperidone, low-valent titanium reagent (e.g., from TiCl4 and Zn), inert solvent (e.g., THF).

  • Procedure:

    • Low-valent titanium species are generated in situ in an inert solvent.

    • A mixture of the tricyclic ketone and N-carbethoxy-4-piperidone in an organic solvent is added to the slurry of the low-valent titanium reagent.

    • The reaction mixture is heated to reflux to effect the coupling.

    • The this compound product is then isolated and purified.

Preclinical Development: Establishing a Profile of Potency and Safety

Preclinical evaluation of this compound was crucial in demonstrating its selective peripheral H1 receptor antagonism and its favorable safety profile, particularly the lack of central nervous system effects.

In Vitro Pharmacology
  • Histamine H1 Receptor Binding: Competitive binding assays using cell membranes expressing the human histamine H1 receptor are employed to determine the binding affinity of this compound.[1] These assays typically use a radiolabeled ligand, such as [3H]-pyrilamine, which is displaced by increasing concentrations of the test compound.[1]

Experimental Protocol: Histamine H1 Receptor Binding Assay [1]

  • Materials: Cell membranes expressing human histamine H1 receptor, radiolabeled ligand (e.g., [3H]-pyrilamine), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), this compound, glass fiber filter plates.

  • Procedure:

    • In a 96-well plate, cell membranes and the radiolabeled ligand are added to an assay buffer.

    • Increasing concentrations of this compound are added to compete with the radioligand for binding to the H1 receptor.

    • The plate is incubated at room temperature to reach equilibrium.

    • The contents of each well are rapidly filtered through a glass fiber filter plate to separate bound from free radioligand.

    • The amount of bound radioactivity is measured using a scintillation counter to determine the inhibitory concentration (IC50) of this compound.

  • Anti-Inflammatory Activity: Beyond its antihistaminic effects, this compound has demonstrated anti-inflammatory properties by suppressing the NF-κB and AP-1 signaling pathways.[2][8] In vitro studies using cell lines like RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) are used to assess the inhibition of pro-inflammatory mediators.[1]

Experimental Protocol: In Vitro Anti-Inflammatory Assay [1]

  • Materials: RAW264.7 macrophage cells, DMEM, FBS, Penicillin-Streptomycin, LPS, this compound, Griess Reagent.

  • Procedure:

    • RAW264.7 cells are cultured and seeded in appropriate plates.

    • Cells are pre-treated with various concentrations of this compound for 1 hour.

    • Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

    • Nitric oxide (NO) production, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess Reagent.

In Vivo Pharmacology and Toxicology

Animal models were instrumental in confirming the efficacy and safety of this compound before human trials.

  • Allergic Rhinitis Models: Rodent models, often using BALB/c mice, are sensitized with an allergen like ovalbumin (OVA) to induce an allergic response.[9][10][11] The efficacy of this compound is then assessed by its ability to reduce allergy-like symptoms such as sneezing and nasal rubbing.[9][11]

Experimental Protocol: Mouse Model of Allergic Rhinitis [9][11]

  • Animal Strain: BALB/c mice.

  • Procedure:

    • Sensitization: Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide.

    • Challenge: Following sensitization, mice are challenged intranasally with an OVA solution to induce an allergic reaction.

    • Drug Administration: this compound is administered orally prior to the intranasal challenge.

    • Efficacy Assessment: The frequency of sneezing and nasal rubbing is counted for a defined period after the challenge to assess the inhibitory effect of the drug.

  • Toxicology: Chronic oral toxicity studies in rats and monkeys identified the testes, liver, and lymphocytes as target organs.[12] this compound was found to be non-genotoxic and not teratogenic in rats and rabbits, although a reversible decrease in male fertility was observed in rats.[12][13] Carcinogenicity studies showed an increase in hepatocellular tumors in rats and mice, the clinical significance of which for long-term use is unknown.[12]

Clinical Development: From Prescription to Over-the-Counter

The clinical development of this compound focused on demonstrating its efficacy in treating allergic rhinitis and chronic urticaria, with a key emphasis on its non-sedating profile compared to first-generation antihistamines.

Pharmacokinetics in Humans

This compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6, to its active metabolite, desthis compound (descarboethoxythis compound).[14][15]

ParameterThis compoundDesthis compoundReference
Time to Peak Plasma Concentration (Tmax) ~1.3 hours~2.5 hours[16]
Elimination Half-Life (t1/2) ~8.4 hours~28 hours[16]
Plasma Protein Binding 97-99%73-76%[2]
Bioavailability ~40%-[16]
Volume of Distribution 120 L/kg-[2]
Clinical Efficacy Trials

Clinical trials for this compound were designed as randomized, double-blind, placebo-controlled studies to evaluate its efficacy and safety in patients with seasonal allergic rhinitis and chronic idiopathic urticaria. These trials confirmed that a daily 10 mg dose of this compound was effective in reducing symptoms with a safety profile comparable to placebo.

This compound was first approved by the FDA in 1993 as a prescription medication.[17] Following the expiration of its patent, it was approved for over-the-counter (OTC) sale in 2002, making it widely accessible to the public.[17]

Signaling Pathways and Logical Relationships

The development of this compound can be visualized as a logical progression from identifying a therapeutic need to preclinical and clinical validation.

This compound Development Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development In Vitro Assays In Vitro Assays Animal Models Animal Models In Vitro Assays->Animal Models Toxicology Studies Toxicology Studies Animal Models->Toxicology Studies Phase I (PK/PD) Phase I (PK/PD) Toxicology Studies->Phase I (PK/PD) Phase II/III (Efficacy/Safety) Phase II/III (Efficacy/Safety) Phase I (PK/PD)->Phase II/III (Efficacy/Safety) NDA Submission NDA Submission Phase II/III (Efficacy/Safety)->NDA Submission FDA Approval FDA Approval NDA Submission->FDA Approval Medicinal Chemistry Medicinal Chemistry Lead Optimization Lead Optimization Medicinal Chemistry->Lead Optimization This compound Synthesis This compound Synthesis Lead Optimization->this compound Synthesis This compound Synthesis->In Vitro Assays

Caption: this compound Development Workflow.

The primary mechanism of action of this compound is as a selective inverse agonist of peripheral histamine H1 receptors.

This compound Signaling Pathway cluster_cell Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq This compound This compound This compound->H1R blocks Histamine Histamine Histamine->H1R activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca_release->Allergic_Response PKC_activation->Allergic_Response

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Loratadine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis who require a robust method for quantifying loratadine in plasma samples.

Abstract: This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of this compound in human plasma. The protocol covers sample preparation using liquid-liquid extraction (LLE) and protein precipitation (PPT), chromatographic conditions, and method validation parameters. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Principle

The method employs reverse-phase HPLC to separate this compound from endogenous plasma components. Following extraction from the plasma matrix, the sample is injected into the HPLC system. The separation is typically achieved on a C18 column with a mobile phase consisting of an organic solvent and an aqueous buffer. Detection can be performed using Diode Array (DAD), Ultraviolet (UV), fluorescence, or Mass Spectrometry (MS) detectors, with MS offering the highest sensitivity and selectivity.[1][2][3][4] Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve constructed from standards of known concentrations. An internal standard is used to ensure accuracy and precision.

Apparatus and Reagents

  • Apparatus:

    • HPLC system with a pump, autosampler, column oven, and a suitable detector (UV/DAD, Fluorescence, or MS).

    • Centrifuge and vortex mixer.

    • Evaporator (e.g., nitrogen evaporator).

    • Analytical balance.

    • Volumetric flasks, pipettes, and centrifuge tubes.

    • Syringe filters (0.45 µm).

  • Chemicals and Reagents:

    • This compound reference standard.

    • Internal Standard (IS) (e.g., SCH 37370, Itraconazole, or Desipramine).[1][5][6]

    • HPLC grade Methanol and Acetonitrile.[2][3]

    • Ammonium acetate, potassium dihydrogen phosphate, formic acid, or orthophosphoric acid for buffer preparation.[2][3]

    • Extraction solvents: Diethyl ether, Dichloromethane, Isooctane, Isoamyl alcohol.[5][7]

    • Reagent grade water.

    • Drug-free human plasma.

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of this compound. Conditions may be optimized based on the specific instrument and detector used.

ParameterCondition 1 (HPLC-MS)Condition 2 (HPLC-PDA)
Column ODS-3 (C18), 5 µm[1][3]Thermo Scientific BDS Hypersil C18, 5µm, 250 x 4.60 mm[2]
Mobile Phase Acetonitrile : 0.02 M Ammonium Acetate (pH 4.0 with formic acid)[1][3]Methanol : 0.025M KH2PO4 (pH 3.5 with orthophosphoric acid) (85:15, v/v)[2]
Flow Rate 0.2 mL/min[1][3]1.0 mL/min[2]
Injection Volume 10 µL[1]10 µL[2]
Oven Temperature AmbientAmbient[2]
Detector ESI-Mass Spectrometer, Single Ion Monitoring (SIM)[1][3] or MRM[5]Photodiode Array (PDA) at 248 nm[2]
Internal Standard SCH 37370[1] or Itraconazole[5]N/A (Method can be adapted to include one)
Retention Time (this compound) ~1.37 min (LC/MS/MS)[5]~4.10 min[2]

Preparation of Standard Solutions

  • Stock Solution (this compound & IS):

    • Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.[5]

    • Prepare the Internal Standard (IS) stock solution similarly.

    • Store stock solutions at 4°C. They are typically stable for at least two months.[4]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with methanol or mobile phase to create calibration standards.

  • Calibration Standards and Quality Control (QC) Samples:

    • Spike 0.5 mL of drug-free plasma with the appropriate working standard solutions to create calibration standards.[1]

    • The concentration range should encompass the expected sample concentrations. Typical ranges are 0.1-100 ng/mL.[1][3][7]

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

Experimental Protocols

Two common sample preparation methods are detailed below: Liquid-Liquid Extraction (LLE) for high sensitivity and Protein Precipitation (PPT) for simplicity and high throughput.

Protocol 1: Liquid-Liquid Extraction (LLE)

This method is highly effective for cleaning up complex matrices like plasma, leading to a cleaner baseline and higher sensitivity.

  • Pipette 500 µL of plasma sample (blank, standard, QC, or unknown) into a centrifuge tube.

  • Add 50 µL of the Internal Standard working solution and vortex for 1 minute.[5]

  • Add 50 µL of 0.25 M NaOH to basify the sample and vortex for 1 minute.[5]

  • Add 3 mL of extraction solvent (e.g., Diethyl ether: Dichloromethane, 70:30 v/v) and vortex for 2 minutes.[5]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Vortex briefly and transfer to an autosampler vial.

  • Inject 10 µL into the HPLC system for analysis.[1]

G cluster_prep Liquid-Liquid Extraction Workflow s1 Pipette 500 µL Plasma Sample s2 Add Internal Standard (50 µL) & Vortex s1->s2 s3 Add NaOH (50 µL) & Vortex s2->s3 s4 Add Extraction Solvent (3 mL) & Vortex for 2 min s3->s4 s5 Centrifuge (4000 rpm, 10 min) s4->s5 s6 Transfer Organic Layer s5->s6 s7 Evaporate to Dryness (Nitrogen Stream) s6->s7 s8 Reconstitute in Mobile Phase (100 µL) s7->s8 s9 Inject into HPLC System s8->s9 G cluster_prep Protein Precipitation Workflow p1 Pipette 400 µL Plasma Sample p2 Add Standards/IS & Vortex p1->p2 p3 Add Methanol (4 mL) & Vortex for 1 min p2->p3 p4 Centrifuge (5000 rpm, 15 min) p3->p4 p5 Collect Supernatant p4->p5 p6 Filter through 0.45 µm Filter p5->p6 p7 Inject into HPLC System p6->p7

References

Application Note: High-Throughput Screening of Loratadine's Effect on Cytokine Release in a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine, a second-generation antihistamine, is widely recognized for its efficacy in treating allergic conditions by selectively antagonizing peripheral histamine H1 receptors.[1] Beyond its canonical role in allergy management, emerging evidence highlights its potential anti-inflammatory properties.[2][3][4] These anti-inflammatory functions are attributed to its ability to modulate key signaling pathways, thereby suppressing the production and release of pro-inflammatory cytokines.[4][5][6] This application note provides a detailed protocol for a cell culture-based assay to determine the effect of this compound on cytokine release, offering a robust methodology for researchers and professionals in drug development and immunology.

Recent studies have demonstrated that this compound can attenuate inflammatory responses by inhibiting the NF-κB and AP-1 signaling pathways.[2][4][6] This inhibition leads to a downstream reduction in the expression of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[4][6] The assay described herein utilizes a murine macrophage cell line to investigate the dose-dependent effect of this compound on the secretion of these key inflammatory mediators following stimulation with lipopolysaccharide (LPS).

Materials and Methods

This section outlines the necessary reagents, equipment, and a detailed experimental protocol for conducting the cell culture assay.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7)

Reagents:

  • This compound (Sigma-Aldrich, Cat. No. L9664 or equivalent)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, Cat. No. L2630 or equivalent)

  • Dulbecco's Modified Eagle Medium (DMEM) (Gibco, Cat. No. 11965092 or equivalent)

  • Fetal Bovine Serum (FBS), heat-inactivated (Gibco, Cat. No. 10082147 or equivalent)

  • Penicillin-Streptomycin (10,000 U/mL) (Gibco, Cat. No. 15140122 or equivalent)

  • Trypsin-EDTA (0.25%) (Gibco, Cat. No. 25200056 or equivalent)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (Gibco, Cat. No. 10010023 or equivalent)

  • Cell Viability Assay Kit (e.g., MTT or PrestoBlue)

  • Mouse TNF-α, IL-6, and IL-1β ELISA Kits (e.g., R&D Systems, BD Biosciences, or Thermo Fisher Scientific)

Equipment:

  • Cell culture incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Water bath

  • Centrifuge

  • Microplate reader

  • 96-well cell culture plates

  • Standard laboratory pipettes and consumables

Experimental Protocol

A detailed, step-by-step methodology for the cell culture assay is provided below.

1. Cell Culture and Maintenance: 1.1. Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. 1.2. Maintain cells in a humidified incubator at 37°C with 5% CO2. 1.3. Subculture cells every 2-3 days, or when they reach 80-90% confluency, using Trypsin-EDTA to detach the cells.

2. Cell Seeding: 2.1. Harvest cells and perform a cell count to determine cell density. 2.2. Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium. 2.3. Incubate the plates overnight to allow for cell adherence.

3. This compound Treatment and LPS Stimulation: 3.1. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%. 3.2. Prepare a working solution of LPS in culture medium (e.g., 1 µg/mL). 3.3. Carefully remove the culture medium from the wells. 3.4. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control group (medium with solvent) and a positive control group (medium with solvent and LPS). 3.5. Pre-incubate the cells with this compound for 1 hour at 37°C. 3.6. Following pre-incubation, add 10 µL of the LPS working solution to all wells except for the negative control group (which receives 10 µL of medium). 3.7. Incubate the plates for 24 hours at 37°C with 5% CO2.

4. Supernatant Collection and Cytokine Analysis: 4.1. After the incubation period, centrifuge the 96-well plates at 400 x g for 5 minutes. 4.2. Carefully collect the cell culture supernatants without disturbing the cell monolayer. 4.3. Store the supernatants at -80°C until analysis. 4.4. Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[7][8][9][10][11]

5. Cell Viability Assay: 5.1. To assess the potential cytotoxicity of this compound, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.

Data Presentation

The quantitative data obtained from the ELISA assays should be summarized in a clear and structured table for easy comparison of cytokine release under different treatment conditions.

Treatment GroupThis compound (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-1β (pg/mL) ± SDCell Viability (%) ± SD
Negative Control015.2 ± 3.18.5 ± 2.05.1 ± 1.2100 ± 4.5
LPS Control01250.8 ± 98.7850.3 ± 75.4450.6 ± 42.198.2 ± 5.1
This compound + LPS11125.4 ± 85.3780.1 ± 69.8410.2 ± 38.999.1 ± 4.8
This compound + LPS5875.6 ± 72.1610.9 ± 55.3320.7 ± 30.597.5 ± 5.3
This compound + LPS10550.2 ± 48.9380.5 ± 35.1200.4 ± 21.396.8 ± 4.9
This compound + LPS25250.9 ± 25.4175.2 ± 18.795.8 ± 10.295.3 ± 5.0
This compound + LPS50120.3 ± 15.885.6 ± 10.248.1 ± 6.790.1 ± 6.2

Visualizations

Diagrams illustrating the experimental workflow and the signaling pathway affected by this compound are provided below.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture RAW 264.7 Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding loratadine_treatment Pre-incubate with this compound (1h) cell_seeding->loratadine_treatment loratadine_prep Prepare this compound Dilutions loratadine_prep->loratadine_treatment lps_stimulation Stimulate with LPS (24h) loratadine_treatment->lps_stimulation supernatant_collection Collect Supernatants lps_stimulation->supernatant_collection viability_assay Cell Viability Assay elisa Cytokine Quantification (ELISA) supernatant_collection->elisa

Caption: Experimental workflow for the cell culture assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Syk Syk TLR4->Syk Src Src TLR4->Src TAK1 TAK1 Syk->TAK1 Src->TAK1 IKK IKK Complex TAK1->IKK MKK7 MKK7 TAK1->MKK7 IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates JNK JNK MKK7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates cFos c-Fos AP1 AP-1 cFos->AP1 cJun->AP1 AP1_nuc AP-1 AP1->AP1_nuc translocates This compound This compound This compound->Syk inhibits This compound->Src inhibits This compound->TAK1 inhibits Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) NFκB_nuc->Cytokine_Genes activate transcription AP1_nuc->Cytokine_Genes activate transcription

Caption: this compound's inhibitory effect on signaling pathways.

References

Application Notes and Protocols for Efficacy Testing of Loratadine in an In Vivo Mouse Model of Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by an IgE-dependent mechanism. The development of effective therapeutics for allergic rhinitis relies on robust and reproducible preclinical models. The ovalbumin (OVA)-induced allergic rhinitis mouse model is a widely used and well-characterized system that recapitulates key features of the human disease, including nasal symptoms and a Th2-dominant inflammatory response. This document provides detailed application notes and protocols for utilizing this model to evaluate the in vivo efficacy of loratadine, a second-generation antihistamine.

This compound is a potent and long-acting tricyclic antihistamine with selective peripheral histamine H1-receptor antagonistic activity.[1] It is widely used for the symptomatic relief of allergic rhinitis.[2] By blocking the action of histamine, a key mediator of allergic symptoms, this compound is expected to alleviate nasal itching, sneezing, and rhinorrhea.[3] These protocols outline the procedures for inducing allergic rhinitis in mice, administering this compound, and assessing its therapeutic efficacy through behavioral and immunological endpoints.

Data Presentation

The following tables summarize the expected quantitative data from a typical study evaluating the efficacy of this compound in an OVA-induced allergic rhinitis mouse model.

Table 1: Effect of this compound on Allergic Rhinitis Symptoms

Treatment GroupNumber of Sneezes (per 10 min)Number of Nasal Rubs (per 10 min)
Control (Saline)10 ± 215 ± 3
Allergic Rhinitis (OVA)55 ± 8 ****70 ± 10 ****
This compound (10 mg/kg)25 ± 5 ####35 ± 6 ####

*Data are presented as mean ± SEM. ***p < 0.0001 compared to the Control group. ####p < 0.0001 compared to the Allergic Rhinitis (OVA) group.[4]

Table 2: Effect of this compound on Serum Immunoglobulin and Histamine Levels

Treatment GroupTotal IgE (ng/mL)OVA-specific IgE (U/mL)Histamine (ng/mL)
Control (Saline)50 ± 10< 120 ± 5
Allergic Rhinitis (OVA)450 ± 5085 ± 12150 ± 20
This compound (10 mg/kg)420 ± 4580 ± 1075 ± 15

Data are presented as mean ± SEM.

Table 3: Effect of this compound on Cytokine Levels in Nasal Lavage Fluid (NALF)

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)IFN-γ (pg/mL)
Control (Saline)15 ± 310 ± 220 ± 450 ± 8
Allergic Rhinitis (OVA)120 ± 1590 ± 12150 ± 2025 ± 5
This compound (10 mg/kg)110 ± 1485 ± 11140 ± 1830 ± 6

Data are presented as mean ± SEM.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Rhinitis Mouse Model

This protocol describes the induction of allergic rhinitis in BALB/c mice using ovalbumin as the allergen.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Micro-syringes and needles (27G)

  • Pipettes and sterile tips

Protocol:

  • Sensitization Phase (Days 0 and 7):

    • Prepare the sensitization solution by mixing 100 µg of OVA and 2 mg of alum in 200 µL of sterile saline per mouse.

    • Administer the sensitization solution via intraperitoneal (i.p.) injection to each mouse on Day 0 and Day 7.

  • Challenge Phase (Days 14-21):

    • Prepare the challenge solution by dissolving OVA in sterile saline to a final concentration of 1% (w/v).

    • From Day 14 to Day 21, lightly anesthetize the mice (e.g., with isoflurane).

    • Intranasally instill 10 µL of the 1% OVA solution into each nostril of the sensitized mice daily.

    • Control mice receive i.p. injections of saline with alum during the sensitization phase and intranasal instillations of saline during the challenge phase.

This compound Administration

This protocol details the preparation and administration of this compound for efficacy testing.

Materials:

  • This compound powder (Sigma-Aldrich)

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

  • Oral gavage needles (20-22G)

  • Syringes

Protocol:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in the chosen vehicle. For a 10 mg/kg dose in a 20 g mouse, you would need 0.2 mg of this compound. If the administration volume is 100 µL, the concentration of the solution should be 2 mg/mL.

    • Ensure the solution is well-suspended before each administration.

  • Administration:

    • Beginning on Day 14 (concurrent with the start of the challenge phase), administer this compound or vehicle to the respective groups of mice daily via oral gavage.[5]

    • The administration should be performed approximately 1 hour before the intranasal OVA challenge.

Assessment of Allergic Rhinitis Symptoms

This protocol describes the method for quantifying the primary symptoms of allergic rhinitis in mice.

Protocol:

  • Immediately after the final intranasal OVA challenge on Day 21, place each mouse individually in an observation cage.

  • For a period of 10-15 minutes, count the number of sneezes and nasal rubbing movements.[6]

    • Sneezing: A forceful expulsion of air from the nose and mouth, often accompanied by a characteristic sound and head shaking.

    • Nasal rubbing: The mouse uses its forepaws to rub its nose and face area.

  • The observer should be blinded to the treatment groups to minimize bias.

Collection and Analysis of Biological Samples

This protocol outlines the procedures for collecting blood and nasal lavage fluid for immunological analysis.

Protocols:

  • Blood Collection (Day 22):

    • Anesthetize the mice.

    • Collect blood via cardiac puncture.

    • Allow the blood to clot at room temperature and then centrifuge to separate the serum.

    • Store the serum at -80°C until analysis.

  • Nasal Lavage Fluid (NALF) Collection (Day 22):

    • After blood collection and euthanasia, expose the trachea.

    • Insert a cannula into the trachea towards the nasopharynx.

    • Flush the nasal cavity with 1 mL of sterile saline and collect the fluid from the nostrils.

    • Centrifuge the NALF to pellet cells and collect the supernatant.

    • Store the supernatant at -80°C until analysis.

  • Immunoassays:

    • Measure the levels of total IgE, OVA-specific IgE, and histamine in the serum using commercially available ELISA kits.

    • Measure the concentrations of cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) in the NALF supernatant using multiplex bead-based assays or ELISA kits.

Visualizations

experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Day0 Day 0 i.p. OVA/Alum Day7 Day 7 i.p. OVA/Alum Day0->Day7 Day14_21 Days 14-21 Daily i.n. OVA + this compound/Vehicle Day7->Day14_21 Day21_assessment Day 21 Symptom Assessment (Sneezing & Rubbing) Day14_21->Day21_assessment Day22_assessment Day 22 Sample Collection (Blood & NALF) Day21_assessment->Day22_assessment

Caption: Experimental workflow for the in vivo mouse model of allergic rhinitis.

allergic_rhinitis_pathway Allergen Allergen (OVA) APC Antigen Presenting Cell (APC) Allergen->APC Uptake & Processing Mast_cell Mast Cell Allergen->Mast_cell Cross-linking of IgE Th2 Th2 Cell APC->Th2 Activation B_cell B Cell Th2->B_cell IL-4, IL-13 IgE IgE Antibodies B_cell->IgE Production IgE->Mast_cell Sensitization Histamine Histamine Mast_cell->Histamine Degranulation H1_receptor H1 Receptor Histamine->H1_receptor Binding Symptoms Allergic Rhinitis Symptoms (Sneezing, Rubbing) H1_receptor->Symptoms This compound This compound This compound->H1_receptor Blockade

Caption: Signaling pathway of allergic rhinitis and the mechanism of action of this compound.

References

High-Throughput Screening for Novel H1 Receptor Antagonists Using a Loratadine-Based Calcium Flux Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The histamine H1 receptor, a G-protein coupled receptor (GPCR), is a key mediator of allergic and inflammatory responses.[1] Antagonists of the H1 receptor are widely used as therapeutic agents for conditions such as allergic rhinitis and urticaria.[2] The discovery of novel H1 antagonists with improved efficacy and selectivity remains a significant goal in drug development. High-throughput screening (HTS) is an essential methodology for rapidly identifying promising lead compounds from large chemical libraries.[2]

This document provides a detailed protocol for a robust, cell-based high-throughput screening assay designed to identify novel antagonists of the histamine H1 receptor. The primary assay is a calcium mobilization functional assay, which measures the inhibition of histamine-induced intracellular calcium release.[3] Loratadine, a well-characterized second-generation H1 antagonist, is used as a reference compound for assay validation and performance benchmarking.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is coupled to the Gq alpha subunit of its associated heterotrimeric G-protein.[2] Upon binding of its endogenous ligand, histamine, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[4] This transient increase in intracellular calcium is a direct indicator of H1 receptor activation and can be detected using calcium-sensitive fluorescent dyes, providing a robust signal for HTS.[3]

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 This compound This compound (Antagonist) This compound->H1R Blocks IP3R IP3 Receptor IP3->IP3R Ca_Release Increased Intracellular Ca2+ ER_Ca Ca2+ Stores ER_Ca->Ca_Release Release IP3R->ER_Ca Opens Channel HTS_Workflow A 1. Cell Plating (HEK293-H1R cells) 5,000 cells/well in 384-well plate B 2. Dye Loading Add Fluo-4 AM Incubate 1 hr @ 37°C A->B C 3. Compound Addition Add test compounds (e.g., 50 nL) This compound (Positive Control) DMSO (Negative Control) B->C D 4. Pre-incubation Incubate 30 min @ Room Temp. C->D E 5. Agonist Challenge & Read Measure baseline fluorescence Inject Histamine (EC80) Measure kinetic fluorescence D->E F 6. Data Analysis Calculate % Inhibition Determine IC50 for hits Calculate Z'-factor E->F

References

Application Notes and Protocols for Loratadine Administration in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine is a second-generation antihistamine widely used in the treatment of allergic conditions.[1] It acts as a selective peripheral histamine H1-receptor antagonist, offering a non-sedating profile compared to first-generation antihistamines.[1][2] In preclinical research, this compound is frequently used as a reference compound in the development of new anti-allergic and anti-inflammatory therapies. These application notes provide detailed protocols for the administration of this compound in various animal models of allergic diseases, along with pharmacokinetic and safety data to guide study design.

Data Presentation

Pharmacokinetic Parameters of this compound in Various Species
ParameterHumanMonkeyRatMouseDogCat
Route of Administration OralOralOralOralOralOral
Tmax (hours) 1.1 - 1.33.30.5 - 12---
Plasma Half-life (hours) 7.8 - 14.4-14.0---
Protein Binding (%) 97 - 9996 - 9998 - 99-Highly protein bound-
Primary Metabolite Descarboethoxythis compound (DCL)Desthis compound (DL)Desthis compound (DL)Desthis compound (DL)--
Primary Route of Excretion Urine (40%) and Feces (42%) over 10 daysFecesFecesFeces--

Tmax: Time to reach maximum plasma concentration. Data compiled from multiple sources.[3][4][5][6][7]

Recommended Dosing for Preclinical Models
Animal ModelSpeciesRoute of AdministrationDose Range (mg/kg)FrequencyReference
Allergic RhinitisRatOralVaries (study specific)Prior to allergen challenge[2]
Atopic DermatitisMouseOralVaries (study specific)Prior to challenge[8]
Histamine-Induced Paw EdemaMouseOralVaries (study specific)-[9]
Histamine-Induced LethalityGuinea PigOralVaries (study specific)-[9]
Therapeutic Use (Allergic Skin Disease)DogOral0.25 - 1.1Once daily[5]
Therapeutic Use (Allergic Skin Disease)CatOral0.5Once or twice daily[5]
Safety Pharmacology: Acute Toxicity
SpeciesRoute of AdministrationLD50 (mg/kg)
MouseOral> 5000
RatOral> 5000
MouseIntraperitoneal1601 (male), 1458 (female)
RatIntraperitoneal5134 (male), 2908 (female)

LD50: Median lethal dose. Data from[6].

Experimental Protocols

Preparation of this compound for Oral Administration

For preclinical studies, this compound can be formulated as a suspension for oral gavage.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, or as specified in the study protocol)

  • Mortar and pestle or homogenizer

  • Graduated cylinder

  • Stir plate and stir bar

  • Calibrated oral gavage needles appropriate for the animal size

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.

  • Weigh the this compound powder accurately.

  • If necessary, triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste. This helps to prevent clumping.

  • Gradually add the remaining vehicle while continuously stirring to ensure a homogenous suspension. A magnetic stir plate can be used for this purpose.

  • For some applications, nanosuspensions can be prepared to improve bioavailability.[10]

  • Store the suspension according to stability data, typically protected from light.

Allergic Rhinitis Model in Rats

This model is used to evaluate the efficacy of compounds in alleviating symptoms of allergic rhinitis.[2]

Animal Strain: Wistar or Sprague-Dawley rats are commonly used.[2]

Sensitization:

  • On days 0, 5, and 14, sensitize rats with subcutaneous injections of ovalbumin (OVA) emulsified with an adjuvant like aluminum hydroxide.[2]

Challenge:

  • Starting from day 21, challenge the rats daily with an intranasal administration of an OVA solution to induce allergic rhinitis symptoms.[2]

This compound Administration:

  • Administer this compound or the vehicle control orally at the predetermined dose prior to the OVA challenge.[2]

Efficacy Assessment:

  • Symptom Scoring: Count the number of sneezes and nasal rubbing movements within a specific timeframe after the challenge.[2][8]

  • Nasal Lavage Fluid (NALF) Analysis: Collect NALF to measure levels of inflammatory cells (e.g., eosinophils), histamine, and cytokines.[8]

  • Histopathological Analysis: Analyze the nasal mucosa for inflammatory changes.[2]

Atopic Dermatitis Model in Mice

This model aims to replicate the itching and inflammatory skin lesions characteristic of atopic dermatitis.[8]

Animal Strain: ICR or hairless mice are commonly used.[8]

Sensitization and Challenge:

  • Sensitize mice with an allergen such as ovalbumin (OVA) via intraperitoneal injections.

  • Subsequently, challenge the mice by intradermal injection of the allergen into the ear or dorsal skin.

This compound Administration:

  • Administer this compound or the vehicle control orally at specified doses prior to the allergen challenge.[8]

Efficacy Assessment:

  • Behavioral Analysis: Quantify scratching behavior by counting the number of scratching bouts over a defined period (e.g., 30-60 minutes) after the challenge.[8]

  • Histological Analysis: Take skin biopsies to assess inflammatory cell infiltration (e.g., eosinophils, mast cells).[8]

Visualizations

Loratadine_Metabolism_Pathway This compound This compound DL Desthis compound (DL) (Active Metabolite) This compound->DL Decarboethoxylation (Primary Biotransformation) Hydroxylated_DL Hydroxylated DL DL->Hydroxylated_DL Hydroxylation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_DL->Glucuronide_Conjugate Glucuronide Conjugation

Caption: Metabolic pathway of this compound.

Experimental_Workflow_Allergic_Rhinitis cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase Day0 Day 0: Subcutaneous OVA + Adjuvant Day5 Day 5: Subcutaneous OVA + Adjuvant Day14 Day 14: Subcutaneous OVA + Adjuvant Day21_onwards Day 21 onwards: Daily Intranasal OVA Challenge Treatment This compound/Vehicle Administration (Prior to each challenge) Day21_onwards->Treatment Assessment Efficacy Assessment (Symptom Scoring, NALF, Histology) Treatment->Assessment cluster_sensitization cluster_sensitization cluster_challenge cluster_challenge cluster_sensitization->cluster_challenge

Caption: Workflow for an allergic rhinitis model in rats.

Concluding Remarks

The protocols and data presented provide a foundational framework for the use of this compound in preclinical animal studies. Researchers should note that specific parameters such as dosage and timing of administration may require optimization based on the specific animal model, strain, and experimental objectives. Chronic oral toxicity studies have identified the testes, liver, and lymphocytes as target organs in rats and monkeys.[11] Furthermore, this compound was not found to be genotoxic or teratogenic, though it did cause a reversible decrease in male fertility.[11] It is also important to consider species-specific differences in metabolism, as this compound is extensively metabolized with quantitative variations observed between species.[12] Careful consideration of these factors will ensure the generation of robust and reproducible data in preclinical drug development.

References

Application Notes and Protocols for Mast Cell Stabilization Assay Using Loratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are pivotal players in the inflammatory response, particularly in allergic reactions.[1] Upon activation by allergens or other stimuli, mast cells undergo degranulation, a process that releases a cascade of pro-inflammatory mediators, including histamine, proteases (like tryptase), cytokines, and lipid mediators.[1] The stabilization of mast cells to prevent or mitigate the release of these mediators is a cornerstone therapeutic strategy for managing allergic and inflammatory conditions.[1]

Loratadine, a second-generation H1-antihistamine, is widely used to treat allergic conditions.[2] Beyond its well-known histamine receptor-blocking activity, this compound and its active metabolite, desthis compound, have been shown to possess mast cell-stabilizing properties, inhibiting the release of inflammatory mediators.[3][4][5] This dual mechanism of action makes it an interesting compound for studying mast cell biology and for use as a control in mast cell stabilization assays.

These application notes provide a detailed protocol for an in vitro mast cell stabilization assay to evaluate the efficacy of test compounds, using this compound as a reference substance. The rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for mucosal mast cells, is utilized in this assay.[6]

Principle of the Assay

The mast cell stabilization assay is based on the principle of quantifying the release of granular contents upon stimulation. A common and reliable marker for mast cell degranulation is the enzyme β-hexosaminidase, which is co-released with histamine. In this protocol, RBL-2H3 cells are sensitized with anti-dinitrophenyl (DNP) IgE and then stimulated with DNP-human serum albumin (HSA), which cross-links the IgE receptors and induces degranulation. The amount of β-hexosaminidase released into the cell culture supernatant is measured using a colorimetric reaction. The ability of a test compound, such as this compound, to inhibit this release is a measure of its mast cell-stabilizing activity.

Data Presentation: Efficacy of this compound in Mast Cell Stabilization

The following table summarizes the dose-dependent inhibitory effect of this compound on mast cell degranulation. The data is representative of typical results obtained from in vitro mast cell stabilization assays. Dose-dependent inhibition of histamine release has been observed at this compound concentrations above 7 µM.[7] For neoplastic mast cells, an IC50 for growth inhibition has been reported in the range of 10-50 μM.[1]

This compound Concentration (µM)% Inhibition of β-Hexosaminidase Release (Representative Data)
15 - 15%
1025 - 40%
2545 - 60%
5060 - 75%
100> 80%

Experimental Protocol

Materials and Reagents
  • RBL-2H3 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Anti-DNP IgE

  • DNP-HSA

  • This compound

  • Tyrode's Buffer (or similar balanced salt solution)

  • Triton X-100

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop Buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)

  • 96-well microplates

  • Microplate reader

Experimental Workflow

G cluster_0 Cell Culture and Sensitization cluster_1 Treatment and Stimulation cluster_2 Quantification of Degranulation seed Seed RBL-2H3 cells in 96-well plate incubate1 Incubate overnight seed->incubate1 sensitize Sensitize cells with anti-DNP IgE incubate1->sensitize incubate2 Incubate for 24 hours sensitize->incubate2 wash Wash cells to remove unbound IgE incubate2->wash add_compound Add this compound (or test compound) wash->add_compound incubate3 Incubate for 1 hour add_compound->incubate3 stimulate Stimulate with DNP-HSA incubate3->stimulate incubate4 Incubate for 1 hour stimulate->incubate4 collect_supernatant Collect supernatant incubate4->collect_supernatant lyse_cells Lyse remaining cells (Total release) incubate4->lyse_cells add_substrate Add pNAG substrate to supernatant and lysate collect_supernatant->add_substrate lyse_cells->add_substrate incubate5 Incubate for 1-2 hours at 37°C add_substrate->incubate5 stop_reaction Add stop buffer incubate5->stop_reaction read_absorbance Read absorbance at 405 nm stop_reaction->read_absorbance

Caption: Experimental workflow for the mast cell stabilization assay.

Step-by-Step Methodology

1. Cell Culture and Seeding: a. Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight to allow for cell adherence.

2. Sensitization: a. The next day, sensitize the cells by adding anti-DNP IgE to each well at a final concentration of 0.5 µg/mL. b. Incubate the plate for 24 hours at 37°C.

3. Treatment with this compound: a. After sensitization, gently wash the cells twice with Tyrode's Buffer to remove unbound IgE. b. Prepare serial dilutions of this compound in Tyrode's Buffer. c. Add the this compound solutions to the respective wells and incubate for 1 hour at 37°C. Include appropriate vehicle controls (e.g., DMSO).

4. Stimulation of Degranulation: a. Prepare a solution of DNP-HSA in Tyrode's Buffer at a final concentration of 100 ng/mL. b. Add the DNP-HSA solution to all wells except for the negative control wells. c. Incubate the plate for 1 hour at 37°C to induce degranulation.

5. Measurement of β-Hexosaminidase Release: a. After incubation, carefully collect the supernatant from each well and transfer to a new 96-well plate. b. To determine the total β-hexosaminidase release, lyse the cells in the original plate by adding Triton X-100 (0.1% in Tyrode's Buffer). c. Add the pNAG substrate solution to both the supernatant plate and the lysate plate. d. Incubate the plates at 37°C for 1-2 hours, or until a yellow color develops. e. Stop the reaction by adding the stop buffer. f. Measure the absorbance at 405 nm using a microplate reader.

6. Data Analysis: a. Calculate the percentage of β-hexosaminidase release for each well using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100 b. Calculate the percentage inhibition of degranulation for each this compound concentration: % Inhibition = [1 - (% Release in Test Well / % Release in Stimulated Control Well)] x 100

Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound

The activation of mast cells via IgE receptor cross-linking initiates a complex signaling cascade. This ultimately leads to an increase in intracellular calcium, which is a critical trigger for the fusion of granular membranes with the plasma membrane and the release of mediators. This compound is believed to exert its stabilizing effect by interfering with this calcium signaling.[7]

G cluster_0 Mast Cell Membrane cluster_1 Intracellular Signaling Cascade Allergen Allergen (DNP-HSA) IgE IgE Allergen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Cross-links Signaling Activation of Signaling Proteins (e.g., Syk, LAT) FcεRI->Signaling PLC Phospholipase C (PLC) Activation Signaling->PLC IP3 IP3 Generation PLC->IP3 Ca_Influx Ca²⁺ Influx from Extracellular Space PLC->Ca_Influx Ca_ER Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca_ER Ca_Increase Increased Intracellular [Ca²⁺] Ca_ER->Ca_Increase Ca_Influx->Ca_Increase Degranulation Degranulation (Mediator Release) Ca_Increase->Degranulation This compound This compound This compound->Ca_ER Inhibits This compound->Ca_Influx Inhibits

Caption: Mast cell degranulation pathway and this compound's inhibitory action.

References

Application Notes and Protocols for Loratadine Dose-Response Curve Generation in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine is a second-generation antihistamine that acts as a selective inverse agonist of the peripheral histamine H1 receptor.[1] It is a member of the G-protein coupled receptor (GPCR) family and is widely used in the treatment of allergic conditions.[1][2] The histamine H1 receptor is coupled to the Gq/11 protein, and its activation by histamine initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which results in a transient increase in cytosolic calcium concentration.[3] This increase in intracellular calcium can be monitored using fluorescent calcium indicators, providing a robust method for studying H1 receptor activation and for screening potential antagonists.[3]

These application notes provide a detailed protocol for generating a dose-response curve for this compound using a cell-based calcium mobilization assay. This allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound, a key parameter in characterizing its potency as an H1 receptor antagonist.

Signaling Pathway and Experimental Workflow

G_1 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca2_release Ca²⁺ Release ER->Ca2_release Releases Cellular_Response Cellular Response Ca2_release->Cellular_Response Leads to This compound This compound This compound->H1R Antagonizes

Caption: Histamine H1 Receptor Signaling Pathway.

G_2 Experimental Workflow for this compound Dose-Response Curve Generation cluster_prep Preparation cluster_treatment Treatment cluster_data Data Acquisition & Analysis Cell_Culture 1. Culture HEK293 cells expressing H1 receptor Cell_Seeding 2. Seed cells into 96-well plates Cell_Culture->Cell_Seeding Dye_Loading 3. Load cells with Fluo-4 AM calcium indicator Cell_Seeding->Dye_Loading Loratadine_Incubation 4. Pre-incubate with varying concentrations of this compound Dye_Loading->Loratadine_Incubation Histamine_Stimulation 5. Stimulate with Histamine (EC80 concentration) Loratadine_Incubation->Histamine_Stimulation Measurement 6. Measure fluorescence change (Calcium influx) Histamine_Stimulation->Measurement Data_Analysis 7. Plot dose-response curve and calculate IC50 Measurement->Data_Analysis

Caption: Experimental Workflow Diagram.

Quantitative Data Summary

The following table summarizes hypothetical data from a calcium mobilization assay to determine the IC50 of this compound. The data illustrates the expected dose-dependent inhibition of histamine-induced calcium influx.

This compound Concentration (µM)% Inhibition of Histamine Response
0.015.2
0.115.8
148.9
1085.3
10098.1
Calculated IC50 (µM) ~1.02

Note: The IC50 value can vary depending on the cell line, assay conditions, and specific protocol used. The provided data is for illustrative purposes.

Experimental Protocols

Calcium Mobilization Assay for this compound Dose-Response Curve Generation

This protocol describes the measurement of histamine-induced intracellular calcium mobilization in HEK293 cells stably expressing the human histamine H1 receptor. This compound is used as an antagonist to generate a dose-response curve and determine its IC50 value.

Materials:

  • Cells: HEK293 cells stably expressing the human histamine H1 receptor.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining receptor expression.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound: Stock solution (e.g., 10 mM in DMSO).

  • Histamine: Stock solution (e.g., 10 mM in water).

  • Fluo-4 AM: Calcium indicator dye (e.g., 1 mM stock in DMSO).

  • Probenecid: (Optional, to prevent dye leakage) 250 mM stock in water or buffer.

  • Plates: Black, clear-bottom 96-well microplates.

  • Instrumentation: Fluorescence plate reader with kinetic read capabilities and automated liquid handling (e.g., FlexStation or similar).

Procedure:

Day 1: Cell Plating

  • Culture HEK293-H1R cells in T-75 flasks until they reach 80-90% confluency.

  • Aspirate the culture medium, wash the cells with Phosphate-Buffered Saline (PBS), and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into black, clear-bottom 96-well microplates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

Day 2: Assay

  • Prepare Reagents:

    • This compound Dilution Plate: Prepare a serial dilution of this compound in Assay Buffer in a separate 96-well plate. A typical concentration range to test would be from 100 µM down to 0.01 µM. Include a vehicle control (DMSO in Assay Buffer).

    • Histamine Solution: Prepare a histamine solution in Assay Buffer at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined by running a histamine dose-response curve. For reference, the EC50 of histamine in a calcium flux assay is approximately 69.3 nM.

    • Dye Loading Solution: Prepare a Fluo-4 AM loading solution. For each 10 mL of Assay Buffer, add 20 µL of 1 mM Fluo-4 AM stock solution. If using probenecid, add 40 µL of 250 mM stock to the 10 mL of Assay Buffer. Mix well.

  • Dye Loading:

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.

    • (Optional) After the 1-hour incubation, allow the plate to equilibrate to room temperature for 15-30 minutes.

  • Assay Measurement:

    • Set up the fluorescence plate reader with the following parameters:

      • Excitation wavelength: ~490 nm

      • Emission wavelength: ~525 nm

      • Kinetic read mode: Read every 1-2 seconds for a total of 120-180 seconds.

    • Program the instrument to first add the this compound dilutions from the dilution plate to the cell plate and incubate for a specified time (e.g., 15-30 minutes).

    • After the pre-incubation with this compound, program the instrument to add the histamine solution to all wells.

    • Place the cell plate and the compound plates into the instrument.

    • Initiate the measurement. The instrument will record a baseline fluorescence, inject the histamine, and continue to record the fluorescence change over time.

Data Analysis:

  • The primary data will be a kinetic curve of fluorescence intensity versus time for each well.

  • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after histamine addition.

  • Normalize the data by expressing the response in each this compound-treated well as a percentage of the response in the vehicle control wells (0% inhibition) and a no-histamine control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the histamine-induced calcium response.

References

Application Notes and Protocols for Studying Loratadine's Effects on Eosinophil Migration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eosinophils are key granulocytes involved in the pathogenesis of allergic inflammatory diseases, such as asthma and allergic rhinitis.[1][2] Their recruitment to inflammatory sites is a critical step driven by chemoattractants like platelet-activating factor (PAF), eotaxins, and leukotrienes.[2][3][4] This process, known as chemotaxis, involves complex signaling pathways that lead to cytoskeletal rearrangement, adhesion, and directed cell movement.[1][5]

Loratadine is a second-generation antihistamine that acts as a selective inverse agonist of peripheral histamine H1 receptors.[][7][8][9] Beyond its primary antihistaminic action, studies suggest that this compound possesses anti-inflammatory properties.[3][9][10] It has been shown to significantly attenuate platelet-activating factor (PAF)-induced eosinophil chemotaxis in vitro at therapeutic concentrations.[3] This suggests a direct inhibitory effect on eosinophil activation, which may contribute to its therapeutic benefits in allergic disorders.[3] this compound and its active metabolite, desthis compound, have also been found to inhibit the release of chemokines like RANTES (CCL5) and CXCL8 from various cells, which could further reduce the attraction of eosinophils.[11][12]

These application notes provide a comprehensive experimental framework for researchers to investigate the effects of this compound on eosinophil migration and elucidate the underlying molecular mechanisms. The protocols cover eosinophil isolation, in vitro migration assays, and analysis of relevant signaling pathways.

Experimental and logical workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation p1 Isolate Human Eosinophils from Peripheral Blood p2 Assess Purity and Viability (>98% purity) p1->p2 exp_setup Pre-incubate Eosinophils with: 1. Vehicle Control (e.g., DMSO) 2. This compound (Dose-Response) p2->exp_setup exp_stim Stimulate with Chemoattractant (e.g., PAF, Eotaxin) exp_setup->exp_stim a1 Migration Assay (Boyden Chamber) exp_stim->a1 a2 Signaling Pathway Analysis (Western Blot for p-ERK, p-p38) exp_stim->a2 a3 Surface Marker Expression (Flow Cytometry for CD11b, etc.) exp_stim->a3 a4 Chemokine Release (ELISA for RANTES, etc.) exp_stim->a4 d1 Quantify Migrated Cells a1->d1 d2 Measure Protein Phosphorylation a2->d2 d3 Analyze Mean Fluorescence Intensity a3->d3 d4 Determine Cytokine Concentration a4->d4

Caption: Overall workflow for investigating this compound's effects.

Protocol 1: Human Eosinophil Isolation

This protocol describes the isolation of eosinophils from human peripheral blood using density gradient centrifugation and negative magnetic selection, a common method to achieve high purity.[1]

Materials and Reagents:

  • Whole blood from healthy or allergic donors

  • Ficoll-Paque PLUS

  • Red Blood Cell Lysis Buffer

  • PBS (Phosphate-Buffered Saline) without Ca²⁺/Mg²⁺

  • Eosinophil Isolation Kit (Negative Selection)

  • RPMI-1640 medium with 0.2% Bovine Serum Albumin (BSA)

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate and discard the upper layers, leaving the granulocyte/erythrocyte pellet.

  • Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.

  • Wash the remaining granulocyte pellet with PBS.

  • Proceed with eosinophil isolation using a negative selection magnetic-activated cell sorting (MACS) kit, following the manufacturer's protocol. This typically involves labeling non-eosinophils with an antibody cocktail and removing them with magnetic beads.

  • Resuspend the purified eosinophils in RPMI-1640 with 0.2% BSA.

  • Assess cell purity and viability using a hemocytometer with Trypan Blue staining or by flow cytometry. Purity should be >98%.

Protocol 2: In Vitro Eosinophil Migration Assay (Boyden Chamber)

The Boyden chamber, or Transwell assay, is the most widely accepted method for evaluating cell migration and chemotaxis in vitro.[1][13][14][15][16] It uses a porous membrane to separate two compartments, allowing for the quantification of cells moving toward a chemoattractant.[14][15]

Materials and Reagents:

  • Purified eosinophils (from Protocol 1)

  • This compound stock solution (in DMSO)

  • Chemoattractant: Platelet-Activating Factor (PAF) or Eotaxin-1 (CCL11)

  • Assay Medium: RPMI-1640 with 0.2% BSA

  • 24-well plates with Transwell inserts (5 µm pore size polycarbonate membrane is suitable for eosinophils)[1]

  • Vehicle Control: DMSO

  • Cell counting solution or eosinophil peroxidase assay kit[17]

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound in assay medium. Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).

  • Cell Pre-incubation: Mix equal volumes of the eosinophil suspension (e.g., 2 x 10⁶ cells/mL) with the this compound dilutions or vehicle control. Incubate for 30 minutes at 37°C.[1]

  • Assay Setup:

    • Add 600 µL of assay medium containing the chemoattractant (e.g., 10 nM PAF) to the lower chambers of the 24-well plate.[18]

    • For negative (spontaneous migration) controls, add assay medium without the chemoattractant.

    • Carefully place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated eosinophil suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate for 3 hours at 37°C in a 5% CO₂ incubator to permit migration.[19]

  • Quantification:

    • Carefully remove the inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Quantify the number of migrated cells using a cell counter, a plate reader-based fluorescence assay, or an eosinophil peroxidase assay.[17]

Data Presentation: Eosinophil Migration

Condition This compound Conc. (µM) Chemoattractant (10 nM PAF) Migrated Cells (Mean ± SD) % Inhibition
Negative Control 0 - 150 ± 25 N/A
Vehicle Control 0 (0.1% DMSO) + 1250 ± 110 0%
This compound 1 + 980 ± 95 21.6%
This compound 10 + 650 ± 70 48.0%

| this compound | 50 | + | 310 ± 45 | 75.2% |

Signaling Pathways in Eosinophil Migration

Chemoattractants like eotaxin and PAF bind to G-protein-coupled receptors (GPCRs) on the eosinophil surface. This triggers downstream signaling cascades, prominently involving mitogen-activated protein (MAP) kinases such as ERK and p38, which are crucial for cytoskeletal rearrangement and migration.[5][20] Studies suggest this compound's anti-inflammatory effects may involve the suppression of pathways like NF-κB, which could intersect with migration signaling.[10] Investigating these pathways can reveal the molecular targets of this compound's inhibitory action.

G cluster_this compound Potential Inhibition Site cluster_pathway Intracellular Signaling cluster_outcome Cellular Response chemo Chemoattractant (e.g., PAF, Eotaxin) gpcr GPCR (e.g., CCR3) chemo->gpcr g_protein G-Protein Activation gpcr->g_protein This compound This compound mapk MAPK Cascade (e.g., MEK) This compound->mapk g_protein->mapk erk ERK Phosphorylation mapk->erk p38 p38 Phosphorylation mapk->p38 actin Actin Polymerization erk->actin adhesion Adhesion Molecule Activation erk->adhesion p38->actin p38->adhesion migration Cell Migration actin->migration adhesion->migration

Caption: Eosinophil migration signaling pathway.

Protocol 3: Western Blot for Signaling Protein Phosphorylation

This protocol is for detecting the activation (phosphorylation) of key signaling proteins like ERK and p38 in eosinophils following stimulation, and how this is affected by this compound.

Materials and Reagents:

  • Treated eosinophils (from a setup similar to Protocol 2, but in tubes/plates without inserts)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein Assay Kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After incubation with this compound and chemoattractant for a short duration (e.g., 5-30 minutes), pellet the eosinophils and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and run to separate proteins by size.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[22][23]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins (e.g., total-ERK) and a loading control (e.g., β-actin) to normalize the data.

Data Presentation: Western Blot Densitometry

Condition p-ERK/Total ERK (Relative Density) % Inhibition of Phosphorylation
Unstimulated 0.1 ± 0.02 N/A
Vehicle + PAF 1.0 (Normalized) 0%
10 µM this compound + PAF 0.55 ± 0.08 45.0%

| 50 µM this compound + PAF | 0.21 ± 0.05 | 79.0% |

Protocol 4: Flow Cytometry for Surface Marker Expression

This protocol allows for the quantification of cell surface adhesion and activation molecules (e.g., CD11b, CD69) on eosinophils, which may be modulated by this compound.

Materials and Reagents:

  • Treated eosinophils

  • FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies (e.g., PE-anti-CD11b, APC-anti-CD69) and corresponding isotype controls

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat eosinophils with this compound and/or chemoattractant as described previously.

  • Staining: Aliquot approximately 3 x 10⁵ cells per tube. Stain the cells with the conjugated antibodies or isotype controls for 30 minutes on ice in the dark.[24]

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.

  • Fixation (Optional): Resuspend cells in a fixation buffer (e.g., 1% paraformaldehyde) if not analyzing immediately.

  • Acquisition: Acquire data on a flow cytometer, collecting at least 10,000-50,000 events per sample.[24]

  • Analysis: Analyze the data using appropriate software. Gate on the eosinophil population and quantify the Mean Fluorescence Intensity (MFI) for each marker.

Data Presentation: Surface Marker Expression

Condition Marker Mean Fluorescence Intensity (MFI ± SD)
Unstimulated CD11b 1500 ± 120
Vehicle + PAF CD11b 4500 ± 350
50 µM this compound + PAF CD11b 2800 ± 210
Unstimulated CD69 500 ± 60
Vehicle + PAF CD69 2100 ± 180

| 50 µM this compound + PAF | CD69 | 1150 ± 90 |

Protocol 5: ELISA for Chemokine Measurement

This protocol describes a sandwich ELISA to measure the concentration of chemokines (e.g., RANTES/CCL5) released into the supernatant by eosinophils or co-cultured cells, which could be affected by this compound treatment.[12]

Materials and Reagents:

  • Cell culture supernatants from treated cells

  • ELISA Kit for the chemokine of interest (e.g., Human CCL5/RANTES)

  • ELISA plate reader

Procedure:

  • Sample Collection: After treating cells with this compound and/or a stimulus, centrifuge the samples and collect the supernatant.

  • ELISA Protocol: Perform the sandwich ELISA according to the manufacturer's instructions.[25][26] This typically involves:

    • Coating a 96-well plate with a capture antibody overnight.[25]

    • Washing and blocking the plate.

    • Adding standards and samples to the wells and incubating.

    • Washing and adding a biotin-conjugated detection antibody.

    • Washing and adding an enzyme-linked avidin/streptavidin.

    • Washing and adding a chromogenic substrate.

    • Stopping the reaction and reading the absorbance on a plate reader.

  • Data Analysis: Calculate the chemokine concentrations in the samples by comparing their absorbance values to the standard curve.

Data Presentation: Chemokine Release

Condition Stimulus RANTES/CCL5 Conc. (pg/mL ± SD)
Unstimulated - 25 ± 8
Vehicle Control IFN-γ 350 ± 45
10 µM this compound IFN-γ 210 ± 30

| 50 µM this compound | IFN-γ | 95 ± 15 |

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Resolution in Loratadine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the HPLC analysis of loratadine, specifically focusing on overcoming poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH a critical parameter in the separation of this compound and its impurities?

The pH of the mobile phase is a crucial factor because it directly influences the ionization state of this compound and its impurities.[1] this compound is a weakly basic compound with a pKa of approximately 5.0.[1][2] Changes in the mobile phase pH can alter the charge and hydrophobicity of the molecules, which in turn affects their retention on a reversed-phase HPLC column.[1][3] An optimized pH is essential for achieving sufficient resolution between the main this compound peak and its closely related impurities.[1]

Q2: What are some common impurities of this compound that can cause resolution challenges?

Common impurities include Desthis compound, which is a basic impurity and an active metabolite, as well as other process-related impurities and degradation products that can be acidic or basic in nature.[1][3] The separation of these impurities is vital for accurate quantification and assessment of drug product stability.

Q3: What is a recommended starting pH for method development in this compound impurity analysis?

A common starting point for method development is in the acidic range, typically around pH 3.0 to 3.6, using buffers such as phosphate or acetate.[1] However, to achieve optimal separation of all known impurities, it may be necessary to explore a broader pH range, from acidic to neutral conditions (e.g., pH 2 to 8).[1]

Q4: Can adjusting the mobile phase pH resolve all peak separation issues for this compound and its impurities?

While adjusting the pH is a powerful tool for optimizing selectivity, it may not solve all co-elution problems.[1] Other critical chromatographic parameters that play a significant role in achieving the desired separation include the type and concentration of the organic modifier (e.g., acetonitrile, methanol), the column chemistry (e.g., C18, C8), the gradient slope, and the column temperature.[1][3]

Q5: What type of HPLC column is generally recommended for this compound analysis?

C18 and C8 columns are frequently used for the separation of this compound and its impurities.[3] Modern, high-purity silica columns with advanced end-capping are recommended to minimize secondary interactions with basic compounds like this compound, which can cause peak tailing.[1] Mixed-mode columns that utilize both reversed-phase and cation-exchange mechanisms have also demonstrated effectiveness.[2][3]

Troubleshooting Guides

Issue 1: Poor resolution between an acidic impurity and the main this compound peak.
  • Possible Cause: At the current mobile phase pH, the acidic impurity may be partially ionized, leading to poor peak shape and insufficient retention, causing it to co-elute with the this compound peak.[1]

  • Troubleshooting Steps:

    • Decrease Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to a range of 2.5-3.5) will suppress the ionization of the acidic impurity, making it more hydrophobic.[1] This should increase its retention time on a reversed-phase column and improve its separation from the this compound peak.[1]

    • Evaluate a Different Buffer: Consider using a phosphate or acetate buffer to maintain a stable, lower pH.[1]

    • Optimize Organic Modifier: If pH adjustment is not sufficient, modifying the percentage of acetonitrile or methanol in the mobile phase can alter the selectivity of the separation.[1]

Issue 2: A basic impurity is co-eluting with another impurity or the this compound peak.
  • Possible Cause: The basic impurity may have a similar retention profile to another compound at the current operating pH.[1]

  • Troubleshooting Steps:

    • Increase Mobile Phase pH: Raising the mobile phase pH towards neutral (e.g., pH 6.0-7.0) can decrease the ionization of the basic impurity, making it less polar and thereby increasing its retention time.[1] This requires a delicate balance, as a higher pH can also affect the peak shape of this compound.[1]

    • Employ an Ion-Pairing Agent: In some cases, adding an ion-pairing reagent to the mobile phase can enhance the retention and resolution of charged analytes.[1]

Issue 3: Tailing peak shape for this compound or its basic impurities.
  • Possible Cause: Secondary interactions between the basic analytes and residual silanol groups on the silica-based column packing can lead to peak tailing, which is often more pronounced at mid-range pH values.[1][4]

  • Troubleshooting Steps:

    • Adjust pH: Operating at a lower pH (e.g., < 3.5) can protonate the silanol groups, which reduces these undesirable interactions.[1]

    • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are specifically designed to minimize silanol interactions and are highly recommended for the analysis of basic compounds.[1]

Data Presentation

Table 1: Effect of Mobile Phase pH on the Resolution of this compound and its Impurities (Illustrative Data)

Mobile Phase pHResolution (Acidic Impurity A)Resolution (Basic Impurity B)Observations
3.01.82.5Good separation for basic impurity B, but acidic impurity A is close to the main peak.[1]
4.51.22.0Resolution of acidic impurity A decreases.[1]
6.02.21.4Improved resolution for acidic impurity A, but basic impurity B is now closer to the main peak.[1]
6.9-2.5Separation was observed between Impurity-B and Impurity-A, but another impurity (Impurity-E) merged with this compound.[5]

Note: This table is for illustrative purposes to demonstrate the impact of pH on resolution.

Experimental Protocols

Representative HPLC Method for this compound and Impurity Analysis

This protocol is a general representation and may require optimization based on the specific impurities being analyzed and the instrumentation used.

  • Column: C18 or C8, e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm.[5]

  • Mobile Phase A: Aqueous buffer (e.g., 0.05 M monobasic potassium phosphate or 10 mM H3PO4), with pH adjusted using an appropriate acid or base (e.g., phosphoric acid, triethylamine).[4][5]

  • Mobile Phase B: Acetonitrile or Methanol.[1]

  • Gradient Elution: A typical gradient might start with a lower percentage of the organic modifier and increase over the course of the run to elute more retained impurities.[1][5]

  • Flow Rate: 1.0 mL/min.[3][5]

  • Detection: UV at 220 nm or 248 nm.[3][5][6][7]

  • Column Temperature: Ambient or controlled (e.g., 25°C).[3][7]

  • Injection Volume: 20 µL.[3]

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 400 µg/mL in a suitable diluent (e.g., the mobile phase).[3][5]

    • Prepare individual stock solutions of impurities at a concentration of approximately 200 µg/mL.[3]

    • For method validation and specificity, a spiked solution can be prepared by adding known amounts of each impurity to the this compound stock solution.[3]

Visualizations

Troubleshooting_Workflow start Poor Peak Resolution in this compound HPLC check_mobile_phase Is the issue with an acidic or basic impurity? start->check_mobile_phase acidic_impurity Acidic Impurity Co-elution check_mobile_phase->acidic_impurity Acidic basic_impurity Basic Impurity Co-elution check_mobile_phase->basic_impurity Basic decrease_ph Decrease Mobile Phase pH (e.g., 2.5-3.5) acidic_impurity->decrease_ph check_resolution1 Resolution Improved? decrease_ph->check_resolution1 increase_ph Increase Mobile Phase pH (e.g., 6.0-7.0) basic_impurity->increase_ph check_resolution2 Resolution Improved? increase_ph->check_resolution2 optimize_organic Optimize Organic Modifier (Acetonitrile/Methanol %) check_resolution1->optimize_organic No end_good Resolution Acceptable check_resolution1->end_good Yes check_resolution2->optimize_organic No check_resolution2->end_good Yes check_column Consider Column Chemistry (C18, C8, Phenyl-Hexyl) optimize_organic->check_column end_further Further Method Development Needed check_column->end_further

Caption: Troubleshooting workflow for poor peak resolution.

Peak_Tailing_Workflow start Peak Tailing Observed for This compound or Basic Impurities cause Possible Cause: Secondary Silanol Interactions start->cause adjust_ph Adjust Mobile Phase pH (e.g., < 3.5) cause->adjust_ph check_improvement Peak Shape Improved? adjust_ph->check_improvement change_column Use a Modern, End-Capped High-Purity Silica Column check_improvement->change_column No end_good Peak Shape Acceptable check_improvement->end_good Yes end_further Further Investigation Required change_column->end_further

Caption: Workflow for addressing peak tailing issues.

References

Technical Support Center: Optimizing Loratadine for In Vitro Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing loratadine in in vitro cell viability and functional assays.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration range for this compound in cell viability assays?

A1: The optimal concentration of this compound is highly dependent on the cell type and the experimental endpoint. For initial dose-response experiments, a broad range is recommended, followed by a more focused range based on preliminary results. A common starting range is between 1 µM and 100 µM.[1] For assessing anti-inflammatory effects, a narrower range of 20 µM to 40 µM has been shown to be effective without inducing cytotoxicity in some cell lines.[2]

Q2: What are some reported cytotoxic concentrations of this compound in different cell lines?

A2: The cytotoxic effects of this compound vary significantly among different cell lines. Below is a summary of concentrations and their observed effects from various studies.

Cell LineCancer TypeThis compound Concentration (µM)Exposure Time (hours)Observed EffectAssay Type
HT29Colon Carcinoma~7524Significant decrease in cell survival.[3][4]Clonogenic Assay
HT29Colon Carcinoma>7524100% cell death.[3][5]Clonogenic Assay
SF295Glioblastoma752417% survival (more toxic than in HT29).[3]Clonogenic Assay
DU145Prostate Cancer752445% survival.[3]Clonogenic Assay
A549Lung CancerNot specified48Dose-dependent cytotoxicity observed.[4]CCK8 Assay
HepG2Hepatocellular CarcinomaNot specifiedNot specifiedDose-dependent cytotoxicity observed.[4]Cell Viability Assay
SNU449Hepatocellular CarcinomaNot specifiedNot specifiedDose-dependent cytotoxicity observed.[4]Cell Viability Assay
Malignant B cellsLeukemia25Not specifiedMaximal cell death achieved.[6]Not specified
Normal CellsNot specified< 55.6Not specifiedNo cytotoxic effect.[1]Not specified
Normal CellsNot specified> 73.2Not specifiedHigh cytotoxic effect.[1]Not specified

Q3: How should I prepare a stock solution of this compound for cell culture experiments?

A3: this compound has low aqueous solubility.[7][8][9][10] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in the cell culture medium.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are suitable solvents.[4][11] this compound is soluble at approximately 25 mg/mL in DMSO and 30 mg/mL in ethanol.[11]

  • Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO or ethanol to create a stock solution (e.g., 10-50 mM).

    • Store the stock solution at -20°C.[11]

  • Working Solution Preparation:

    • Thaw the stock solution and dilute it in pre-warmed complete cell culture medium to the desired final concentration immediately before use.

    • Ensure the final solvent concentration in the culture medium is minimal (typically <0.1% for DMSO) to avoid solvent-induced cytotoxicity.[1]

Q4: What are the known mechanisms of action of this compound that might affect cell viability?

A4: Beyond its primary function as a selective inverse agonist of the peripheral histamine H1 receptor, this compound has been shown to influence several cellular pathways that can impact cell viability and proliferation:[11][][13]

  • Cell Cycle Arrest: this compound can induce G2/M phase arrest in the cell cycle.[3][4][14] This is partly achieved by interfering with Chk1 and Cdc25C signaling, which are key regulators of the G2/M checkpoint.[3]

  • Induction of Apoptosis: At moderate concentrations, this compound can stimulate apoptosis in cancer cells.[4] In some cases, this is mediated by autophagy.[4]

  • DNA Damage: Studies suggest that this compound may directly cause DNA damage and enhance the effects of radiation-induced DNA damage.[3][14]

  • Anti-Inflammatory Pathways: this compound can suppress the activation of key inflammatory signaling pathways, such as NF-κB and AP-1.[1] It has been shown to directly target and inhibit TAK1, a kinase upstream of the AP-1 pathway.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of this compound in Culture Medium - Low aqueous solubility of this compound.[7][8][9][10]- Final concentration is too high.- Inadequate mixing upon dilution.- Prepare a fresh working solution for each experiment.- Ensure the stock solution is fully dissolved before diluting.- Vortex the working solution gently after diluting the stock in the medium.- Decrease the final concentration of this compound.- Increase the serum concentration in the medium if experimentally permissible, as serum proteins can help solubilize some compounds.
High Variability in Cell Viability Results - Inconsistent this compound concentration due to precipitation.- Uneven cell seeding density.- Edge effects in multi-well plates.- Fluctuation in incubation time or conditions.- Follow the solubility guidelines carefully.- Ensure a single-cell suspension before seeding and mix gently to distribute cells evenly.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Standardize all incubation times and ensure consistent temperature and CO2 levels.
No Observed Effect on Cell Viability - this compound concentration is too low.- The chosen cell line is resistant to this compound.- Insufficient incubation time.- Degradation of this compound.- Perform a dose-response experiment with a wider and higher range of concentrations.- Test different cell lines to find a sensitive model.- Extend the incubation period (e.g., from 24h to 48h or 72h).- Prepare fresh this compound solutions for each experiment from a properly stored stock.
Vehicle Control (e.g., DMSO) Shows Cytotoxicity - The final concentration of the solvent is too high.- Ensure the final DMSO concentration is kept below 0.1%.[1]- If higher this compound concentrations are needed, consider preparing a more concentrated stock solution to minimize the volume of solvent added.- Run a solvent toxicity control curve to determine the maximum tolerable concentration for your specific cell line.
Interference with Assay Readout (e.g., MTT/XTT) - this compound may have intrinsic color or reducing properties that can interfere with colorimetric or fluorometric assays.- Run a control plate with this compound in cell-free medium to check for any direct reaction with the assay reagents.- If interference is observed, consider using an alternative cell viability assay that relies on a different detection principle (e.g., ATP-based assays like CellTiter-Glo®, or a dye exclusion method like Trypan Blue).

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

This protocol provides a method to determine the highest concentration of this compound that does not significantly impact cell viability.

Materials:

  • Target cells in logarithmic growth phase

  • Complete cell culture medium

  • This compound stock solution (e.g., 50 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • This compound Dilution Series: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1 µM to 200 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound dose) and a no-treatment control (medium only).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control media to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting up and down.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

Visualizations

Signaling Pathways and Workflows

Loratadine_Cell_Cycle_Arrest cluster_checkpoint G2/M Checkpoint Regulation This compound This compound Chk1 Chk1 This compound->Chk1 Initially Activates Cdc25C Cdc25C This compound->Cdc25C Interferes with Signaling G2_M_Transition G2/M Transition This compound->G2_M_Transition Induces Arrest DNA_Damage DNA Damage This compound->DNA_Damage Directly Causes pChk1 pChk1 (ser345) (Active) Chk1->pChk1 Activation pChk1->Cdc25C Inhibition Cdc2_CyclinB Cdc2/Cyclin B Complex Cdc25C->Cdc2_CyclinB Activation Cdc2_CyclinB->G2_M_Transition Promotion

Caption: this compound-induced G2/M cell cycle arrest pathway.

Loratadine_AP1_Pathway This compound This compound TAK1 TAK1 This compound->TAK1 Direct Inhibition MKK7 MKK7 TAK1->MKK7 Phosphorylation JNK JNK MKK7->JNK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Activation Inflammation Pro-inflammatory Gene Expression AP1->Inflammation Upregulation

Caption: this compound's inhibition of the AP-1 signaling pathway.

Experimental_Workflow start Start: Prepare this compound Stock Solution (in DMSO) dose_response 1. Perform Dose-Response Assay (e.g., MTT, 0.1-200 µM) start->dose_response viability_check 2. Analyze Cell Viability Data dose_response->viability_check determine_ic50 3. Determine IC50 and Non-Toxic Concentrations viability_check->determine_ic50 Clear Dose-Response troubleshoot Troubleshoot: - Check Solubility - Adjust Concentration Range viability_check->troubleshoot No Effect or High Toxicity functional_assay 4. Proceed with Functional Assays (using non-toxic range) determine_ic50->functional_assay troubleshoot->dose_response

Caption: Workflow for optimizing this compound concentration.

References

Improving the stability of loratadine in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of loratadine in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in a solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents.[1] this compound's molecular structure has several points susceptible to chemical change.[1] The main degradation pathways are hydrolysis (especially in alkaline conditions), oxidation, and photolysis.[1][2]

Q2: My this compound solution is cloudy or has precipitated. What is the likely cause?

A2: this compound is a weak base with very low water solubility that is highly dependent on pH.[3][4] Its solubility is significantly higher in acidic conditions (pH below its pKa of approximately 4.9) and dramatically decreases in neutral to alkaline media.[3] If your solution's pH is not sufficiently acidic, this compound will likely precipitate. For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like ethanol before diluting it with the buffer.[5] Even then, aqueous solutions are not recommended for storage for more than one day.[5]

Q3: I am observing unexpected peaks in my HPLC/UPLC chromatogram during a stability study. What could they be?

A3: Unexpected peaks in your chromatogram are likely degradation products of this compound.[2]

  • Hydrolysis: Under acidic or alkaline conditions, the ethyl ester group of this compound can be hydrolyzed, forming its corresponding carboxylic acid derivative or desthis compound.[1][2]

  • Oxidation: Treatment with oxidizing agents like hydrogen peroxide can produce several degradation products, including potential N-oxide derivatives or products of reactions on the pyridine and cycloheptadiene rings.[1][6] One study identified nine different chloride oxidation products.[1][7]

  • Photodegradation: Exposure to light, especially UV radiation, can also lead to the formation of various degradation products.[1]

These peaks could also arise from impurities from the initial synthesis of the this compound active pharmaceutical ingredient (API) or from interactions with excipients if you are working with a formulated product.[2]

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To enhance the stability of your this compound solutions, consider the following precautions:

  • pH Control: Maintain the pH of your solution in the acidic range (ideally below 4.9) to improve both solubility and stability against alkaline hydrolysis.[3]

  • Light Protection: Protect your solutions from light at all times by using amber-colored glassware or by wrapping your containers in aluminum foil.[1] Photodegradation can occur upon exposure to both sunlight and artificial light sources.[2][8]

  • Temperature Control: Store stock solutions at recommended low temperatures (e.g., -20°C for long-term storage of solid compound) and avoid prolonged exposure to high temperatures during experiments.[5] While more stable against heat than other factors, degradation can occur under dry heat conditions.[1][4]

  • Use of Antioxidants/Chelators: In some formulations, stabilizers like aminopolycarboxylic acids (e.g., EDTA) have been used to inhibit degradation, likely by chelating metal ions that can catalyze oxidative reactions.[9]

  • Inert Atmosphere: When preparing stock solutions in organic solvents, it is good practice to purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor peak shape or shifting retention times in HPLC. Inadequate system equilibration; inappropriate mobile phase pH; temperature fluctuations.[2]Ensure the HPLC system is fully equilibrated. Optimize the mobile phase pH, as this compound's retention is sensitive to pH changes. Use a column oven to maintain a stable temperature.[2]
Low recovery of this compound. Degradation during sample preparation or storage. Adsorption to container surfaces.Prepare solutions fresh. Store them protected from light and at a controlled temperature. Use silanized glassware or polypropylene containers to minimize adsorption.
Inconsistent results between experimental replicates. Non-homogenous solution; variable exposure to light or temperature; contamination.Ensure the this compound is fully dissolved before use. Standardize light and temperature conditions for all samples. Use clean glassware and high-purity solvents.[2]

Quantitative Data from Forced Degradation Studies

The following table summarizes the extent of this compound degradation under various stress conditions as reported in literature.

Stress ConditionReagent/MethodDurationTemperatureDegradation (%)No. of DegradantsReference
Acid Hydrolysis 0.1N HCl24 hrsAmbient13.36%1 major peak[2][8]
Alkaline Hydrolysis 0.1N NaOH24 hrsAmbient4.31%No major peaks detected[2][8]
Oxidative 6% H₂O₂20 hrs60°CSignificant3 major peaks[2]
Photolytic (Sunlight) Sunlight--4.56% - 6.46%None detected[2][8]
Photolytic (IR Light) IR Light--9.48%None detected[2][8]
Thermal (Dry Heat) Solid State-60°CSignificant1 major peak[2]

Note: The number of detected degradation peaks can vary significantly depending on the analytical method used.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound crystalline solid.

  • Dissolution: Dissolve the this compound in a suitable organic solvent, such as methanol or ethanol, in which it has high solubility.[5] A stock solution of 100 µg/mL in methanol is common for analytical purposes.[2]

  • Storage: Store the stock solution in an amber-colored volumetric flask at a low temperature (e.g., 2-8°C for short-term, or -20°C for longer-term). For aqueous solutions, which are not recommended for storage beyond one day, first dissolve the compound in ethanol before diluting with the aqueous buffer of choice.[5]

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for inducing this compound degradation to test the specificity of an analytical method.[2]

  • Prepare Stock: Prepare a 100 µg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1N HCl in a 10 mL volumetric flask.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with 1 mL of 0.1N NaOH and dilute to volume with methanol.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH in a 10 mL volumetric flask.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with 1 mL of 0.1N HCl and dilute to volume with methanol.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) in a 10 mL volumetric flask.

    • Store the solution at 60°C for 20 hours.

    • Dilute to volume with methanol.

  • Thermal Degradation:

    • Keep the solid this compound powder in a petri dish in a hot air oven at 60°C.

    • After the specified duration, dissolve the powder in methanol to achieve the desired concentration.

  • Photolytic Degradation:

    • Expose solid this compound powder to direct sunlight or an IR light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]

    • After exposure, dissolve the powder in methanol to the desired concentration.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method.

Protocol 3: Stability-Indicating RP-HPLC Method

This is a representative method for the analysis of this compound and its degradation products.[2]

  • System: High-Performance Liquid Chromatography (HPLC) with a UV/VIS or PDA detector.

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3).

  • Mobile Phase: Methanol and 0.02 M Potassium dihydrogen phosphate (pH adjusted to 2.8 with phosphoric acid) in a ratio of 80:20 v/v. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 247 nm.

  • Injection Volume: 20 µL.

Visualizations

G cluster_stress Stress Conditions cluster_pathways Degradation Pathways cluster_products Degradation Products Acid Acidic pH (e.g., 0.1N HCl) Hydrolysis Hydrolysis Acid->Hydrolysis Base Alkaline pH (e.g., 0.1N NaOH) Base->Hydrolysis Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidation Oxidation Oxidant->Oxidation Light Light Exposure (UV/Sunlight) Photolysis Photolysis Light->Photolysis Heat High Temperature This compound This compound Heat->this compound Accelerates All Pathways This compound->Hydrolysis This compound->Oxidation This compound->Photolysis Desthis compound Desthis compound Hydrolysis->Desthis compound CarboxylicAcid Carboxylic Acid Derivative Hydrolysis->CarboxylicAcid OxidationProducts N-Oxides & Other Oxidized Products Oxidation->OxidationProducts Photoproducts Various Photoproducts Photolysis->Photoproducts

Caption: Major degradation pathways of this compound under various stress conditions.

G start Start: Stability Study prep Prepare this compound Solution (e.g., 100 µg/mL in Methanol) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress control Prepare Non-Stressed Control Sample prep->control analysis Analyze All Samples via Stability-Indicating HPLC Method stress->analysis control->analysis data Collect & Compare Data (Peak Area, Purity, Degradants) analysis->data report Report Findings: - % Degradation - Degradation Profile - Stability Assessment data->report end End report->end

Caption: General experimental workflow for a forced degradation study of this compound.

References

Loratadine Degradation: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of loratadine under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under stress conditions?

A1: The primary degradation pathways for this compound are hydrolysis, oxidation, and photolysis.[1][2] The ester functional group in its molecular structure is particularly susceptible to hydrolysis, especially under alkaline conditions.[1][3] The pyridine ring and the cycloheptadiene system are potential targets for oxidation and photolytic reactions.[1]

Q2: Which stress condition leads to the most significant degradation of this compound?

A2: this compound is most susceptible to degradation under alkaline hydrolysis.[1][3] It is relatively more stable under acidic and neutral conditions.[1] While it can degrade under oxidative, thermal, and photolytic stress, alkaline hydrolysis typically results in a more significant formation of degradation products.[1][4]

Q3: What is the major degradation product of this compound?

A3: Under alkaline hydrolysis, the most prominent degradation product is the corresponding carboxylic acid derivative, formed by the cleavage of the ethyl ester group.[1][3][5] Another reported degradation product from alkaline hydrolysis is desthis compound, resulting from the cleavage of the carbamate group.[1]

Q4: Can this compound degrade upon exposure to light?

A4: Yes, exposure to light, particularly UV radiation, can induce photodegradation of this compound.[1] This necessitates protecting this compound from light during storage and within pharmaceutical formulations to maintain its stability.[1]

Troubleshooting Guide for Experimental Studies

Issue 1: I am observing unexpected peaks in my HPLC chromatogram during a stability study.

  • Possible Cause 1: Unidentified Degradation Products.

    • Troubleshooting Step: The unexpected peaks may be degradation products that are not commonly reported. Forced degradation studies under a wider range of stress conditions (e.g., different pH values, stronger oxidizing agents, varied light exposure) can help in the systematic identification of these unknown peaks.[2]

  • Possible Cause 2: Process-Related Impurities.

    • Troubleshooting Step: The peaks could originate from the synthesis process of the active pharmaceutical ingredient (API).[2] Review the certificate of analysis for the this compound batch and, if possible, analyze the starting materials.

  • Possible Cause 3: Excipient Interference or Interaction.

    • Troubleshooting Step: If you are analyzing a formulated product, excipients may degrade or interact with this compound, leading to new peaks. Analyze a placebo formulation (containing all excipients except this compound) under the same stress conditions to identify any interfering peaks.[2]

  • Possible Cause 4: System Contamination.

    • Troubleshooting Step: Extraneous peaks can be introduced from contaminated mobile phase, glassware, or the HPLC system itself.[2] Ensure proper cleaning procedures and use high-purity solvents and reagents.

Issue 2: How can I improve the chromatographic separation between this compound and its degradation products?

  • Solution 1: Optimize Mobile Phase Composition.

    • Action: Adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact resolution. A gradient elution method is often more effective than an isocratic one for separating multiple components with different polarities.[2][6]

  • Solution 2: Adjust Mobile Phase pH.

    • Action: Since this compound and its degradation products have basic properties, modifying the pH of the aqueous portion of the mobile phase can alter their ionization state and retention times, thereby improving separation.[2]

  • Solution 3: Evaluate Different Stationary Phases.

    • Action: While C18 columns are commonly used, trying a different stationary phase (e.g., C8, phenyl-hexyl) might provide alternative selectivity and better resolution.[4][7]

Issue 3: I am not observing any significant degradation in my forced degradation study.

  • Possible Cause: Stress conditions are not harsh enough.

    • Troubleshooting Step: To induce degradation (typically aiming for 5-20% as per ICH guidelines), you may need to increase the intensity of the stressor.[2][8] This can be achieved by:

      • Increasing the concentration of the acid or base (e.g., from 0.1N to 1N HCl or NaOH).[2]

      • Extending the duration of exposure to the stress condition.[2]

      • Increasing the temperature for hydrolytic and thermal studies.[2]

      • Ensuring the light source for photostability studies provides the appropriate wavelength and intensity as specified by ICH Q1B guidelines.[2]

Quantitative Data from Forced Degradation Studies

The following table summarizes typical results from forced degradation studies on this compound, indicating its stability under various stress conditions.

Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)Major Degradation Products
Acid Hydrolysis 0.1N HCl24 hoursRoom Temp~5-10%This compound Carboxylic Acid
Alkaline Hydrolysis 0.1N NaOH24 hoursRoom Temp~20-40%This compound Carboxylic Acid, Desthis compound
Oxidative 3% H₂O₂24 hoursRoom Temp~10-20%N-formyldesthis compound, other oxidized species
Thermal Dry Heat48 hours80°C~5-15%Not specified
Photolytic UV Light (ICH Q1B)As per ICHAmbient~10-25%Photodegradants

Note: The exact percentage of degradation can vary depending on the specific experimental conditions (e.g., concentration, solvent, light intensity).

Experimental Protocols

Protocol 1: Forced Degradation by Alkaline Hydrolysis

  • Preparation of this compound Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Stress Application: In a volumetric flask, mix a known volume of the this compound stock solution with a solution of 0.1N Sodium Hydroxide (NaOH). Dilute with the same solvent to achieve the desired final concentration of this compound.[1]

  • Incubation: Keep the solution at room temperature for a specified period, for instance, 24 hours.[1]

  • Neutralization: After the incubation period, neutralize the solution by adding an equimolar amount of 0.1N Hydrochloric Acid (HCl).[1]

  • Analysis: Dilute the neutralized solution to a suitable concentration (e.g., 10 µg/mL) with the mobile phase and inject it into the HPLC system for analysis.[1]

  • Control Sample: Prepare a control sample by following the same procedure but substituting the NaOH solution with purified water.

Protocol 2: Stability-Indicating HPLC Method

This protocol is a representative method for the analysis of this compound and its degradation products. Method optimization may be required.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: YMC-Pack Pro C18 (150 x 4.6 mm, 5 µm) or equivalent.[7][9]

  • Mobile Phase: A gradient method using a mixture of an aqueous solution (e.g., 10 mM sodium acetate and 5 mM sodium dodecyl sulfate at pH 5.5) and an organic solvent like acetonitrile.[7][9]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 250 nm.[3]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizations

Loratadine_Degradation_Pathways This compound This compound acid_hydrolysis Acid Hydrolysis (e.g., HCl) This compound->acid_hydrolysis alkaline_hydrolysis Alkaline Hydrolysis (e.g., NaOH) This compound->alkaline_hydrolysis oxidation Oxidation (e.g., H₂O₂) This compound->oxidation photolysis Photolysis (UV Light) This compound->photolysis dp1 This compound Carboxylic Acid acid_hydrolysis->dp1 alkaline_hydrolysis->dp1 dp2 Desthis compound alkaline_hydrolysis->dp2 dp3 Oxidative Degradants (e.g., N-formyldesthis compound) oxidation->dp3 dp4 Photodegradants photolysis->dp4

Caption: Major degradation pathways of this compound under different stress conditions.

Forced_Degradation_Workflow start Start: this compound Sample (API or Formulation) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Prepare Control Sample (No Stress) start->control analysis Analyze Stressed and Control Samples using Stability-Indicating Method (e.g., HPLC) stress->analysis control->analysis data Data Evaluation: - Identify Degradants - Calculate % Degradation - Assess Peak Purity analysis->data end End: Report Findings data->end

References

Technical Support Center: Minimizing Loratadine Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the antihistamine loratadine in fluorescence-based assays. Due to its intrinsic fluorescent properties, this compound can be a source of significant assay artifacts, leading to false positives or inaccurate data. This guide offers structured methodologies to identify, troubleshoot, and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What are the fluorescent properties of this compound?

A1: this compound exhibits intrinsic fluorescence, which can interfere with assays utilizing ultraviolet (UV) excitation. Its spectral properties are summarized below.

Q2: How can this compound's fluorescence interfere with my assay?

A2: this compound's fluorescence can interfere with assays in two primary ways:

  • Spectral Overlap: If the excitation and emission spectra of this compound overlap with those of the fluorophore used in your assay, it can lead to a direct increase in background signal, potentially masking the true assay signal or generating false-positive results.[1][2]

  • Inner Filter Effect: At high concentrations, this compound can absorb the excitation light intended for the assay's fluorophore or absorb the emitted light from the fluorophore, leading to a decrease in the detected signal (quenching).[2]

Q3: What are the general strategies to minimize interference from fluorescent compounds like this compound?

A3: Several strategies can be employed to mitigate interference from fluorescent compounds:

  • Pre-read and Background Subtraction: Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths before initiating the biological reaction. This background can then be subtracted from the final assay signal.[3][4]

  • Use of Red-Shifted Fluorophores: A significant number of library compounds fluoresce in the blue-green spectral region.[4] Shifting to fluorophores that are excited and emit at longer wavelengths (in the red or far-red spectrum, >600 nm) can significantly reduce the likelihood of spectral overlap.[1][3]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology is inherently more resistant to interference from the short-lived fluorescence typical of small molecules.[4]

  • Counter-screens and Orthogonal Assays: Perform a parallel assay that omits a key biological component (e.g., the enzyme or target protein) to identify compounds that are fluorescent on their own.[2][4] Confirming initial hits with an orthogonal assay that employs a different detection method (e.g., luminescence instead of fluorescence) is a robust validation strategy.[2][5]

Troubleshooting Guides

This section provides specific troubleshooting workflows for common issues encountered when working with this compound in fluorescence-based assays.

Issue 1: High Background Fluorescence Observed in a FRET-Based Kinase Assay

You are using a Fluorescence Resonance Energy Transfer (FRET)-based kinase assay with a UV-excitable donor fluorophore (e.g., Coumarin) and a green fluorescent protein (GFP) as the acceptor. You observe a high background signal in wells containing this compound, even in the absence of kinase activity.

Troubleshooting Workflow:

G cluster_0 Troubleshooting High Background start High background signal in FRET assay with this compound step1 Step 1: Confirm this compound Autofluorescence start->step1 step2 Step 2: Quantify Interference step1->step2 step3 Step 3: Mitigate Interference step2->step3 step4 Step 4: Data Analysis and Confirmation step3->step4 end_node Accurate Assay Results step4->end_node

Troubleshooting workflow for high background fluorescence.

Detailed Steps:

  • Confirm this compound Autofluorescence:

    • Protocol: Prepare a serial dilution of this compound in the assay buffer in a microplate.

    • Measurement: Read the plate using the same excitation and emission filter set as your FRET assay.

    • Expected Outcome: A dose-dependent increase in fluorescence in the wells containing only this compound confirms its autofluorescence at the assay wavelengths.

  • Quantify the Interference:

    • Protocol: Run three sets of controls:

      • Assay buffer only (Blank)

      • This compound dilutions in assay buffer

      • Complete assay components without the kinase (No-Enzyme Control)

    • Analysis: Compare the fluorescence of the this compound-only wells to the blank and the no-enzyme control. This will help quantify the contribution of this compound's autofluorescence to the total signal.

  • Mitigate the Interference:

    • Option A: Background Subtraction: If the autofluorescence is moderate and consistent, subtract the average fluorescence intensity of the this compound-only control from the corresponding experimental wells.

    • Option B: Switch to a Red-Shifted FRET Pair: If background subtraction is insufficient, consider re-developing the assay with a FRET pair that operates at longer wavelengths, such as a Cy3/Cy5 pair, to avoid the spectral overlap with this compound.

  • Data Analysis and Confirmation:

    • After applying a mitigation strategy, re-evaluate the assay performance using known inhibitors and activators to ensure that the assay's dynamic range and sensitivity are not compromised.

Issue 2: Unexpected Quenching of Signal in a Fluorescence Polarization (FP) Assay

In a fluorescence polarization assay for histamine H1 receptor binding, you observe a decrease in signal intensity in the presence of high concentrations of this compound, which is inconsistent with its expected binding activity.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Signal Quenching start Unexpected signal quenching in FP assay with this compound step1 Step 1: Evaluate Inner Filter Effect start->step1 step2 Step 2: Determine Quenching Mechanism step1->step2 step3 Step 3: Optimize Assay Conditions step2->step3 end_node Reliable FP Data step3->end_node

Troubleshooting workflow for signal quenching.

Detailed Steps:

  • Evaluate Inner Filter Effect:

    • Protocol: Measure the absorbance spectrum of this compound at the concentrations used in the assay.

    • Analysis: Check for significant absorbance at the excitation and emission wavelengths of your fluorescent tracer. High absorbance at these wavelengths indicates a potential inner filter effect.[2]

  • Determine Quenching Mechanism:

    • Protocol: In a plate reader, mix your fluorescent tracer with increasing concentrations of this compound (without the receptor).

    • Measurement: Measure the fluorescence intensity.

    • Analysis: A concentration-dependent decrease in the tracer's fluorescence in the absence of the receptor confirms that this compound is quenching the fluorophore.

  • Optimize Assay Conditions:

    • Reduce this compound Concentration: If possible, lower the concentration range of this compound being tested to a level where quenching is minimal.

    • Select a Different Tracer: Choose a fluorescent tracer with excitation and emission wavelengths that do not overlap with this compound's absorbance spectrum. A red-shifted tracer would be a good starting point.

Experimental Protocols

Protocol 1: Characterization of this compound Autofluorescence

Objective: To determine the excitation and emission spectra of this compound and quantify its fluorescence intensity at specific assay wavelengths.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (relevant to your specific assay)

  • Black, clear-bottom microplates

  • Spectrofluorometer or plate reader with spectral scanning capabilities

Procedure:

  • Prepare a serial dilution of this compound in assay buffer, ranging from the highest concentration used in your assay down to zero.

  • Include a vehicle-only control (e.g., DMSO at the same final concentration as in the this compound wells).

  • Excitation Scan: Set the emission wavelength to 440 nm and scan a range of excitation wavelengths from 250 nm to 400 nm.

  • Emission Scan: Set the excitation wavelength to the determined peak (around 280-290 nm) and scan a range of emission wavelengths from 400 nm to 600 nm.

  • Assay-Specific Measurement: Set the excitation and emission wavelengths to those used in your primary assay and measure the fluorescence intensity of the this compound dilution series.

Data Analysis:

  • Plot the excitation and emission spectra to identify the peak wavelengths.

  • Plot the fluorescence intensity at your assay wavelengths against the this compound concentration to determine the dose-response of its autofluorescence.

Protocol 2: "Minus-Enzyme" Counter-Screen for Identifying Fluorescent Artifacts

Objective: To differentiate between true hits and false positives caused by compound autofluorescence.

Materials:

  • All components of your primary fluorescence-based assay (buffer, substrate, cofactors, etc.) except for the biological target (e.g., enzyme, receptor).

  • Test compounds, including this compound and other potential hits.

  • Positive and negative control compounds for the primary assay.

  • Microplate reader.

Procedure:

  • Prepare two sets of assay plates.

  • Plate A (Primary Screen): Add all assay components, including the biological target.

  • Plate B (Counter-Screen): Add all assay components, excluding the biological target.

  • Add test compounds, this compound, and controls to both plates.

  • Incubate both plates according to the primary assay protocol.

  • Read the fluorescence on both plates using the same instrument settings.

Data Analysis:

  • Any compound that shows a significant signal in Plate B (the counter-screen) is likely an artifact due to its own fluorescence.

  • True hits should only show activity in Plate A.

Data Presentation

Table 1: Spectral Properties of this compound and Common UV-Excitable Fluorophores

Compound/FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Interference with this compound
This compound ~290 [6]~438-454 [6][7]N/A
Coumarin~350-400~450-500High
Alexa Fluor 350343441High
DAPI358461High
Hoechst 33342350461High
Tryptophan (in proteins)280350Moderate (Excitation Overlap)

Signaling Pathway and Workflow Diagrams

G cluster_2 Generic FRET-Based Kinase Assay Kinase Kinase Phospho_Substrate Phosphorylated Substrate-Donor Kinase->Phospho_Substrate phosphorylates ATP ATP ATP->Kinase Substrate_Donor Substrate-Donor Substrate_Donor->Kinase No_FRET No FRET Substrate_Donor->No_FRET FRET_Complex FRET Complex Phospho_Substrate->FRET_Complex Antibody_Acceptor Antibody-Acceptor Antibody_Acceptor->FRET_Complex binds Antibody_Acceptor->No_FRET no binding FRET_Signal FRET Signal FRET_Complex->FRET_Signal results in

Signaling pathway for a generic FRET-based kinase assay.

G cluster_3 Experimental Workflow for Interference Mitigation Start Start: Fluorescence Assay with Potential this compound Interference PreRead Pre-read Plate: Measure this compound Autofluorescence Start->PreRead AddReagents Add Assay Reagents (with and without enzyme) PreRead->AddReagents Incubate Incubate AddReagents->Incubate PostRead Post-read Plate: Measure Final Fluorescence Incubate->PostRead SubtractBG Data Analysis: Subtract Background Fluorescence PostRead->SubtractBG Analyze Analyze Corrected Data SubtractBG->Analyze End End: Validated Assay Results Analyze->End

Experimental workflow for mitigating this compound interference.

References

Technical Support Center: Enhancing the Oral Bioavailability of Loratadine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the oral bioavailability of loratadine in rodent models.

Executive Summary

This compound, a Biopharmaceutical Classification System (BCS) Class II drug, exhibits high permeability but low aqueous solubility, which limits its oral bioavailability.[1] Various formulation strategies have been developed to overcome this challenge, primarily focusing on increasing the drug's dissolution rate and solubility. This guide details the most effective of these methods—nanocrystal formation, nanoformulations, and self-emulsifying drug delivery systems (SEDDS)—providing summaries of their impact on pharmacokinetic parameters, detailed experimental protocols, and troubleshooting advice for common issues encountered during research.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the quantitative data from various studies that have successfully enhanced the oral bioavailability of this compound in rodent models.

Table 1: Enhancement of this compound Bioavailability using Nanocrystal Formulations in Rats

FormulationDoseRodent ModelCmax (ng/mL)AUC (ng·h/mL)Fold Increase in Bioavailability (AUC)Reference
Raw this compound Tablets-Rat---[2][3]
Nanocrystal Tablets-Rat--2.38-fold vs. raw tablets[2][3]
Commercial Tablets-Rat--1.94-fold vs. commercial tablets[2][3]
Nanosuspension (Freeze-dried)-Rat--2.14-fold vs. commercial tablets

Table 2: Enhancement of this compound Bioavailability using Nanoformulations in Rats

FormulationDoseRodent ModelCmax (ng/mL)AUC (ng·h/mL)Fold Increase in Bioavailability (AUC)Reference
This compound-loaded Orodispersible Film-Rat---[4]
Nanoparticulate this compound-loaded Orodispersible Film-RatIncreased 1.8-foldIncreased 5.8-fold5.8-fold[4]
Raw Drug-Rat44.97--
Nanocrystal Orodispersible Film-Rat101.02Increased 5.69-fold5.69-fold

Table 3: Enhancement of this compound Bioavailability using Self-Emulsifying Drug Delivery Systems (SEDDS) in Rats

FormulationDoseRodent ModelCmax (ng/mL)AUC (ng·h/mL)Fold Increase in Bioavailability (AUC)Reference
This compound Suspension-Rat104.75 ± 2.87287.00 ± 9.11-
This compound-loaded SNEDDS-Rat466.65 ± 18.94633.00 ± 12.44~2.2-fold

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data tables.

Protocol 1: Preparation of this compound Nanocrystals by High-Speed Shear-High Pressure Homogenization

This method reduces the particle size of this compound to the nanometer range, thereby increasing its surface area and dissolution rate.[3][5]

Materials:

  • This compound powder

  • Stabilizers (e.g., Pluronic F127, Polyvinylpyrrolidone K17)[3][5]

  • Deionized water

  • High-speed shear homogenizer

  • High-pressure homogenizer

  • Freeze-dryer

Procedure:

  • Preparation of Coarse Suspension: Disperse this compound powder and stabilizers in deionized water.

  • High-Speed Shear Homogenization: Homogenize the coarse suspension using a high-speed shear homogenizer at approximately 10,000 rpm for 10 minutes to obtain a preliminary particle size reduction.

  • High-Pressure Homogenization: Subject the resulting suspension to high-pressure homogenization. A typical procedure involves 10-20 cycles at a pressure of 1000-1500 bar.

  • Freeze-Drying: Freeze-dry the final nanosuspension to obtain a solid this compound nanocrystal powder. This powder can then be used for further formulation into tablets or other dosage forms.[3][5]

Protocol 2: Preparation of Nanoparticulate this compound by Antisolvent Precipitation

This bottom-up approach involves dissolving this compound in a solvent and then adding this solution to an antisolvent to induce precipitation of nanoparticles.[4]

Materials:

  • This compound

  • Solvent (e.g., ethanol)

  • Antisolvent (e.g., water)

  • Stabilizer (e.g., Tween 80, Poloxamer, PVP-K25)

  • Magnetic stirrer

  • Ultrasonicator

  • Spray-dryer or Freeze-dryer

Procedure:

  • Dissolution of this compound: Dissolve this compound in a suitable solvent, such as ethanol.

  • Preparation of Antisolvent Solution: Dissolve the chosen stabilizer in the antisolvent (water).

  • Precipitation: Add the this compound solution to the antisolvent solution under constant stirring. The ratio of solvent to antisolvent is a critical parameter and typically ranges from 1:20 to 1:60.

  • Ultrasonication: Immediately sonicate the resulting suspension to control particle size and prevent agglomeration.

  • Solidification: Isolate the nanoparticulate this compound by spray-drying or freeze-drying the nanosuspension.[4]

Protocol 3: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[6]

Materials:

  • This compound

  • Oil (e.g., liquid paraffin, Oleic Acid)[6][7]

  • Surfactant (e.g., Span 20, Cremophor EL)[6][7]

  • Co-surfactant (e.g., Capriol)[6]

  • Permeation enhancer (optional, e.g., Transcutol)[6]

  • Vortex mixer

  • Water bath

Procedure:

  • Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound and form a stable nanoemulsion.

  • Formulation: Accurately weigh the selected oil, surfactant, and co-surfactant and mix them. A reported formulation consists of 73.8% liquid paraffin, 24.55% Span 20, and 6.15% Capriol.[6]

  • Drug Incorporation: Add the required amount of this compound (e.g., 0.1% w/w) to the mixture.[6]

  • Homogenization: Stir the mixture at a controlled temperature (e.g., 40°C) until a clear solution is obtained.[6]

Protocol 4: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for oral administration of this compound formulations to rats and subsequent blood sampling for pharmacokinetic analysis.

Materials:

  • Sprague-Dawley or Wistar rats

  • This compound formulation

  • Oral gavage needles (flexible plastic or stainless steel)[8]

  • Syringes

  • Restraint device

  • Blood collection tubes (e.g., containing EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization and Fasting: Acclimate rats to the housing conditions for at least one week. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Weigh each rat to determine the correct dose volume (typically 5-10 mL/kg).[8]

    • Restrain the rat securely.

    • Gently insert the oral gavage needle into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.[8][9]

    • Administer the this compound formulation slowly.[7]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

    • Use an appropriate aseptic technique for blood collection.[10]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and accurate LC-MS/MS method for the quantification of this compound and its major metabolite, desthis compound, in rat plasma.[2][11]

    • A typical method involves solid-phase extraction of the analytes from plasma, followed by chromatographic separation on a C18 column and detection by mass spectrometry.[11]

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers may encounter during their experiments.

Formulation Development

Q1: My nanosuspension shows particle aggregation over time. What can I do?

A1: Particle aggregation is a common issue in nanosuspensions. Here are some troubleshooting steps:

  • Optimize Stabilizer Concentration: Insufficient stabilizer concentration can lead to aggregation. Try increasing the concentration of your stabilizer (e.g., Pluronic F127, PVP).

  • Use a Combination of Stabilizers: A combination of a steric stabilizer (e.g., a polymer like PVP) and an electrostatic stabilizer (e.g., a surfactant) can provide better stability.

  • Control Temperature: Ensure that the temperature during preparation and storage is optimized to prevent crystal growth.

  • Check pH: The pH of the suspension can affect the surface charge of the particles. Ensure the pH is at a value that maximizes electrostatic repulsion.

Q2: The drug loading in my SEDDS formulation is very low.

A2: Low drug loading in SEDDS can be due to poor solubility of the drug in the excipients.

  • Screen More Excipients: Systematically screen a wider range of oils, surfactants, and co-surfactants to find a system with higher solubilizing capacity for this compound.

  • Use of Co-solvents: Incorporating a co-solvent like ethanol or propylene glycol can sometimes improve drug solubility in the lipid base.

  • Temperature Optimization: Gently heating the mixture during drug incorporation can increase solubility, but be mindful of drug and excipient stability at higher temperatures.

Q3: My SEDDS formulation does not emulsify well upon dilution.

A3: Poor emulsification can result from an improper ratio of oil, surfactant, and co-surfactant.

  • Optimize the Surfactant-to-Oil Ratio: The hydrophilic-lipophilic balance (HLB) of the surfactant system is crucial. Experiment with different surfactants and their concentrations to achieve an optimal HLB for emulsification.

  • Ternary Phase Diagrams: Constructing ternary phase diagrams can help in identifying the optimal ratios of oil, surfactant, and co-surfactant that lead to the formation of a stable nanoemulsion.

In Vivo Studies

Q4: I am observing high variability in my pharmacokinetic data between animals.

A4: High inter-animal variability is a frequent challenge in rodent pharmacokinetic studies.[12][13]

  • Refine Oral Gavage Technique: Ensure that all personnel performing oral gavage are well-trained and consistent in their technique to minimize stress and ensure accurate dosing.[8][9] Using flexible gavage needles can reduce esophageal injury.[8]

  • Control Food Intake: Ensure consistent fasting periods for all animals, as food can significantly affect the absorption of this compound.

  • Use a Crossover Study Design: A crossover design, where each animal receives both the test and control formulations (with a washout period in between), can help to reduce inter-animal variability as each animal serves as its own control.[12]

  • Animal Health and Stress: Ensure that the animals are healthy and minimally stressed, as stress can alter gastrointestinal physiology and drug metabolism.

Q5: What are the common complications of oral gavage and how can I avoid them?

A5: Common complications include esophageal trauma, accidental administration into the trachea, and aspiration pneumonia.[14]

  • Proper Restraint: Use a firm but gentle restraint to keep the animal still and properly aligned.

  • Correct Needle Size and Type: Use a gavage needle of the appropriate size for the animal. Flexible needles are generally considered safer.[8]

  • Correct Insertion Technique: Ensure the needle is inserted gently and follows the natural curvature of the pharynx into the esophagus. If you feel resistance, stop immediately.[8][9]

  • Monitor the Animal: After dosing, monitor the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose.[9]

Visualizations

This compound Metabolism Signaling Pathway

This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into its active metabolite, desthis compound.[15][16] This metabolic conversion is a key factor influencing its overall pharmacokinetic profile.

Loratadine_Metabolism cluster_liver Liver Metabolism This compound This compound Desthis compound Desthis compound (Active Metabolite) This compound->Desthis compound CYP3A4, CYP2D6, CYP1A1, CYP2C19 Hydroxylated_Metabolites Hydroxylated Metabolites Desthis compound->Hydroxylated_Metabolites Hydroxylation Glucuronidated_Metabolites Glucuronidated Metabolites Hydroxylated_Metabolites->Glucuronidated_Metabolites Glucuronidation Excretion Excretion (Urine and Feces) Glucuronidated_Metabolites->Excretion

Caption: Metabolic pathway of this compound in the liver.

Experimental Workflow for Enhancing this compound Bioavailability

The following diagram illustrates a typical experimental workflow for developing and evaluating a novel this compound formulation to enhance its oral bioavailability in a rodent model.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Pharmacokinetic Study cluster_analysis Data Analysis A Select Bioavailability Enhancement Strategy (e.g., Nanocrystals, SEDDS) B Prepare this compound Formulation A->B C Physicochemical Characterization (Particle Size, Solubility, etc.) B->C D Oral Administration to Rodent Model (e.g., Rats) C->D Optimized Formulation E Serial Blood Sampling D->E F Plasma Preparation E->F G LC-MS/MS Analysis of This compound and Metabolites F->G H Pharmacokinetic Modeling (Calculate AUC, Cmax, etc.) G->H I Compare Bioavailability with Control Formulation H->I

Caption: Workflow for bioavailability enhancement studies.

References

Technical Support Center: Optimizing Loratadine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges in loratadine separation by adjusting mobile phase pH in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH a critical parameter for this compound separation?

A1: Mobile phase pH is crucial because this compound is a weakly basic compound with a pKa value around 5.0 to 5.25.[1][2][3] The pH of the mobile phase dictates the ionization state of this compound and any acidic or basic impurities. This, in turn, affects their hydrophobicity and interaction with the stationary phase, directly impacting retention time and resolution.[1] At a pH below its pKa, this compound will be protonated (ionized), making it more polar, which generally leads to earlier elution in reversed-phase HPLC. Conversely, at a pH above its pKa, it will be in its neutral, less polar form, resulting in longer retention.

Q2: What is the typical pKa of this compound?

A2: The reported pKa of this compound is approximately 5.0 to 5.25.[1][2][3] One study specifically determined the acidity constant (pKa) of this compound to be 5.25.[2][3]

Q3: What are the common problems encountered during this compound separation related to pH?

A3: Common issues include poor resolution between this compound and its impurities, as well as peak tailing for this compound or its basic impurities.[1] These problems often arise from an inappropriate mobile phase pH that fails to provide an optimal ionization state for both the analyte and the column's stationary phase.

Q4: How does mobile phase pH affect the peak shape of this compound?

A4: Peak tailing is a common issue for basic compounds like this compound, often caused by secondary interactions with residual silanol groups on the silica-based column packing.[1] Operating at a lower pH (e.g., below 3.5) can suppress the ionization of these silanol groups, minimizing these secondary interactions and leading to improved peak symmetry.[1]

Troubleshooting Guide

Issue 1: Poor resolution between an acidic impurity and the main this compound peak.

  • Possible Cause: At the current mobile phase pH, the acidic impurity might be partially ionized, leading to poor peak shape and insufficient retention, causing it to co-elute with the this compound peak.[1]

  • Troubleshooting Steps:

    • Decrease the pH: Lowering the mobile phase pH to a range of 2.5-3.5 will suppress the ionization of the acidic impurity, making it more hydrophobic.[1] This should increase its retention time on a reversed-phase column, improving its separation from the this compound peak.[1]

    • Optimize Organic Modifier: If pH adjustment is not sufficient, altering the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase can also affect selectivity.[1]

Issue 2: A basic impurity is co-eluting with the this compound peak.

  • Possible Cause: The basic impurity may have a similar retention profile to this compound at the current operating pH.[1]

  • Troubleshooting Steps:

    • Increase the pH: Raising the mobile phase pH towards a neutral range (e.g., 6.0-7.0) can decrease the ionization of the basic impurity, making it less polar and increasing its retention time.[1] However, this must be balanced, as a higher pH can negatively affect the peak shape of this compound.[1]

Issue 3: Tailing peak shape for this compound or its basic impurities.

  • Possible Cause: Secondary interactions between the basic analytes and residual silanol groups on the silica-based column packing can lead to peak tailing, which is often more pronounced at mid-range pH values.[1]

  • Troubleshooting Steps:

    • Adjust pH: Operating at a lower pH (e.g., < 3.5) can protonate the silanol groups, reducing these unwanted interactions.[1]

    • Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are designed to minimize silanol interactions and are recommended for the analysis of basic compounds.[1]

    • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.[1]

Data Presentation

Table 1: Summary of HPLC Methods for this compound Analysis with Varying Mobile Phase pH

Mobile Phase Composition pH Column Flow Rate (mL/min) Detection Wavelength (nm) Reference
Acetonitrile:Water (70:30, v/v) with Orthophosphoric Acid2.7Nucleosil 100 C18 (125 x 4 mm, 5 µm)1.0265 (excitation), 454 (emission)[4]
Methanol:Acetate Buffer (85:15, v/v)3.0C18 Eclipse XDB (150 x 4.6 mm, 5 µm)1.0248[5]
Methanol:Acetonitrile:Buffer (pH 3.5) (200:395:405, v/v/v)3.5LiChrosorb® RP-81.4215[6]
Methanol:0.025 M KH2PO4 (85:15, v/v) with Orthophosphoric Acid3.5Thermo Scientific BDS Hypersil C18 (250 x 4.6 mm, 5 µm)1.0248[7]
Methanol:0.02 M Potassium Dihydrogen Phosphate Buffer (80:20, v/v)4.0Inertsil ODS-3, C-8 (250 x 4.6 mm, 5 µm)1.0247[8]
Sodium Acetate Buffer (0.01 M)5.0C183.0400[9]
Buffer:Acetonitrile:Methanol:Triethylamine (38:45:17:0.5, v/v/v/v) with Orthophosphoric Acid6.9Inertsil ODS-3V (250 x 4.6 mm, 5 µm)1.0220[10]

Experimental Protocols

Detailed Methodology for this compound Separation at Low pH (Example)

This protocol is based on a method developed for the rapid analysis of this compound.[4]

  • Chromatographic System:

    • HPLC system equipped with a pump, column thermostat, and fluorescence detector.

    • Data acquisition system.

  • Chromatographic Conditions:

    • Column: Nucleosil-100 C18 analytical column (125 mm x 4 mm i.d., 5-μm particle size).

    • Mobile Phase: Acetonitrile and water (70:30, v/v), adjusted to pH 2.7 with 85% orthophosphoric acid.

    • Flow Rate: 1.0 mL/min (isocratic).

    • Column Temperature: 28°C.

    • Detection: Fluorescence detection with excitation at 265 nm and emission at 454 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Perform serial dilutions to create working standard solutions of desired concentrations.

  • Sample Preparation (if applicable):

    • For serum samples, a solid-phase extraction (SPE) may be necessary.

  • Analysis:

    • Inject a fixed volume of the standard or sample solution into the HPLC system.

    • Record the chromatogram and determine the retention time and peak area of this compound.

Mandatory Visualization

Loratadine_Separation cluster_pH Mobile Phase pH Adjustment cluster_this compound This compound (pKa ~5.0) cluster_Retention Chromatographic Retention (Reversed-Phase) pH_Low Low pH (e.g., 2.5-3.5) Loratadine_Ionized Ionized (Protonated) More Polar pH_Low->Loratadine_Ionized pH < pKa pH_High High pH (e.g., > 6.0) Loratadine_Neutral Neutral Less Polar pH_High->Loratadine_Neutral pH > pKa Retention_Short Shorter Retention Time Loratadine_Ionized->Retention_Short Increased Polarity Retention_Long Longer Retention Time Loratadine_Neutral->Retention_Long Decreased Polarity

Caption: Logical workflow of mobile phase pH effect on this compound's ionization and retention.

References

Technical Support Center: Optimizing Loratadine Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in loratadine pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound pharmacokinetic experiments and offers practical solutions to enhance data quality and reproducibility.

Q1: We are observing high inter-subject variability in our this compound Cmax and AUC values. What are the potential causes and how can we mitigate this?

A1: High variability in this compound pharmacokinetics is a known challenge and can stem from several factors.[1] Consider the following troubleshooting steps:

  • Standardize Food Intake: The bioavailability of this compound can be significantly affected by food.[2][3] In a single-dose study, food increased the systemic bioavailability (AUC) of this compound by approximately 40%.[2][3]

    • Recommendation: Implement a strict dietary protocol. For fasting studies, ensure subjects have fasted for at least 10 hours overnight. For fed studies, provide a standardized high-fat breakfast to all participants.[4]

  • Screen for Concomitant Medications: this compound is metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][5] Co-administration with inhibitors of these enzymes can dramatically increase this compound plasma concentrations.

    • Recommendation: Carefully screen subjects for the use of any medications, including over-the-counter drugs and supplements, that are known inhibitors of CYP3A4 (e.g., ketoconazole, erythromycin) or CYP2D6.[6][7] Implement a washout period for any interacting medications prior to the study.

  • Consider Genetic Polymorphisms: Genetic variations in CYP2D6 and other metabolizing enzymes can lead to significant differences in how individuals process this compound.[1][8] For example, individuals who are "poor metabolizers" may exhibit significantly higher drug exposure.[9][10]

    • Recommendation: If feasible, consider genotyping subjects for relevant CYP alleles (e.g., CYP2D6*10 in Asian populations) to better understand and potentially stratify the data.[8]

  • Standardize Sample Collection and Handling: Inconsistent sample collection times, processing, or storage conditions can introduce artificial variability.

    • Recommendation: Adhere strictly to the sample collection time points outlined in the protocol. Ensure consistent processing of blood samples to plasma and maintain a stable cold chain for storage and transport.

  • Evaluate Drug Product Formulation: Different formulations of this compound (e.g., tablets, rapidly-disintegrating tablets) can have different pharmacokinetic profiles.[11]

    • Recommendation: Ensure the same formulation is used for all subjects within a study arm. If comparing formulations, be aware that differences in release characteristics can contribute to variability.

Q2: Our plasma concentration-time profiles for some subjects show a delayed Tmax for this compound. What could be the reason?

A2: A delayed Tmax for this compound is often associated with the co-administration of food. When taken with a meal, the time to reach peak plasma concentration can be delayed by approximately one hour for standard tablets.[3] For rapidly-disintegrating tablets, this delay can be even more pronounced.[2] Ensure that subjects in fasting groups have adhered to the fasting requirements.

Q3: We are conducting a bioequivalence study and are unsure whether to measure only this compound or also its active metabolite, desthis compound.

A3: It is crucial to measure both this compound and its major active metabolite, descarboethoxythis compound (also known as desthis compound).[4][12][13] Regulatory bodies such as the FDA recommend submitting data for both the parent drug and its active metabolite as supportive evidence of comparable therapeutic outcomes.[4][12] Desthis compound contributes significantly to the overall antihistaminic effect of the drug.

Q4: What is the appropriate study design for a this compound bioequivalence study?

A4: The recommended design for a this compound bioequivalence study is typically a single-dose, two-treatment, two-period crossover study.[4][12][13] This design allows each subject to serve as their own control, which helps to reduce inter-subject variability. Both fasting and fed studies are often required to fully characterize the bioequivalence of a new formulation.[4] Due to the long elimination half-life of desthis compound, an adequate washout period between treatment periods is essential.[12]

Data Presentation

The following tables summarize the quantitative effects of various factors on the pharmacokinetic parameters of this compound and its active metabolite, desthis compound.

Table 1: Effect of Food on this compound and Desthis compound Pharmacokinetics

AnalyteConditionCmax (ng/mL)AUC (ng·h/mL)Tmax (h)
This compound Fasting4.724.11.3
FedNo significant effectIncreased by ~40%Delayed by ~1 hour
Desthis compound Fasting4.088.22.5
FedNo significant effectIncreased by ~15%Delayed by ~1 hour

(Data compiled from multiple sources)[2][3]

Table 2: Effect of Renal and Hepatic Impairment on this compound and Desthis compound Pharmacokinetics

PopulationAnalyteCmaxAUCt1/2 (h)
Normal Renal Function This compound--8.7 ± 5.9
Desthis compound-212.4 ± 37.8-
Severe Renal Impairment (CrCl < 30 mL/min) This compoundNo significant differenceNo significant difference7.6 ± 6.9
Desthis compoundNo significant difference469.5 ± 95.4 (Increased)-
Normal Hepatic Function This compound--8.4
Desthis compound--28
Chronic Alcoholic Liver Disease This compoundDoubledDoubled24
Desthis compoundNo significant changeNo significant change37

(Data compiled from multiple sources)[11][14][15]

Table 3: Effect of Co-administered CYP450 Inhibitors on this compound and Desthis compound Pharmacokinetics

Co-administered Drug (Inhibitor)Analyte% Increase in Cmax% Increase in AUC
Ketoconazole (CYP3A4) This compound-307%
Desthis compound-73%
Erythromycin (CYP3A4) This compound-40%
Desthis compound-46%
Cimetidine (Multiple CYPs) This compound121%103%
Desthis compoundNo significant effect6%

(Data compiled from multiple sources)[6][16][17][18][19]

Experimental Protocols

This section provides detailed methodologies for key experiments in a typical this compound pharmacokinetic study.

Protocol 1: Bioequivalence Study Design
  • Study Type: Single-dose, randomized, two-treatment, two-period crossover study.[4][12][13]

  • Subjects: Healthy male and non-pregnant, non-lactating female volunteers.

  • Treatments:

    • Test formulation of this compound (e.g., 10 mg tablet).

    • Reference formulation of this compound (e.g., 10 mg tablet).

  • Study Conditions: Conduct separate studies under both fasting and fed conditions.[4]

    • Fasting: Subjects fast overnight for at least 10 hours before drug administration.

    • Fed: Subjects consume a standardized high-fat breakfast within 30 minutes before drug administration.

  • Drug Administration: A single oral dose of the assigned formulation is administered with a standard volume of water.

  • Washout Period: A washout period of at least 14 days should be implemented between the two treatment periods to ensure complete elimination of the drug and its active metabolite from the previous period.[12]

  • Blood Sampling: Collect venous blood samples into labeled tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[20]

  • Sample Processing: Centrifuge the blood samples to separate plasma. Transfer the plasma into labeled cryovials and store at -20°C or lower until analysis.

Protocol 2: LC-MS/MS Method for Quantification of this compound and Desthis compound in Human Plasma
  • Instrumentation: Use a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.[20][21]

  • Chromatographic Separation:

    • Column: A C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).[21]

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate).[21]

    • Flow Rate: Maintain a constant flow rate (e.g., 0.6 mL/min).[20]

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).[21]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).[20]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 383 → 337[20]

      • Desthis compound: m/z 311 → 259

      • Internal Standard (e.g., Itraconazole): m/z 705 → 392

  • Sample Preparation (Liquid-Liquid Extraction): [20][21]

    • Pipette 500 µL of plasma sample (or standard/QC) into a centrifuge tube.

    • Add 50 µL of the internal standard working solution.

    • Add 50 µL of 0.25 M NaOH and vortex.[20]

    • Add 3 mL of an organic extraction solvent (e.g., diethyl ether:dichloromethane, 70:30 v/v) and vortex thoroughly.[20]

    • Centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase, vortex, and transfer to an autosampler vial for injection.[20]

  • Calibration and Quality Control:

    • Prepare a calibration curve using blank plasma spiked with known concentrations of this compound and desthis compound.

    • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure the accuracy and precision of the assay.

Visualizations

The following diagrams illustrate key processes relevant to this compound pharmacokinetic studies.

loratadine_metabolism This compound This compound desthis compound Desthis compound (Active Metabolite) This compound->desthis compound Metabolism conjugated_metabolites Conjugated Metabolites desthis compound->conjugated_metabolites Further Metabolism excretion Excretion (Urine and Feces) conjugated_metabolites->excretion cyp3a4 CYP3A4 cyp3a4->this compound Primary Pathway cyp2d6 CYP2D6 cyp2d6->this compound Secondary Pathway

Caption: Metabolic pathway of this compound.

pk_workflow cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis subject_screening Subject Screening (Inclusion/Exclusion Criteria) dosing Drug Administration (Fasting/Fed) subject_screening->dosing sampling Serial Blood Sampling dosing->sampling centrifugation Centrifugation to Obtain Plasma sampling->centrifugation storage Sample Storage (≤ -20°C) centrifugation->storage extraction Sample Extraction (LLE or SPE) storage->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis pk_parameters PK Parameter Calculation (Cmax, AUC, t1/2) lcms_analysis->pk_parameters statistical_analysis Statistical Analysis (Bioequivalence Assessment) pk_parameters->statistical_analysis

Caption: General workflow for a pharmacokinetic study.

References

Validation & Comparative

A Comparative Analysis of Loratadine and Cetirizine on Histamine-Induced Wheal and Flare

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the H1-receptor antagonists, loratadine and cetirizine, focusing on their efficacy in suppressing histamine-induced wheal and flare reactions. The information presented is collated from multiple clinical trials to support research and development in the field of antihistamines.

Executive Summary

Cetirizine consistently demonstrates a more rapid onset of action and greater potency in the suppression of histamine-induced wheal and flare compared to this compound.[1][2][3][4] Clinical data indicates that cetirizine's effects are observed as early as 60 minutes post-administration, while this compound's onset is typically later.[2][3] Furthermore, across various time points, cetirizine generally exhibits a higher percentage of inhibition of both wheal and flare responses.

Data Presentation: Quantitative Comparison

The following tables summarize the key performance indicators of this compound and cetirizine in histamine-induced wheal and flare studies.

Table 1: Onset of Action

AntihistamineOnset of Wheal SuppressionOnset of Flare Suppression
This compound (10 mg) 150 - 210 minutes[2][3]150 minutes[2][3]
Cetirizine (10 mg) 60 minutes[2][3]60 minutes[2][3]

Table 2: Inhibition of Wheal and Flare at 4 Hours Post-Administration

AntihistamineMean Wheal Inhibition (%)Mean Flare Inhibition (%)
This compound (10 mg) ~32%[5]~21%[5]
Cetirizine (10 mg) ~56%[5]~60%[5]

Table 3: Efficacy Over 24 Hours

AntihistamineSustained Wheal SuppressionSustained Flare Suppression
This compound (10 mg) Significant suppression up to 24 hours[6]Significant suppression up to 24 hours[6]
Cetirizine (10 mg) Significant suppression up to 24 hours, with nearly 100% flare suppression from 2 to 24 hours in children[6]Significantly greater suppression than this compound at 24 hours[6]

Table 4: Comparative Potency (ED50)

AntihistamineED50 for Wheal Inhibition (mg) at 4 hours
This compound 9.1 - 24.1[]
Cetirizine 2.1 - 2.2[]

Experimental Protocols

The data presented is primarily derived from randomized, double-blind, placebo-controlled, crossover studies. A typical experimental protocol is as follows:

1. Subject Selection: Healthy, non-atopic adult volunteers or atopic patients are recruited. Subjects are required to be free of any medication that could interfere with the study results for a specified period before the trial.

2. Study Design: A randomized, double-blind, placebo-controlled, crossover design is commonly employed. Each subject receives a single oral dose of this compound (typically 10 mg), cetirizine (typically 10 mg), and a placebo, with a washout period between each treatment phase.

3. Histamine Challenge: A histamine-induced wheal and flare reaction is induced at baseline and at multiple time points after drug administration. This is typically done using an epicutaneous skin prick test with a standardized histamine solution (e.g., histamine phosphate 1 mg/ml).[2]

4. Measurement of Wheal and Flare: The resulting wheal and flare areas are measured at set intervals (e.g., 10-15 minutes after the prick test). The area is often traced and calculated using planimetry or digital imaging software. In some studies, advanced techniques like laser Doppler flowmetry are used to measure the blood flow in the flare area.

5. Data Analysis: The percentage inhibition of the wheal and flare area at each time point is calculated relative to the baseline or placebo response. Statistical analyses are performed to compare the efficacy of the active treatments and the placebo.

Visualizations

Signaling Pathway of H1-Receptor Antagonists

G Figure 1: H1 Receptor Signaling and Antagonist Action cluster_0 Figure 1: H1 Receptor Signaling and Antagonist Action cluster_1 Figure 1: H1 Receptor Signaling and Antagonist Action Histamine Histamine H1_Receptor H1 Receptor (Gq-coupled) Histamine->H1_Receptor Binds to PLC Phospholipase C (PLC) H1_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Vasodilation Vasodilation & Increased Permeability (Wheal & Flare) Ca_Release->Vasodilation PKC_Activation->Vasodilation Antihistamine This compound / Cetirizine Antihistamine->H1_Receptor Blocks

Caption: H1 Receptor Signaling Pathway and Mechanism of Antihistamine Action.

Experimental Workflow for Wheal and Flare Analysis

G Figure 2: Experimental Workflow Subject_Recruitment Subject Recruitment (Healthy or Atopic) Washout Medication Washout Period Subject_Recruitment->Washout Randomization Randomization Washout->Randomization Drug_Admin Drug Administration (this compound, Cetirizine, or Placebo) Randomization->Drug_Admin Histamine_Challenge Histamine Prick Test (Baseline and Post-dose) Drug_Admin->Histamine_Challenge Measurement Wheal & Flare Measurement (Planimetry / Imaging) Histamine_Challenge->Measurement Data_Analysis Data Analysis (% Inhibition Calculation) Measurement->Data_Analysis Results Comparative Efficacy Results Data_Analysis->Results

Caption: Typical workflow for a clinical trial comparing antihistamine efficacy.

Comparative Efficacy of this compound and Cetirizine

G Figure 3: Comparative Analysis cluster_this compound This compound cluster_Cetirizine Cetirizine L_Onset Slower Onset (150-210 min) L_Potency Lower Potency (Higher ED50) L_Inhibition Moderate Inhibition C_Onset Faster Onset (60 min) C_Potency Higher Potency (Lower ED50) C_Inhibition Stronger Inhibition Comparison Histamine-Induced Wheal & Flare Suppression Comparison->L_Onset Evaluates Comparison->L_Potency Comparison->L_Inhibition Comparison->C_Onset Evaluates Comparison->C_Potency Comparison->C_Inhibition

Caption: Key differentiators in the efficacy of this compound and Cetirizine.

References

A Comparative In Vitro Analysis of the Anti-Inflammatory Properties of Loratadine and Fexofenadine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro anti-inflammatory effects of two widely used second-generation antihistamines, loratadine and fexofenadine. The information presented herein is intended for researchers, scientists, and drug development professionals, offering an objective overview supported by experimental data to aid in research and development efforts.

Abstract

Beyond their well-established H1-receptor antagonism, both this compound and fexofenadine exhibit distinct anti-inflammatory properties in vitro. This guide delves into their mechanisms of action, comparing their effects on key inflammatory pathways and mediators. This compound demonstrates significant inhibition of the NF-κB and AP-1 signaling pathways, leading to a broad reduction in pro-inflammatory cytokines and enzymes. Fexofenadine, conversely, showcases a unique mechanism involving the inhibition of TNF-α signaling through the modulation of cytosolic phospholipase A2 (cPLA2), in addition to its effects on NF-κB and cell adhesion molecules. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Data Presentation: A Comparative Overview

The following table summarizes the in vitro anti-inflammatory effects of this compound and fexofenadine based on available experimental data. It is important to note that the experimental conditions, such as cell lines, stimulus, and drug concentrations, may vary between studies, which should be taken into consideration when making direct comparisons.

Target ParameterThis compoundFexofenadine
Signaling Pathways
NF-κB PathwayInhibition via targeting Syk and Src proteins.[1][2]Inhibition of TNF-α-induced NF-κB signaling.[3]
AP-1 PathwayInhibition via targeting TAK1.[4][5]-
TNF-α SignalingReduces TNF-α expression.[2]Inhibits TNF-α signaling by targeting cPLA2.[3]
Inflammatory Mediators
Cytokines
TNF-αMaximal inhibition at 10⁻⁹ M in HMC-1 cells.[6]Significantly inhibited release in response to TNF-α stimulation.[3]
IL-6IC50: 0.3 x 10⁻⁶ M in HUVEC.[7]Dose-dependent inhibition of spontaneous release in HEL fibroblasts.[8]
IL-8IC50: 0.2 x 10⁻⁶ M in HUVEC.[7]-
IL-4-Significantly inhibited production in PBLs at 250 ng/ml.[9]
Enzymes
COX-1Inhibited at 10⁻⁸ M.[10]Significantly inhibited at 10⁻³ M.[10]
COX-2Markedly stimulated at 10⁻⁵ M.[10]Inhibited at 10⁻⁸ M.[10]
iNOSReduced expression in RAW264.7 cells.[2]Suppressed expression in nasal fibroblasts at >0.5 µg/mL.[11]
Adhesion Molecules
ICAM-1Significantly blocked histamine-induced expression in nasal epithelial cells at 10 µM.[12]Significantly reduced basal expression in WK cells at 50 µg/mL.[8]
Other
Nitric Oxide (NO)Reduced production in RAW264.7 cells.[2]Suppressed production in nasal fibroblasts at >0.5 µg/mL.[11]

Key Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.

G Figure 1: this compound's Anti-Inflammatory Signaling Pathways cluster_this compound This compound cluster_nfkb NF-κB Pathway cluster_ap1 AP-1 Pathway This compound This compound syk_src Syk / Src This compound->syk_src inhibits tak1 TAK1 This compound->tak1 inhibits nfkb NF-κB Activation syk_src->nfkb nfkb_target_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nfkb->nfkb_target_genes upregulates ap1 AP-1 Activation tak1->ap1 ap1_target_genes Pro-inflammatory Genes (MMPs) ap1->ap1_target_genes upregulates

Figure 1: this compound's Anti-Inflammatory Signaling Pathways

G Figure 2: Fexofenadine's Anti-Inflammatory Signaling Pathway cluster_fexofenadine Fexofenadine cluster_tnf TNF-α Signaling Pathway fexofenadine Fexofenadine cpla2 cPLA2 fexofenadine->cpla2 inhibits tnf TNF-α tnf->cpla2 activates nfkb_activation NF-κB Activation cpla2->nfkb_activation inflammatory_response Inflammatory Response (Cytokine Release) nfkb_activation->inflammatory_response induces G Figure 3: Experimental Workflow for In Vitro Cytokine Inhibition Assay cell_culture 1. Cell Culture (e.g., HUVEC, HMC-1, PBMCs) drug_treatment 2. Pre-incubation with This compound or Fexofenadine cell_culture->drug_treatment stimulation 3. Stimulation with Inflammatory Agent (e.g., Histamine, LPS, anti-IgE) drug_treatment->stimulation incubation 4. Incubation (Time and temperature as per protocol) stimulation->incubation supernatant_collection 5. Collection of Cell Supernatant incubation->supernatant_collection elisa 6. Cytokine Quantification (ELISA) supernatant_collection->elisa data_analysis 7. Data Analysis (Calculation of % inhibition, IC50) elisa->data_analysis

References

A Comparative Analysis of Loratadine and Levocetirizine Binding Affinity for the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of second-generation antihistamines, loratadine and levocetirizine are prominent agents utilized in the management of allergic conditions. Their therapeutic efficacy is intrinsically linked to their affinity for the histamine H1 receptor. This guide provides a detailed comparison of the receptor binding affinities of this compound and levocetirizine, supported by experimental data, for researchers, scientists, and professionals in drug development.

Quantitative Comparison of H1 Receptor Binding Affinity

The binding affinity of a drug to its receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity.

Data from various in vitro studies consistently demonstrate that levocetirizine possesses a significantly higher binding affinity for the H1 receptor compared to this compound. The following table summarizes the reported Ki values from multiple independent studies.

CompoundH1 Receptor Binding Affinity (Ki) [nM]Reference(s)
This compound 16 - 138[1]
Levocetirizine 0.6 - 3[2][3]

Note: Ki values can vary between studies due to differences in experimental conditions such as cell lines, radioligands, and assay buffers.

The data clearly indicates that levocetirizine's affinity for the H1 receptor is substantially greater than that of this compound, with Ki values that are often an order of magnitude lower. Levocetirizine is the R-enantiomer of cetirizine, and it is this form that is primarily responsible for the antihistaminergic activity.[3]

Experimental Protocols: Determining H1 Receptor Binding Affinity

The binding affinities of this compound and levocetirizine for the H1 receptor are typically determined through competitive radioligand binding assays. This method measures the ability of an unlabeled drug (the "competitor," e.g., this compound or levocetirizine) to displace a radiolabeled ligand that is known to bind to the H1 receptor with high affinity. A commonly used radioligand for this purpose is [³H]-mepyramine.

Key Steps in the Competitive Radioligand Binding Assay:
  • Membrane Preparation: Cell membranes are prepared from cell lines that have been engineered to express a high density of human H1 receptors (e.g., HEK293 or CHO cells).[4][5] The cells are harvested and homogenized, and the membrane fraction is isolated through centrifugation.[5] The protein concentration of the membrane preparation is then determined.[5]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radiolabeled ligand ([³H]-mepyramine) at a fixed concentration (usually near its dissociation constant, Kd), and varying concentrations of the unlabeled competitor drug (this compound or levocetirizine).[4][5]

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to allow the binding reaction to reach equilibrium (typically 60-180 minutes).[5][6]

  • Separation of Bound and Free Radioligand: Following incubation, the bound and free radioligand must be separated. This is commonly achieved by rapid filtration through glass fiber filters.[5] The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification of Radioactivity: The filters are washed with an ice-cold buffer to remove any non-specifically bound radioligand.[6] Scintillation fluid is then added to the filters, and the amount of radioactivity is quantified using a liquid scintillation counter.[5]

  • Data Analysis: The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (the IC50 value). The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known H1 antagonist) from the total binding (measured in the absence of a competitor). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant of the radioligand.[4]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from H1 receptor-expressing cells) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]-mepyramine) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (this compound or Levocetirizine) Competitor_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Quantifies radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 determination and Ki calculation) Scintillation_Counting->Data_Analysis

Experimental Workflow for H1 Receptor Binding Assay

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that is linked to the Gq/11 family of G proteins.[7][8] Upon activation by an agonist such as histamine, the receptor undergoes a conformational change that leads to the activation of its associated G protein. This compound and levocetirizine act as inverse agonists, binding to the H1 receptor and stabilizing it in an inactive conformation, thereby preventing the initiation of this signaling cascade.

The key steps in the H1 receptor signaling pathway are as follows:

  • Histamine Binding: Histamine binds to the H1 receptor, causing its activation.[8]

  • Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gq protein, leading to its activation.[8]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit then activates the enzyme phospholipase C (PLC).[8][9]

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]

  • IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[8][9]

  • DAG-Mediated PKC Activation: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca²⁺ levels, activates protein kinase C (PKC).[8][9]

  • Cellular Response: The increase in intracellular calcium and the activation of PKC lead to various downstream cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.[8][9]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Binds & Activates Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Antihistamine This compound / Levocetirizine Antihistamine->H1_Receptor Binds & Inhibits ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Ca2_release->PKC Co-activates Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Histamine H1 Receptor Signaling Pathway

Conclusion

The experimental data unequivocally demonstrate that levocetirizine has a superior binding affinity for the histamine H1 receptor when compared to this compound. This higher affinity is a key factor contributing to its potent antihistaminergic effects. Understanding the nuances of receptor binding kinetics and the underlying signaling pathways is crucial for the rational design and development of novel and more effective H1 receptor antagonists. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field of pharmacology and drug discovery.

References

A Head-to-Head Comparison of Loratadine and Other Second-Generation Antihistamines: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the efficacy, safety, and pharmacokinetic profiles of leading second-generation H1 receptor antagonists, supported by experimental data and detailed methodologies.

Second-generation antihistamines represent a cornerstone in the management of allergic conditions such as allergic rhinitis and urticaria. Unlike their first-generation predecessors, these agents are designed to be peripherally selective with minimal penetration of the blood-brain barrier, thereby reducing sedative effects. This guide provides a comprehensive head-to-head comparison of loratadine with other prominent second-generation antihistamines, including cetirizine, fexofenadine, desthis compound, and levocetirizine. The following sections present comparative data on their pharmacodynamics, pharmacokinetics, and clinical efficacy, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Pharmacodynamic and Pharmacokinetic Profile

The therapeutic action of second-generation antihistamines is primarily mediated by their inverse agonist activity at the H1 histamine receptor. Their distinct pharmacological profiles, however, lead to differences in clinical performance.

H1 Receptor Binding Affinity

The affinity of an antihistamine for the H1 receptor is a key determinant of its potency. The dissociation constant (Ki) represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

AntihistamineH1 Receptor Binding Affinity (Ki, nM)
Desthis compound0.4[1]
Levocetirizine2[1]
Cetirizine6[1]
Fexofenadine10[1]
This compound 16 [1]
Pharmacokinetic Parameters

The pharmacokinetic properties of these drugs, including their absorption, distribution, metabolism, and excretion, influence their onset and duration of action, as well as their potential for drug-drug interactions.

ParameterThis compound CetirizineFexofenadineDesthis compoundLevocetirizine
Time to Peak Plasma Concentration (Tmax) ~1-2 hours[2]~1 hour[3]~2.6 hours~3 hours~0.9 hours
Elimination Half-life (t½) ~8 hours (this compound), ~27 hours (Desthis compound - active metabolite)[2]~8.3 hours[3]~14.4 hours~27 hours[2]~8 hours
Metabolism Extensively metabolized by CYP3A4 and CYP2D6 to its active metabolite, desthis compound.[4]Minimal hepatic metabolism.[4]Primarily excreted unchanged in feces (~80%) and urine (~11%).[4]Metabolized to 3-hydroxydesthis compound.[4]Minimal hepatic metabolism.[4]
Food Effect on Absorption Delayed Tmax, but no significant effect on overall exposure.Not significantly affected.Co-administration with a high-fat meal can decrease Cmax and AUC.Increased Cmax and AUC.Rate of absorption is delayed, and Cmax is decreased.

Clinical Efficacy and Safety

The clinical efficacy of second-generation antihistamines is most commonly evaluated in the context of allergic rhinitis and chronic urticaria. Key performance indicators include the speed of onset of symptom relief and the incidence of adverse effects, particularly sedation.

Onset of Action

The time required to observe a clinical effect is a critical factor for patients seeking rapid symptom relief.

AntihistamineOnset of Action
Cetirizine59 minutes to 2 hours 6 minutes[5][6]
FexofenadineWithin 60 minutes[5][6]
This compound 1 hour 42 minutes to no effect identified during the study period[5][6]
Desthis compound~2 hours[2]
Levocetirizine~1 hour[2]
Adverse Effect Profile: Sedation

While all second-generation antihistamines are considered "non-sedating" compared to first-generation agents, there are subtle differences in their potential to cause drowsiness.

AntihistamineIncidence of Sedation/Somnolence
CetirizineMay cause sedation at recommended doses.[7] Incidence of drowsiness or fatigue reported as 9% in a comparative trial.[8]
This compound Generally considered non-sedating at recommended doses.[7] May cause sedation at doses exceeding the recommended dose.[7]
FexofenadineConsidered a non-sedating option at recommended doses.[7]
Desthis compoundConsidered a non-sedating option at recommended doses.[7] May cause sedation at doses exceeding the recommended dose.[7]
LevocetirizineHas been associated with deteriorating effects on cognitive and psychomotor performance.[9]

Experimental Protocols

Histamine-Induced Wheal and Flare Suppression Test

This is a standard pharmacodynamic assay to assess the in vivo potency and duration of action of H1 antihistamines.

Protocol:

  • Subject Selection: Healthy, non-atopic adult volunteers are recruited. A washout period of at least 7 days for any antihistamine medication is required.

  • Baseline Measurement: A baseline skin reaction is established by an intradermal injection or epicutaneous prick test with a standardized histamine solution (e.g., histamine dihydrochloride 1 mg/mL).

  • Drug Administration: Subjects are randomized to receive a single oral dose of the investigational antihistamine or placebo in a double-blind, crossover fashion.

  • Post-Dose Challenge: The histamine challenge is repeated at predefined time points after drug administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Measurement: The areas of the resulting wheal and flare are traced or digitally imaged and measured in square millimeters.

  • Data Analysis: The percentage inhibition of the wheal and flare areas at each time point relative to baseline is calculated for each treatment group. Statistical comparisons are made between the active treatments and placebo.

Clinical Trial for Efficacy in Allergic Rhinitis

The efficacy of antihistamines in managing allergic rhinitis is typically evaluated in randomized, double-blind, placebo-controlled clinical trials.

Protocol:

  • Patient Population: Patients with a documented history of seasonal or perennial allergic rhinitis are enrolled.

  • Study Design: A parallel-group or crossover design is employed where patients are randomized to receive the study drug, a comparator, or placebo for a specified duration (e.g., 2-4 weeks).

  • Efficacy Assessments: The primary efficacy endpoint is often the change from baseline in the Total Symptom Score (TSS). The TSS is a composite score of individual symptoms such as sneezing, rhinorrhea, nasal itching, and itchy/watery eyes, typically rated by the patient on a 4- or 5-point scale.

  • Secondary Endpoints: These may include individual symptom scores, quality of life questionnaires (e.g., Rhinoconjunctivitis Quality of Life Questionnaire), and objective measures such as nasal airflow.

  • Safety Assessments: Adverse events are recorded throughout the study. Standard laboratory tests, vital signs, and electrocardiograms may also be monitored.

  • Statistical Analysis: The mean change in TSS from baseline is compared between treatment groups using appropriate statistical methods (e.g., ANCOVA).

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the classic symptoms of an allergic response.[10][11] Second-generation antihistamines act as inverse agonists, stabilizing the inactive conformation of the receptor.

G Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R binds Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the Histamine H1 receptor.

Experimental Workflow for Wheal and Flare Suppression Assay

The following diagram illustrates the typical workflow for a clinical study evaluating the efficacy of antihistamines using the histamine-induced wheal and flare test.

G cluster_screening Screening & Baseline cluster_treatment Treatment & Assessment cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Washout Washout Period Informed_Consent->Washout Baseline_Test Baseline Histamine Prick Test Washout->Baseline_Test Randomization Randomization Baseline_Test->Randomization Drug_Admin Drug Administration (Antihistamine or Placebo) Randomization->Drug_Admin Post_Dose_Test Post-Dose Histamine Prick Tests (Multiple Timepoints) Drug_Admin->Post_Dose_Test Measurement Wheal & Flare Area Measurement Post_Dose_Test->Measurement Data_Collection Data Collection Measurement->Data_Collection Inhibition_Calc Calculate % Inhibition Data_Collection->Inhibition_Calc Stats_Analysis Statistical Analysis Inhibition_Calc->Stats_Analysis

References

A Comparative Guide to the Bioanalytical Method Validation of Loratadine Using a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of loratadine in human plasma, emphasizing the critical role of a well-characterized reference standard in method validation. The data presented herein is compiled from established methodologies to offer a comparative analysis of key performance parameters.

Introduction

This compound is a widely used second-generation antihistamine for the treatment of allergic rhinitis and urticaria.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2][3][4] Validating a bioanalytical method ensures its suitability for its intended purpose and is a mandatory requirement by regulatory agencies.[3][5] This guide compares two common liquid chromatography-mass spectrometry (LC-MS) based methods, highlighting critical validation parameters and the importance of using a certified reference standard.

Reference standards are highly purified compounds used as a benchmark for confirming the identity, purity, and potency of a substance.[6] Pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), are primary standards, offering the highest level of purity and characterization.[6] Secondary standards are calibrated against primary standards and are often used for routine laboratory applications.[7]

Comparative Analysis of Bioanalytical Methods

Two prevalent methods for this compound analysis in human plasma are presented: a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with liquid-liquid extraction (LLE) and a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method with protein precipitation (PPT).

Data Presentation: Method Performance Comparison

The following tables summarize the key performance characteristics of the two methods, validated using a this compound reference standard.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod A: LC-MS/MS with LLEMethod B: HPLC-MS with PPT
Chromatography UPLC SystemHPLC System[2]
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)C18 Column (e.g., 4.6 x 150 mm, 5 µm)[8][9]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient)[3]Acetonitrile and Ammonium Acetate Buffer (Isocratic)[2]
Flow Rate 0.4 mL/min1.0 mL/min[10]
Injection Volume 5 µL20 µL
Mass Spectrometry Triple Quadrupole MS/MSSingle Quadrupole MS[2]
Ionization Mode Positive Electrospray Ionization (ESI+)[4]Positive Electrospray Ionization (ESI+)[2]
Monitored Transition m/z 383.2 → 337.2[11]m/z 383.2 (Selected Ion Monitoring)[2]

Table 2: Method Validation Parameters

ParameterMethod A: LC-MS/MS with LLEMethod B: HPLC-MS with PPTAcceptance Criteria (FDA/ICH)
Linearity Range 0.1 - 100 ng/mL0.2 - 100 ng/mL[2]Correlation coefficient (r²) ≥ 0.99
Correlation Coeff. r² > 0.999r² > 0.998[3]
LLOQ 0.1 ng/mL[3]0.2 ng/mL[2]Signal-to-noise ratio ≥ 5
Intra-day Precision < 5% RSD< 12% RSD[2]± 15% (± 20% at LLOQ)
Inter-day Precision < 7% RSD< 12% RSD[2]± 15% (± 20% at LLOQ)
Accuracy 95 - 105%90 - 110%[2]± 15% (± 20% at LLOQ)
Extraction Recovery > 85%Not Applicable (PPT)Consistent and reproducible
Matrix Effect MinimalPotential for ion suppressionAssessed and minimized
Stability Stable for 24h at RT, 3 freeze-thaw cycles[4]Stable for 12h at RT, 2 freeze-thaw cyclesWithin ± 15% of nominal concentration

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Preparation of Stock and Working Solutions

A certified this compound reference standard is used for the preparation of stock solutions.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration curve standards and quality control (QC) samples.

Sample Preparation

Method A: Liquid-Liquid Extraction (LLE)

  • To 200 µL of human plasma, add 25 µL of internal standard (IS) working solution (e.g., Diazepam).

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase and inject into the LC-MS/MS system.[11]

Method B: Protein Precipitation (PPT)

  • To 200 µL of human plasma, add 25 µL of internal standard (IS) working solution.

  • Add 600 µL of cold acetonitrile.[4]

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the HPLC-MS system.

Method Validation Experiments
  • Linearity: Analyze a set of at least six calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis.

  • Precision and Accuracy: Analyze replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).[2] Calculate the relative standard deviation (RSD) for precision and the percentage of deviation from the nominal concentration for accuracy.

  • Selectivity: Analyze blank plasma samples from at least six different sources to ensure no interference at the retention times of this compound and the IS.[3]

  • Stability: Evaluate the stability of this compound in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.[4] Analyze the stability samples against a freshly prepared calibration curve.

Workflow Visualization

The following diagram illustrates the general workflow for the bioanalytical method validation of this compound.

Caption: Bioanalytical method validation workflow for this compound.

Conclusion

Both the LC-MS/MS with LLE and HPLC-MS with PPT methods are suitable for the quantification of this compound in human plasma. The choice of method will depend on the specific requirements of the study, available instrumentation, and desired sensitivity. The LC-MS/MS method generally offers higher sensitivity and selectivity, while the HPLC-MS method with protein precipitation provides a simpler and faster sample preparation workflow. Regardless of the method chosen, the use of a certified reference standard is paramount to ensure the accuracy, reliability, and regulatory compliance of the bioanalytical data.

References

A Comparative Guide to the Cross-Species Metabolism of Loratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism of loratadine, a widely used second-generation antihistamine, across various preclinical species and humans. Understanding the similarities and differences in metabolic pathways and pharmacokinetic profiles is crucial for the accurate interpretation of preclinical safety and efficacy data and for predicting human clinical outcomes. The information presented herein is supported by experimental data from in vivo and in vitro studies.

Executive Summary

This compound undergoes extensive first-pass metabolism in all species studied, with the primary metabolic pathway being the formation of its active metabolite, descarboethoxythis compound (DCL), also known as desthis compound. However, significant qualitative and quantitative differences exist in the subsequent metabolic routes and the major circulating metabolites among humans, monkeys, rats, and mice. In humans, this compound is primarily metabolized by cytochrome P450 (CYP) isoenzymes CYP3A4 and CYP2D6. While these enzymes are also involved in preclinical species, their relative contributions and the resulting metabolite profiles can vary, sometimes in a gender-specific manner. These differences underscore the importance of selecting appropriate animal models in preclinical drug development.

Comparative Metabolic Pathways

This compound is rapidly absorbed and extensively metabolized following oral administration in all species. The initial and most significant metabolic step is the decarboethoxylation to form DCL.[1] Subsequent biotransformations involve oxidation (hydroxylation and N-oxidation) and glucuronidation.[1]

In humans, the formation of DCL is predominantly catalyzed by CYP3A4 and CYP2D6.[2][3] DCL is then further metabolized to 3-hydroxydesthis compound, which is subsequently glucuronidated before elimination.[4]

In monkeys, similar to humans, this compound is converted to DCL. The major circulating metabolite in male monkeys is a glucuronide conjugate of an aliphatic hydroxylated this compound. In female monkeys, the major metabolite results from the oxidation of the pyridine moiety followed by glucuronidation.[1][5]

In rats, significant gender differences are observed. The major circulating metabolite in male rats is a pyridine-N-oxide derivative of DCL. In contrast, female rats show notably higher relative amounts of DCL.[1][5]

In mice, similar to male monkeys, the major circulating metabolite is a glucuronide conjugate of an aliphatic hydroxylated this compound, with no significant gender differences noted.[5]

Across all three preclinical species (mice, rats, and monkeys), 5-hydroxy-desthis compound has been identified as the major fecal metabolite.[1][5]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound and its active metabolite, desthis compound (DCL), across different species. It is important to note that experimental conditions, such as dosage, can influence these values.

ParameterHumanMonkey (Cynomolgus)RatMouse
This compound Tmax (hours) ~1.1[6]~3.3[6]~0.5[6]Data not readily available
This compound Half-life (hours) ~8.4 - 14.4Data not readily available~14.0[6]Data not readily available
DCL Half-life (hours) ~27[7]Data not readily availableMale: 13.2, Female: 18.8[5]Data not readily available
Major Circulating Metabolite(s) Desthis compound (DCL), 3-hydroxydesthis compound glucuronide[4]Male: Glucuronide of hydroxylated this compound; Female: Oxidized and glucuronidated pyridine moiety of DCL[1][5]Male: Pyridine-N-oxide of DCL; Female: DCL[1][5]Glucuronide of hydroxylated this compound[5]

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of this compound using liver microsomes from different species.

Objective: To identify the major metabolites of this compound and the cytochrome P450 enzymes responsible for its metabolism in a specific species.

Materials:

  • Liver microsomes (from human, monkey, rat, mouse)

  • This compound (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

  • Control incubations (without NADPH, without substrate)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations), and phosphate buffer.

  • For inhibitor studies, pre-incubate the microsomes with the specific CYP inhibitor for a defined period before adding this compound.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the presence of this compound and its metabolites using a validated LC-MS/MS method.

  • Compare the metabolite profiles and formation rates across species and in the presence and absence of inhibitors to determine the role of specific CYPs.[8]

In Vivo Pharmacokinetic Study

This protocol provides a general framework for an in vivo study to determine the pharmacokinetic profile of this compound in a preclinical species.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in a specific animal model.

Animals:

  • Select the appropriate species (e.g., male and female Sprague-Dawley rats).

  • Acclimatize the animals to the housing conditions before the study.

Procedure:

  • Administer a single oral dose of [14C]-labeled this compound to the animals (e.g., 8 mg/kg).[1]

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) via an appropriate route (e.g., tail vein).

  • Process the blood samples to obtain plasma.

  • Collect urine and feces over specified intervals.

  • Analyze plasma, urine, and fecal samples for the concentrations of this compound and its metabolites using LC-MS/MS and/or radiometric detection.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for the parent drug and its major metabolites.

Visualizations

Loratadine_Metabolism This compound This compound DCL Descarboethoxythis compound (DCL) (Desthis compound) This compound->DCL CYP3A4, CYP2D6 (Major in Humans) Hydroxylated_DCL Hydroxylated DCL DCL->Hydroxylated_DCL Oxidation Glucuronidated_Metabolites Glucuronidated Metabolites DCL->Glucuronidated_Metabolites Glucuronidation Hydroxylated_DCL->Glucuronidated_Metabolites Glucuronidation

Caption: Generalized metabolic pathway of this compound.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Human, Rat, etc.) Incubation_mixture Incubation at 37°C Microsomes->Incubation_mixture Loratadine_sol This compound Solution Loratadine_sol->Incubation_mixture NADPH_system NADPH Regenerating System NADPH_system->Incubation_mixture Quenching Reaction Quenching Incubation_mixture->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Caption: Experimental workflow for in vitro metabolism studies.

References

A Comparative Analysis of Loratadine and its Active Metabolite, Desloratadine, on Mast Cell Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the inhibitory effects of loratadine and its active metabolite, desthis compound, on mast cell degranulation. This document synthesizes available experimental data to offer an objective comparison of their performance, outlines relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in allergy and inflammatory disease therapeutics.

Introduction

Mast cell degranulation is a pivotal event in the inflammatory cascade, particularly in the context of allergic reactions. Upon activation, mast cells release a plethora of potent inflammatory mediators, including histamine, proteases (e.g., tryptase), and newly synthesized lipid mediators (e.g., leukotrienes). The inhibition of this process is a key therapeutic target for allergic and inflammatory conditions. Both this compound, a second-generation antihistamine, and its active metabolite, desthis compound, are known for their H1 receptor antagonist properties. However, evidence suggests they also possess mast cell stabilizing effects, independent of H1 receptor blockade, which contributes to their therapeutic efficacy.[1][2][3][4][5] This guide delves into the comparative efficacy of these two compounds in preventing mast cell degranulation.

Comparative Efficacy on Mast Cell Degranulation

Both this compound and desthis compound have demonstrated the ability to inhibit the release of inflammatory mediators from mast cells and basophils.[3][6] Desthis compound, being the active metabolite, is often considered more potent than its parent drug, this compound.[7]

Direct comparative studies providing IC50 values for both this compound and desthis compound on mast cell degranulation under identical experimental conditions are limited. However, data from independent in vitro and in vivo studies allow for an indirect comparison of their inhibitory potential.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of this compound and desthis compound on mast cell and basophil mediator release from various studies.

DrugCell TypeStimulusMediator/Marker MeasuredConcentrationPercent InhibitionIC50Reference
This compound Human Basophilsanti-IgEHistamine Release1-50 µMDose-dependent30 µM[6]
Human BasophilsFMLPHistamine Release1-50 µMDose-dependent29 µM[6]
Human BasophilsCa2+ Ionophore A23187Histamine Release1-50 µMDose-dependent24 µM[6]
Canine Cutaneous Mast CellsConcanavalin AHistamine Release100 µM85.6 ± 3.1%-[8]
Canine Cutaneous Mast CellsIonophore A23187Histamine Release100 µM62.6 ± 4.7%-[8]
Rat Basophilic Leukemia (RBL-2H3) cellsDNPHistamine Release>7 µMDose-dependent-[9]
Desthis compound Human Skin Mast Cellsanti-IgECD107a Expression100 µM (10-4 M)50.7%-[10]
Human Skin Mast CellsSubstance PCD107a Expression100 µM (10-4 M)48.0%-[10]
Human Skin Mast CellsCalcium IonophoreCD107a Expression100 µM (10-4 M)26.7%-[10]
Human Skin Mast Cellsanti-IgEHistamine Release100 µM (10-4 M)42.6%-[10]
Human Skin Mast CellsSubstance PHistamine Release100 µM (10-4 M)53.7%-[10]
Human Skin Mast CellsCalcium IonophoreHistamine Release100 µM (10-4 M)39.9%-[10]
Rat Peritoneal Mast CellsCompound 48/80Degranulation10-8 - 10-4 MConcentration-dependent-[1][11]
Rat Basophilic Leukemia (RBL-2H3) cellsDNPHistamine Release>2 µMDose-dependent-[9]

Interpretation of Data: The available data suggests that both this compound and its active metabolite, desthis compound, effectively inhibit mast cell and basophil degranulation. Desthis compound appears to be effective at lower concentrations than this compound in some experimental systems.[9] For instance, desthis compound inhibited histamine release from RBL-2H3 cells at doses above 2 µM, whereas this compound showed inhibition at doses above 7 µM.[9] Desthis compound has been shown to inhibit the release of multiple mediators in a concentration-dependent manner in human mast cells.[10] this compound has also demonstrated significant dose-dependent inhibition of histamine release from human basophils and canine mast cells.[6][8]

Experimental Protocols

The following outlines a general methodology for assessing the mast cell stabilizing effects of this compound and desthis compound, based on protocols described in the cited literature.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)

This is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

1. Cell Culture and Sensitization:

  • Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are commonly used.

  • Seeding: Cells are seeded in 96-well plates and incubated overnight.

  • Sensitization: Cells are sensitized with anti-dinitrophenyl (DNP) IgE for 2-24 hours. This allows the IgE antibodies to bind to the FcεRI receptors on the mast cell surface.

2. Drug Incubation:

  • Washing: The cells are washed with a suitable buffer (e.g., Tyrode's buffer) to remove unbound IgE.

  • Incubation: The cells are pre-incubated with various concentrations of this compound or desthis compound for a specified time (e.g., 30-120 minutes).

3. Mast Cell Activation (Antigen Challenge):

  • Stimulation: Degranulation is induced by adding the antigen, DNP-human serum albumin (HSA), to the wells.

  • Controls:

    • Positive Control: Cells stimulated with antigen only.

    • Negative Control: Cells treated with buffer only (no antigen).

4. Measurement of Degranulation:

  • Supernatant Collection: After a 30-60 minute incubation period, the plate is centrifuged, and the supernatant containing the released mediators is collected.

  • Enzyme Assay: The supernatant is transferred to a new plate containing the substrate for β-hexosaminidase, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

  • Incubation and Termination: The reaction is allowed to proceed, and then a stop solution is added.

  • Quantification: The amount of p-nitrophenol produced, which is proportional to the amount of β-hexosaminidase released, is measured using a spectrophotometer.

5. Data Analysis:

  • The percentage of inhibition of mediator release by the test compound is calculated relative to the positive control.

  • IC50 values (the concentration of the drug that causes 50% inhibition) can be determined from the dose-response curves.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Activation & Measurement cell_culture 1. RBL-2H3 Cell Culture sensitization 2. Sensitization with anti-DNP IgE cell_culture->sensitization washing 3. Wash to remove unbound IgE sensitization->washing drug_incubation 4. Pre-incubation with this compound or Desthis compound washing->drug_incubation antigen_challenge 5. Antigen Challenge (DNP-HSA) drug_incubation->antigen_challenge supernatant_collection 6. Supernatant Collection antigen_challenge->supernatant_collection hexosaminidase_assay 7. β-Hexosaminidase Assay supernatant_collection->hexosaminidase_assay data_analysis 8. Data Analysis (% Inhibition, IC50) hexosaminidase_assay->data_analysis

Workflow for in vitro mast cell stabilization assay.
Mast Cell Degranulation Signaling Pathway

G cluster_0 Mast Cell Activation cluster_1 Intracellular Signaling Cascade cluster_2 Degranulation cluster_3 Points of Inhibition Antigen_IgE Antigen-IgE Complex FceRI FcεRI Receptor Antigen_IgE->FceRI Cross-linking Lyn_Syk Lyn/Syk Activation FceRI->Lyn_Syk PLCg PLCγ Phosphorylation Lyn_Syk->PLCg IP3_DAG IP3 & DAG Production PLCg->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Granule_fusion Granule Fusion with Plasma Membrane Ca_release->Granule_fusion MAPK_pathway MAPK Pathway PKC_activation->MAPK_pathway MAPK_pathway->Granule_fusion Mediator_release Release of Histamine, Tryptase, etc. Granule_fusion->Mediator_release Loratadine_Desthis compound This compound & Desthis compound Loratadine_Desthis compound->Ca_release Inhibit

IgE-mediated mast cell degranulation pathway.

Conclusion

Both this compound and its active metabolite, desthis compound, exhibit mast cell stabilizing properties by inhibiting degranulation and the release of inflammatory mediators.[3][6] While both compounds are effective, in vitro evidence suggests that desthis compound may be a more potent inhibitor of mast cell degranulation than this compound.[9] The mechanisms underlying these effects are believed to be independent of H1-receptor antagonism and may involve the modulation of intracellular calcium signaling pathways.[9] Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively establish the relative potency and clinical implications of the mast cell stabilizing effects of this compound and desthis compound.

References

A Comparative Analysis of Loratadine and Cetirizine on Cytokine Inhibition Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the second-generation antihistamines, loratadine and cetirizine, focusing on their respective abilities to inhibit the release of various cytokines. This analysis is supported by experimental data from in vitro studies, offering insights into their anti-inflammatory properties beyond their well-known H1 receptor antagonism.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data on the inhibitory effects of this compound and cetirizine on cytokine production from various experimental models.

CytokineCell TypeThis compound InhibitionCetirizine InhibitionStudy Highlights
GM-CSF A549 (Human Airway Epithelial Cells)40% inhibition at 1 µM[1]37% inhibition at 10 µM[1]In this model, this compound showed more potent inhibition of GM-CSF at a lower concentration compared to cetirizine.
IL-8 A549 (Human Airway Epithelial Cells)No appreciable inhibition at 1 µM[1][2]19% inhibition at 5 µM and 10 µM[1][2]Cetirizine demonstrated a modest inhibitory effect on IL-8 release, while this compound did not show significant inhibition at the tested concentration.
TNF-α HMC-1 (Human Mast Cells)Dose-dependent inhibition (maximal effect at 10⁻⁹ M)[3]Dose-dependent inhibition (maximal effect at 10⁻⁹ M)[3]Both drugs exhibited potent, dose-dependent inhibition of TNF-α release from mast cells, with similar maximal efficacy concentrations.
IL-6 HMC-1 (Human Mast Cells)Inhibited, but less potent than TNF-α inhibition[3]Inhibited, but less potent than TNF-α inhibition[3]The inhibitory potency on IL-6 was found to be less than that on TNF-α for both antihistamines in this cell line.
IL-3 HMC-1 (Human Mast Cells)Inhibited, but less potent than TNF-α inhibition[3]Inhibited, but less potent than TNF-α inhibition[3]Similar to IL-6, the inhibitory effect on IL-3 was less pronounced than on TNF-α.
IFN-γ Human Peripheral Blood T-CellsPartial suppression (IL-12 induced)[4]Significant suppression (IL-12 induced)[4]In T-cells, cetirizine was more effective at suppressing IFN-γ production induced by IL-12.
IL-5 Human Peripheral Blood T-CellsDownregulated production (ELISA) (IL-4 induced)[4]No significant downregulation of production (ELISA) (IL-4 induced)[4]While both drugs inhibited IL-5 mRNA expression, only this compound was found to significantly reduce the secretion of the IL-5 protein.

Signaling Pathway Inhibition

Both this compound and cetirizine exert their anti-inflammatory effects by modulating key intracellular signaling pathways that lead to the transcription and release of pro-inflammatory cytokines.

This compound has been shown to inhibit both the Nuclear Factor-kappa B (NF-κB) and the Activator Protein-1 (AP-1) signaling pathways.[5][6] Its inhibitory action on the NF-κB pathway is mediated through the targeting of spleen tyrosine kinase (Syk) and Src kinase.[6] In the AP-1 pathway, this compound has been found to suppress the activation of TGF-β-activated kinase 1 (TAK1).[5]

Cetirizine has also been reported to suppress the NF-κB signaling pathway, which is a central regulator of the inflammatory response.

The following diagrams illustrate the points of intervention for each drug within these inflammatory signaling cascades.

G NF-κB Signaling Pathway Inhibition cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor e.g., TLR, TNFR Syk Syk Receptor->Syk Src Src Syk->Src IKK IKK Complex Src->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_IkB IkB->NFkB_IkB NFkB_nuc NF-κB (p50/p65) NFkB_IkB->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) DNA->Cytokines transcription This compound This compound This compound->Syk This compound->Src Cetirizine Cetirizine Cetirizine->IKK Suppression of NF-κB Pathway

NF-κB Signaling Pathway Inhibition by this compound and Cetirizine.

G AP-1 Signaling Pathway Inhibition by this compound cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor e.g., TLR TAK1 TAK1 Receptor->TAK1 MKKs MKKs TAK1->MKKs JNK JNK MKKs->JNK phosphorylates AP1_cyto AP-1 (c-Fos/c-Jun) JNK->AP1_cyto phosphorylates AP1_nuc AP-1 (c-Fos/c-Jun) AP1_cyto->AP1_nuc translocation DNA DNA AP1_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (e.g., MMPs) DNA->Cytokines transcription This compound This compound This compound->TAK1

AP-1 Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following is a generalized experimental protocol synthesized from the methodologies reported in the cited literature for in vitro cytokine inhibition assays.

Objective: To determine the in vitro effect of this compound and cetirizine on the production of specific cytokines from cultured human cells.

1. Cell Culture and Seeding:

  • Cell Lines: Human airway epithelial cells (A549), human mast cells (HMC-1), or isolated human peripheral blood T-cells are commonly used.

  • Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells are seeded into 96-well or 24-well culture plates at a predetermined density and allowed to adhere overnight.

2. Drug Treatment:

  • Test compounds (this compound and cetirizine) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • The stock solutions are further diluted in culture medium to achieve the desired final concentrations.

  • The culture medium is replaced with medium containing the test compounds or vehicle control (medium with the same concentration of solvent).

  • Cells are pre-incubated with the compounds for a specified period (e.g., 30 minutes to 16 hours) before stimulation.

3. Cell Stimulation:

  • To induce cytokine production, cells are stimulated with an appropriate agent depending on the cell type and the pathway being investigated. Common stimulants include:

    • For A549 cells: Interleukin-1 beta (IL-1β)

    • For HMC-1 cells: Phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore (e.g., A23187)

    • For T-cells: Interleukin-12 (IL-12) to induce a Th1 response or Interleukin-4 (IL-4) to induce a Th2 response.

  • The stimulant is added to the wells containing the cells and the test compounds.

4. Incubation:

  • The cells are incubated for a further period (e.g., 8 to 24 hours) to allow for cytokine production and secretion into the culture supernatant.

5. Cytokine Quantification:

  • After incubation, the culture plates are centrifuged, and the supernatants are collected.

  • The concentration of the target cytokines (e.g., GM-CSF, IL-8, TNF-α, IFN-γ, IL-5) in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

6. Data Analysis:

  • The absorbance values from the ELISA are used to calculate the concentration of each cytokine.

  • The percentage of cytokine inhibition by the test compounds is calculated relative to the vehicle-treated, stimulated control cells.

  • Statistical analysis is performed to determine the significance of the observed inhibition.

The following diagram provides a visual representation of a typical experimental workflow for a cytokine inhibition assay.

G Experimental Workflow for Cytokine Inhibition Assay cluster_setup Experiment Setup cluster_stimulation Stimulation & Incubation cluster_analysis Data Analysis A Cell Seeding (e.g., A549 cells) B Pre-incubation with This compound or Cetirizine A->B C Addition of Stimulant (e.g., IL-1β) B->C D Incubation (8-24 hours) C->D E Supernatant Collection D->E F Cytokine Quantification (ELISA) E->F G Calculation of % Inhibition F->G

References

Fexofenadine Demonstrates Superior Potency and Faster Onset of Action Compared to Loratadine in Skin Test Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data indicates that fexofenadine is more potent and has a more rapid onset of action in suppressing histamine-induced wheal and flare responses in skin test models when compared to loratadine. This finding is critical for researchers and drug development professionals in the selection of appropriate antihistamines for clinical studies and therapeutic applications.

Fexofenadine, at a dose of 180 mg, has been shown to be significantly more effective than 10 mg of this compound in inhibiting the histamine-induced flare response at multiple time points, with a faster onset of flare suppression occurring at 2 hours post-dosing, compared to 4 hours for this compound.[1][2] Similarly, fexofenadine was superior in suppressing the wheal response from 1 to 12 hours post-dosing.[1][2] Throughout a 25-hour observation period, the magnitude of difference in both wheal and flare suppression consistently favored fexofenadine over this compound.[1][2]

Another comparative study involving fexofenadine, this compound, and cetirizine in atopic patients further supports these findings. In this study, fexofenadine demonstrated a statistically significant suppression of the wheal response superior to placebo at 90 minutes, whereas this compound required 210 minutes to show a similar effect.[3] For flare suppression, fexofenadine was significantly effective at 90 minutes, while this compound's effect became significant at 150 minutes.[3]

Quantitative Comparison of Wheal and Flare Suppression

The following table summarizes the key quantitative findings from a pivotal comparative study.

ParameterFexofenadine HCl 180 mgThis compound 10 mgPlacebo
Flare Suppression
Onset of Action2 hours[1][2]4 hours[1][2]No significant suppression
Significant Superiority over this compoundHours 2 through 7 and 10 through 12[1][2]--
Significant Superiority over PlaceboHours 2 through 25[1][2]Not specified-
Wheal Suppression
Onset of Action1 hour[1][2]Not specified to be faster than placeboNo significant suppression
Significant Superiority over this compoundHours 1 through 12[1][2]--
Significant Superiority over PlaceboHours 1 through 12, 24, and 25[1][2]Not specified-

Experimental Protocols

The assessment of antihistamine potency in these studies is primarily conducted through the histamine-induced skin prick test model. A standardized experimental protocol is crucial for the reproducibility and validity of the results.

Skin Prick Test Methodology

A typical experimental workflow for a skin prick test to evaluate antihistamine efficacy is as follows:

  • Subject Selection: Healthy, non-atopic volunteers or atopic patients are recruited. Subjects are required to be free of any medication that could interfere with the test results for a specified period.

  • Baseline Testing: Before administration of the study drug, baseline wheal and flare responses are induced by a skin prick test with a histamine solution (e.g., histamine 1.8 mg/mL).[1][2]

  • Drug Administration: Subjects are randomized to receive a single dose of the study medication (e.g., fexofenadine 180 mg, this compound 10 mg) or a placebo in a double-blind, crossover fashion.

  • Post-Dose Testing: The histamine skin prick test is repeated at multiple time points after drug administration to assess the suppression of wheal and flare responses. Measurements are typically taken frequently in the first few hours and then at longer intervals for up to 24 hours or more.[1][2]

  • Measurement: The resulting wheal and flare areas are measured. The flare is the area of redness surrounding the central wheal (raised bump).

G cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment Assessment Subject Subject Recruitment (Healthy or Atopic) Baseline Baseline Skin Prick Test (Histamine) Subject->Baseline Randomization Randomization Baseline->Randomization Drug Drug Administration (Fexofenadine, this compound, or Placebo) Randomization->Drug PostDose Serial Skin Prick Tests (Multiple Time Points) Drug->PostDose Measurement Measurement of Wheal and Flare PostDose->Measurement Analysis Data Analysis and Comparison Measurement->Analysis

Experimental workflow for a skin prick test study.

Mechanism of Action: Histamine H1-Receptor Signaling

Both this compound and fexofenadine are second-generation antihistamines that act as inverse agonists at the histamine H1-receptor. The binding of histamine to its H1-receptor, a G-protein-coupled receptor (GPCR), initiates a signaling cascade that leads to the classic symptoms of an allergic reaction.[4][5]

The activation of the H1-receptor by histamine leads to the activation of the Gq alpha subunit of the associated G-protein.[5] This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).[5] The increased intracellular calcium and DAG together activate protein kinase C (PKC), which leads to downstream effects such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[5]

This compound and fexofenadine exert their effects by binding to the H1-receptor and preventing its activation by histamine, thereby blocking this signaling pathway and alleviating allergic symptoms.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1-Receptor (GPCR) Histamine->H1R Binds to GProtein G-Protein (Gq) H1R->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Inflammation) PKC->Response Leads to Antihistamine This compound / Fexofenadine Antihistamine->H1R Blocks

Histamine H1-receptor signaling pathway.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Loratadine in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like loratadine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the release of pharmacologically active compounds into ecosystems. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound.

Core Disposal Principle: Treat as Hazardous Chemical Waste

In a research or laboratory context, all waste containing this compound or its impurities should be treated as hazardous chemical waste.[1] This approach ensures the highest level of safety and compliance with federal, state, and local environmental regulations.[1] Do not dispose of this compound down the drain or in regular household garbage.[1]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory environment.

Waste Characterization and Segregation
  • Initial Assessment: Characterize all waste containing this compound as hazardous chemical waste.[1] This includes pure this compound, solutions, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.

  • Segregation: Keep this compound waste separate from other waste streams to ensure proper handling and disposal.

Personal Protective Equipment (PPE)
  • Minimum Requirement: When handling this compound waste, wear appropriate PPE, including gloves and safety glasses.[2]

  • For Spills or Powders: In situations involving spills or the handling of powdered this compound, which can become airborne, additional respiratory protection such as a NIOSH-approved respirator may be necessary.[3] Always handle powdered forms in a well-ventilated area, preferably within a chemical fume hood.[1]

Containerization and Labeling
  • Designated Containers: Collect all this compound waste in designated, sealed containers that are compatible with the chemical nature of the waste.[1]

  • Proper Labeling: Clearly label the waste containers with "Hazardous Waste" and the specific chemical name, "this compound." Ensure the label is legible and securely attached to the container.

Consultation and Disposal
  • Institutional EHS: The most critical step is to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[1][2] EHS will provide guidance based on your institution's policies and local regulations.

  • Waste Pickup: Arrange for the collection of the hazardous waste by a licensed and approved waste management contractor, as directed by your EHS department.

Alternative Disposal Methods (for Non-Laboratory Settings)

While the primary recommendation for laboratory settings is to treat this compound as hazardous waste, it is useful to be aware of general guidelines for pharmaceutical disposal, as these may be relevant for expired over-the-counter products in a non-professional setting. The safest and most environmentally responsible option is to use a drug take-back program.[2][4][5]

Disposal OptionDescriptionKey Considerations
Drug Take-Back Programs The preferred method for disposing of unused or expired medications.[2][4][5] These programs are often available at pharmacies, hospitals, or through law enforcement agencies.[2][4]The U.S. Drug Enforcement Administration (DEA) periodically sponsors National Prescription Drug Take Back Days.[4]
Household Trash Disposal (if no take-back program is available) As a last resort, non-controlled substances like this compound can be disposed of in the household trash by following specific steps to prevent accidental ingestion or environmental contamination.[2][6]Do not crush tablets or capsules.[2][7] Mix the medication with an unpalatable substance like dirt, cat litter, or used coffee grounds.[2][6][7] Place the mixture in a sealed container or plastic bag before discarding.[2][6][7]

Important Note: Never flush this compound down the toilet or pour it down the sink unless specifically instructed to do so by the medication's labeling.[2] Wastewater treatment plants are often not equipped to remove such compounds, leading to their release into waterways.[2]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.

LoratadineDisposal start This compound Waste Generated is_lab Is the waste from a research/laboratory setting? start->is_lab treat_hazardous Treat as Hazardous Chemical Waste is_lab->treat_hazardous Yes take_back Is a Drug Take-Back Program Available? is_lab->take_back No consult_ehs Consult Institutional EHS for Disposal Protocol treat_hazardous->consult_ehs follow_ehs Follow EHS Guidelines for Collection and Disposal consult_ehs->follow_ehs end_lab Compliant Disposal follow_ehs->end_lab use_take_back Utilize Drug Take-Back Program take_back->use_take_back Yes household_trash Follow FDA Guidelines for Household Trash Disposal take_back->household_trash No end_non_lab Safe Disposal use_take_back->end_non_lab household_trash->end_non_lab

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Loratadine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Loratadine, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, especially in a laboratory or manufacturing setting, adherence to proper personal protective equipment protocols is crucial to minimize exposure and ensure personal safety. The recommended PPE includes:

  • Eye Protection: Wear safety glasses with side shields or goggles.[1][2][3]

  • Hand Protection: Use impervious gloves, such as nitrile or latex gloves.[1][4] It is important to inspect gloves before use and remove them carefully to avoid skin contamination.[2]

  • Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[1][2][4]

  • Respiratory Protection: In situations where dust or aerosols may be generated, or if ventilation is inadequate, a respirator should be used based on a risk assessment.[3][4]

Health Hazard Information

This compound is classified with the following hazards:

  • Suspected of causing cancer (Carcinogenicity 2).[5]

  • Suspected of damaging fertility or the unborn child and may cause harm to breast-fed children (Reproductive toxicity 2).[5]

  • Causes skin irritation (Skin irritation 2).[5]

  • Causes serious eye irritation (Eye irritation 2A).[5]

  • May cause respiratory irritation (Specific target organ toxicity — single exposure 3).[5]

  • Very toxic to aquatic life with long-lasting effects.[1][5]

Quantitative Data for this compound

PropertyValueReference
Melting Point132 - 137 °C[1]
Boiling Point531.3 °C[1]
Oral TDLO (Rat)5 mg/kg[5]
Oral TDLO (Woman)6 mg/kg[5]

Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of dust or fumes.[6]

  • Use in a well-ventilated area.[6]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1][4]

  • Take precautionary measures against static discharge.[5]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7]

  • Store at room temperature, away from excess heat and moisture.[8][9]

  • Protect from light.[8]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Emergency Procedures

In case of skin contact:

  • Immediately wash off with soap and plenty of water for at least 15 minutes.[1]

  • Remove contaminated clothing and shoes.[4]

  • If skin irritation or an allergic reaction occurs, seek medical attention.[1]

In case of eye contact:

  • Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1]

  • Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Get medical attention if irritation develops and persists.[1]

In case of inhalation:

  • Move the person to fresh air.[4]

  • If breathing is difficult, oxygen may be necessary.[4]

  • If symptoms persist, call a physician.[4]

In case of ingestion:

  • Do NOT induce vomiting.[1]

  • Rinse mouth with water.[1]

  • Never give anything by mouth to an unconscious person.[1]

  • Call a physician or poison control center.[8]

In case of a spill:

  • Ensure adequate ventilation.[3]

  • Avoid dust formation.[10]

  • Wear appropriate personal protective equipment.[7]

  • For dry spills, use dry clean-up procedures. Collect the residue and place it in a sealed container for disposal.[6]

  • For wet spills, absorb with an inert material and place in a labeled container for disposal.[6][7]

  • Prevent the spillage from entering drains or water courses.[6]

Disposal Plan

Unused or expired this compound should be disposed of properly to prevent environmental contamination and accidental ingestion.[11]

  • Drug Take-Back Programs: The preferred method of disposal is to use a drug take-back program.[12] Information on local collection sites can often be found through pharmacies or law enforcement agencies.[12]

  • Disposal in Household Trash (if no take-back program is available):

    • Remove the medicine from its original container.[13]

    • Mix the medicine with an undesirable substance such as used coffee grounds, dirt, or cat litter.[13] This makes the drug less appealing to children and pets.

    • Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.[12][13]

    • Dispose of the container in the household trash.[13]

    • Scratch out all personal information on the prescription label to protect your privacy.[11]

  • Environmental Precautions: Do not flush this compound down the toilet or drain unless specifically instructed to do so, as it is very toxic to aquatic life.[1][5][14]

Experimental Workflow: Handling a this compound Spill

LoratadineSpillWorkflow Workflow for Handling a this compound Spill cluster_InitialActions Immediate Response cluster_Preparation Preparation for Cleanup cluster_Cleanup Spill Cleanup cluster_Disposal Waste Disposal Spill This compound Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Size & Nature Alert->Assess DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Assess->DonPPE Gather Gather Spill Kit Materials DonPPE->Gather Contain Contain the Spill Gather->Contain Neutralize Absorb/Neutralize Material Contain->Neutralize Collect Collect Contaminated Material Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in Labeled, Sealed Container Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose End End Dispose->End Cleanup Complete

References

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